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  • Product: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine
  • CAS: 1174310-40-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive technical overview of the chemical properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. Given the scarcity...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the chemical properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a heterocyclic amine of significant interest in medicinal chemistry. Given the scarcity of direct experimental data for this specific molecule, this document leverages data from closely related pyrazole analogs and computational prediction tools to offer a robust profile for researchers, scientists, and drug development professionals. The methodologies and principles described herein are grounded in established chemical literature and provide a framework for the synthesis, characterization, and potential applications of this compound.

Introduction: The Prominence of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the development of a wide array of medicinally active agents.[1] Its unique structural and electronic properties allow for diverse interactions with biological targets such as enzymes and receptors.[1] This has led to the successful development of numerous drugs containing the pyrazole moiety, including the anti-inflammatory drug celecoxib and the anti-obesity agent rimonabant.[2][3] The diverse biological activities associated with pyrazole derivatives, spanning from anticancer and antimicrobial to anti-inflammatory and analgesic properties, underscore the importance of this scaffold in drug discovery.[3][4] (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine represents a key building block within this class of compounds, offering multiple points for chemical modification to explore structure-activity relationships.

Synthesis and Reaction Mechanisms

A plausible and efficient synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine can be conceptualized through a multi-step process starting from acetophenone and methylhydrazine. This approach leverages well-established reactions in heterocyclic chemistry.

Proposed Synthetic Pathway

The synthesis commences with the condensation of acetophenone and methylhydrazine to form the corresponding hydrazone. This intermediate then undergoes a Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich heterocycles, to yield the 4-formyl-1-methyl-3-phenyl-1H-pyrazole.[5] The final step involves the reductive amination of the pyrazole-4-carbaldehyde to furnish the target primary amine.

G cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Vilsmeier-Haack Formylation cluster_2 Step 3: Reductive Amination Acetophenone Acetophenone Hydrazone (E)-1-phenylethan-1-one N-methylhydrazone Acetophenone->Hydrazone Condensation Methylhydrazine Methylhydrazine Methylhydrazine->Hydrazone Vilsmeier_Reagent Vilsmeier Reagent (POCl3, DMF) Formyl_Pyrazole 1-methyl-3-phenyl-1H- pyrazole-4-carbaldehyde Vilsmeier_Reagent->Formyl_Pyrazole Hydrazone_ref->Formyl_Pyrazole Cyclization & Formylation Reducing_Agent Reducing Agent (e.g., NaBH4, NH3/H2, Raney Ni) Target_Molecule (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Reducing_Agent->Target_Molecule Formyl_Pyrazole_ref->Target_Molecule

Caption: Proposed synthetic workflow for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.
Experimental Protocol: A Generalized Approach

The following protocol is a generalized procedure based on established methodologies for the synthesis of similar pyrazole derivatives.[5]

Step 1: Synthesis of (E)-1-phenylethan-1-one N-methylhydrazone

  • To a solution of acetophenone (1.0 eq) in ethanol, add methylhydrazine (1.05 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure. The crude hydrazone may be used directly in the next step or purified by crystallization.

Step 2: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • In a three-necked flask under an inert atmosphere, prepare the Vilsmeier reagent by the dropwise addition of phosphorus oxychloride (POCl₃, 3.0 eq) to ice-cold N,N-dimethylformamide (DMF, 5.0 eq).

  • To this mixture, add the crude hydrazone from Step 1, dissolved in a minimal amount of DMF.

  • Allow the reaction to warm to room temperature and then heat to 60-80 °C for 4-6 hours.

  • Monitor the reaction by TLC.

  • After completion, pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

  • The precipitated solid is filtered, washed with water, and dried. The crude product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

  • Dissolve the 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in methanol.

  • Add an excess of ammonia solution, followed by a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq) portion-wise at 0 °C.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by the addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by column chromatography on silica gel.

Physicochemical Properties

The physicochemical properties of a drug candidate, such as its acidity, basicity (pKa), and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior.[1] In the absence of experimental data for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, these parameters have been predicted using computational software.[2][6][7]

PropertyPredicted ValueSignificance in Drug Development
Molecular Formula C₁₂H₁₅N₃Defines the elemental composition and molecular weight.
Molecular Weight 201.27 g/mol Influences diffusion and transport properties.
pKa (most basic) ~8.5 - 9.5The basicity of the primary amine is crucial for salt formation and solubility at physiological pH.
logP ~1.5 - 2.5Indicates a moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability.
Topological Polar Surface Area (TPSA) ~40-50 ŲSuggests good potential for oral bioavailability.

Spectroscopic and Structural Characterization

The structural elucidation of newly synthesized compounds relies heavily on a combination of spectroscopic techniques.[8] Based on the analysis of closely related pyrazole derivatives, the following spectroscopic data are predicted for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[8] The predicted ¹H and ¹³C NMR chemical shifts are summarized below (predicted for DMSO-d₆ as solvent).

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityNotes
NH₂~2.5 - 3.5Broad singletExchangeable with D₂O.
CH₂~3.6 - 3.8SingletMethylene protons adjacent to the pyrazole ring and the amino group.
N-CH₃~3.8 - 4.0SingletMethyl group attached to the pyrazole nitrogen.
Phenyl-H~7.2 - 7.8MultipletAromatic protons of the phenyl group.
Pyrazole-H5~7.9 - 8.2SingletProton at position 5 of the pyrazole ring.

Predicted ¹³C NMR Spectral Data:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
N-CH₃~35 - 40
CH₂~40 - 45
Pyrazole-C4~115 - 120
Phenyl-C (para)~125 - 127
Phenyl-C (ortho)~127 - 129
Phenyl-C (meta)~128 - 130
Pyrazole-C5~130 - 135
Phenyl-C (ipso)~135 - 140
Pyrazole-C3~150 - 155
Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the functional groups present in a molecule.[8] The expected characteristic IR absorption bands for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine are listed below.

Functional GroupExpected Wavenumber (cm⁻¹)Vibration Mode
N-H (amine)3300 - 3500Stretching (asymmetric and symmetric)
C-H (aromatic)3000 - 3100Stretching
C-H (aliphatic)2850 - 3000Stretching
C=C, C=N (aromatic)1450 - 1600Stretching
N-H (amine)1550 - 1650Bending
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[8]

Expected Mass Spectrometry Data:

Ionm/z (relative abundance)Interpretation
[M+H]⁺202.13Molecular ion peak in positive ion mode (e.g., ESI-MS).
[M]⁺201.12Molecular ion peak in electron ionization (EI-MS).
FragmentsVariesFragmentation would likely involve the loss of the aminomethyl group, and cleavage of the phenyl and pyrazole rings.
Structural Analysis Workflow

The comprehensive characterization of the target molecule follows a logical workflow, integrating synthesis and various analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Confirmation Synthesis Chemical Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Elucidation Structure Elucidation Data_Analysis->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization.

Reactivity and Stability

The chemical reactivity of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is primarily dictated by the nucleophilic character of the primary amine and the aromatic nature of the pyrazole and phenyl rings.

  • N-Acylation and N-Alkylation: The primary amine readily undergoes reactions with acylating and alkylating agents to form amides and secondary/tertiary amines, respectively. This provides a facile route to a diverse library of derivatives for structure-activity relationship studies.

  • Schiff Base Formation: Condensation with aldehydes and ketones will yield the corresponding imines (Schiff bases), which are versatile intermediates in organic synthesis.

  • Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the pyrazole moiety. The pyrazole ring itself is generally less susceptible to electrophilic attack than the phenyl ring.

  • Stability: The compound is expected to be stable under normal laboratory conditions. As a primary amine, it may be susceptible to oxidation over time and should be stored under an inert atmosphere.

Potential Applications in Drug Discovery

The (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine scaffold is a promising starting point for the design of novel therapeutic agents. The diverse pharmacological activities of pyrazole derivatives suggest several potential applications for this compound and its analogs.[3][9]

  • Enzyme Inhibitors: The structural motifs present in this molecule are found in various enzyme inhibitors. For instance, pyrazole-containing compounds have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, kinases, and dipeptidyl peptidase-IV (DPP-IV).[1][10]

  • Receptor Modulators: The pyrazole scaffold can be elaborated to interact with a variety of G-protein coupled receptors (GPCRs) and other receptor families.

  • Antimicrobial and Anticancer Agents: A significant number of pyrazole derivatives have demonstrated potent antimicrobial and anticancer activities.[3][4] The amenability of the primary amine to further functionalization allows for the exploration of these therapeutic areas.

The logical progression from the core scaffold to potential drug candidates is outlined below.

G Core_Scaffold (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (Core Scaffold) Derivatization Chemical Derivatization (Acylation, Alkylation, etc.) Core_Scaffold->Derivatization SAR_Studies Structure-Activity Relationship (SAR) Studies Derivatization->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Drug_Candidate Potential Drug Candidate Lead_Optimization->Drug_Candidate

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Exploratory

Solubility profile of 1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine in organic solvents

An In-Depth Technical Guide Solubility Profile of 1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine in Organic Solvents Introduction 1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine is a substituted pyrazole derivative, a class...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Solubility Profile of 1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine in Organic Solvents

Introduction

1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine is a substituted pyrazole derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1][2][3][4] The utility of such a compound as a synthetic building block or a potential drug candidate is fundamentally linked to its solubility. A well-characterized solubility profile is critical for reaction condition optimization, purification strategy development (e.g., recrystallization), formulation, and predicting pharmacokinetic properties like absorption.[5][6][7] Poor solubility can lead to unreliable results in biological assays and significant challenges in later-stage drug development.[8][9]

This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of 1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine in a range of common organic solvents. While specific quantitative solubility data for this exact molecule is not prevalent in public literature, this document outlines the theoretical principles, predictive analysis based on its structure, and a robust experimental protocol to generate reliable data.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[10][11]

Compound Structure: 1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine

  • Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms. This ring system is polar.[2][12]

  • Phenyl Group (-C₆H₅): A non-polar, hydrophobic moiety that will favor solubility in non-polar solvents.

  • Methanamine Group (-CH₂NH₂): A primary amine group which is polar and acts as a hydrogen bond donor. This group can also be protonated in acidic conditions, which would dramatically alter its polarity and solubility.

  • N-Methyl Group (-CH₃): A small, non-polar alkyl group.

Predicted Solubility Trends:

The molecule possesses both polar (pyrazole, methanamine) and non-polar (phenyl) regions, giving it a balanced character. This suggests a nuanced solubility profile:

  • Polar Protic Solvents (e.g., Methanol, Ethanol): High to moderate solubility is expected. The amine and pyrazole nitrogens can form hydrogen bonds with the solvent's hydroxyl group.[11][13]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Moderate solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions but cannot donate hydrogen bonds as effectively as protic solvents.[13]

  • Non-Polar Solvents (e.g., Toluene, Hexane): Low solubility is expected. The large, non-polar phenyl group will have some affinity for these solvents, but the polar pyrazole and amine functionalities will significantly hinder dissolution.[14]

  • Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility might be observed due to its ability to dissolve a range of compounds with intermediate polarity.[13]

Experimental Protocol: Isothermal Shake-Flask Method

To obtain definitive thermodynamic solubility data, the isothermal shake-flask method is the gold-standard and recommended procedure.[7][15] This method measures the equilibrium concentration of a solute in a solvent at a specific temperature.[16][17]

Causality in Method Selection

While higher-throughput methods like nephelometry exist for kinetic solubility screening, they often rely on precipitating a compound from a DMSO stock solution.[5][9][18] This can lead to overestimated solubility and does not represent the true thermodynamic equilibrium between the solid compound and the solvent.[15] The shake-flask method is chosen for its accuracy and relevance to thermodynamic processes like crystallization and formulation.[8]

Step-by-Step Methodology
  • Preparation:

    • Ensure the 1-methyl-3-phenyl-1H-pyrazol-4-yl-methanamine sample is a pure, solid powder. The crystalline form can impact solubility, so consistency is key.[6][13]

    • Select a range of analytical-grade organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane, Toluene, Hexane).

    • Prepare a series of glass vials with screw caps or stoppers.

  • Equilibration:

    • Add an excess amount of the solid compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

    • Add a precise volume (e.g., 2.0 mL) of a specific solvent to each corresponding vial.

    • Seal the vials tightly and place them in an orbital shaker or agitator within a temperature-controlled environment (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 18-24 hours is standard, though this may need to be optimized.[8][16]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant (the clear liquid phase) using a syringe.

    • Immediately filter the sample through a solvent-resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved solid particles.[6][16]

  • Quantification:

    • Accurately dilute the filtered saturate with a known volume of a suitable mobile phase or solvent for analysis.

    • Determine the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • This requires the prior creation of a calibration curve using standard solutions of the compound of known concentrations.

  • Calculation:

    • Use the concentration obtained from the analytical instrument and the dilution factor to calculate the original concentration in the saturated solution.

    • Express solubility in standard units, such as mg/mL or mol/L.

Experimental Workflow Diagram

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification cluster_result 5. Result A Excess Solid Compound C Seal & Agitate (e.g., 24h at 25°C) A->C B Known Volume of Solvent B->C D Syringe Filtration (0.22 µm Filter) C->D Saturated Solution + Excess Solid E Dilution D->E Clear Filtrate F HPLC / LC-MS Analysis E->F H Solubility Data (mg/mL or mol/L) F->H G Calibration Curve G->F Reference

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Foundational

The Pyrazole Core: A Technical Guide to Predicting the Biological Activity of 1-Methyl-3-Phenyl Substituted Derivatives

Abstract The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, underpinning a significant number of clinically approved drug...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry, underpinning a significant number of clinically approved drugs and investigational compounds.[1][2] This in-depth technical guide focuses on a specific, yet highly versatile, class of these compounds: 1-methyl-3-phenyl substituted pyrazoles. We will dissect the critical interplay between structural modifications and biological outcomes, providing a predictive framework for researchers, scientists, and drug development professionals. This guide moves beyond a mere recitation of facts, delving into the causal relationships that govern experimental design and data interpretation in the quest for novel therapeutics. We will explore the synthetic accessibility of this scaffold, delineate key structure-activity relationships (SAR) across various therapeutic areas, and provide a comprehensive overview of the computational and in-vitro methodologies essential for accurate biological activity prediction.

The Enduring Significance of the Pyrazole Scaffold in Drug Discovery

The pyrazole ring system is a cornerstone of modern medicinal chemistry, celebrated for its metabolic stability and its ability to engage in a multitude of non-covalent interactions with biological targets. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] The 1-methyl-3-phenyl substitution pattern, in particular, offers a synthetically tractable framework with two key vectors for chemical diversification: the phenyl ring at the 3-position and the potential for substitution on the pyrazole core itself. This allows for the fine-tuning of steric, electronic, and lipophilic properties to optimize target engagement and pharmacokinetic profiles.

Synthetic Strategies: Building the 1-Methyl-3-Phenyl Pyrazole Core

The construction of the 1-methyl-3-phenyl pyrazole scaffold is primarily achieved through well-established condensation reactions. A common and efficient method involves the reaction of a 1,3-dicarbonyl compound with methylhydrazine.[4][5]

Experimental Protocol: Synthesis of a 1-Methyl-3-Phenyl Pyrazole Derivative

This protocol outlines a general procedure for the synthesis of a 1-methyl-3-phenyl-1H-pyrazole.

Materials:

  • Substituted 1-phenyl-1,3-butanedione

  • Methylhydrazine

  • Ethanol

  • Glacial Acetic Acid (catalyst)

  • Reflux apparatus

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Dissolve the substituted 1-phenyl-1,3-butanedione (1 equivalent) in ethanol in a round-bottom flask.

  • Add methylhydrazine (1.1 equivalents) to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the reaction mixture to reflux and monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired 1-methyl-3-phenyl substituted pyrazole.

Causality in Synthesis: The use of methylhydrazine is critical as it directs the regioselectivity of the cyclization, leading to the desired 1-methyl isomer. The acidic catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the initial nucleophilic attack by the hydrazine.

Predicting Biological Activity: A Multi-pronged Approach

The prediction of biological activity for novel 1-methyl-3-phenyl pyrazole derivatives is a synergistic process that integrates computational modeling with experimental validation.

In-Silico Predictions: Guiding the Synthetic Effort

Computational methods provide a rapid and cost-effective means to prioritize synthetic targets and generate hypotheses about their potential biological activities.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical representations of the relationship between the chemical structure of a series of compounds and their biological activity.[6][7] For 1-methyl-3-phenyl pyrazoles, 2D and 3D-QSAR models can be developed to predict activities such as anticancer or antimicrobial potency based on descriptors like molecular weight, logP, and electronic properties.[8] These models are built from datasets of known active and inactive compounds and can predict the activity of novel, untested derivatives.[6][8]

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a specific protein target. For 1-methyl-3-phenyl pyrazoles, docking studies can elucidate the binding modes within the active sites of enzymes like cyclooxygenase (COX) for anti-inflammatory activity, or various kinases in cancer.[9][10] The predicted binding affinity can be used to rank compounds for synthesis and experimental testing.[11]

Workflow for In-Silico Prediction of Biological Activity

G cluster_0 In-Silico Prediction Workflow A Define Therapeutic Target (e.g., Cancer, Inflammation) B Curate Dataset of Known 1-Methyl-3-Phenyl Pyrazoles A->B C Calculate Molecular Descriptors (2D and 3D) B->C D Develop QSAR Model (e.g., MLR, Random Forest) C->D F Predict Activity using Developed QSAR Model D->F E Design Virtual Library of Novel Pyrazole Derivatives E->F G Identify High-Potential Candidates F->G H Perform Molecular Docking against Protein Target G->H I Analyze Binding Interactions and Score Compounds H->I J Prioritize Compounds for Synthesis I->J

Caption: A typical workflow for the in-silico prediction of biological activity for novel pyrazole derivatives.

In-Vitro Validation: Confirming Biological Activity

Experimental validation is paramount to confirm the predictions from in-silico models and to accurately quantify the biological activity of the synthesized compounds.

Anticancer Activity: The anticancer potential of 1-methyl-3-phenyl pyrazoles is often evaluated against a panel of cancer cell lines.[7][8][12]

  • MTT Assay Protocol for Cytotoxicity:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the pyrazole derivatives for 48-72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[13]

  • COX Inhibition Assay Protocol:

    • Utilize a commercially available COX inhibitor screening assay kit.

    • Prepare the reaction mixture containing the COX enzyme, heme, and a substrate (e.g., arachidonic acid).

    • Add the pyrazole derivatives at various concentrations to the reaction mixture.

    • Incubate the reaction at 37°C for a specified time.

    • Measure the production of prostaglandin E2 (PGE2) using an ELISA-based method.

    • Calculate the IC50 value for the inhibition of COX-1 and COX-2.

Antimicrobial Activity: The antimicrobial activity is determined by measuring the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[16][17]

  • Broth Microdilution Protocol for MIC Determination:

    • Prepare a serial dilution of the pyrazole derivatives in a 96-well microtiter plate containing microbial growth medium.

    • Inoculate each well with a standardized suspension of the target microorganism.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

Structure-Activity Relationships (SAR) of 1-Methyl-3-Phenyl Pyrazoles

The biological activity of 1-methyl-3-phenyl pyrazoles is highly dependent on the nature and position of substituents on the phenyl ring and the pyrazole core.

Signaling Pathway Implication in Cancer

G cluster_1 Kinase Inhibition Pathway in Cancer Pyrazole 1-Methyl-3-Phenyl Pyrazole Derivative Kinase Target Kinase (e.g., EGFR, VEGFR) Pyrazole->Kinase Inhibition Substrate Substrate Phosphorylation Kinase->Substrate Phosphorylates Signaling Downstream Signaling (e.g., MAPK, PI3K/AKT) Substrate->Signaling Proliferation Cell Proliferation & Survival Signaling->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis Inhibits

Caption: Inhibition of key kinases by pyrazole derivatives can disrupt cancer cell signaling pathways.

SAR Insights for Different Activities:
Biological Activity Favorable Substituents on Phenyl Ring Favorable Substituents on Pyrazole Core References
Anticancer Electron-withdrawing groups (e.g., -Cl, -NO2), bulky hydrophobic groups.Additional substitutions at the 4- or 5-position can enhance activity.[7][12]
Anti-inflammatory Methoxy (-OCH3) or hydroxyl (-OH) groups.Substitution with aminomethyl groups can increase potency.[14][18]
Antimicrobial Halogens (e.g., -F, -Cl, -Br).The presence of a nitroso group at position 4 can be essential for antifungal activity.[19][20]

Conclusion and Future Directions

References

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  • Synthesis and structure-activity relationships of new pyrazole derivatives that induce triple response in Arabidopsis seedlings. PMC. [Link]

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  • Synthesis and antimicrobial activity of Novel Pyrazole Derivatives. orientjchem.org. [Link]

  • (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole. ResearchGate. [Link]

  • Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. [Link]

  • Full article: Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Taylor & Francis. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl). pubmed.ncbi.nlm.nih.gov. [Link]

  • Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. ijpsonline.com. [Link]

  • Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. jchemhr.com. [Link]

  • Muthubhupathi G, et al. Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. [Link]

  • Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Journals. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]

  • Synthesis and molecular docking studies on biologically active N-((3-(4- methoxyphenyl)-1-phenyl-1 -pyrazol-4-yl) methylene) aniline derivatives H. Asian Journal of Pharmacy and Pharmacology. [Link]

  • Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties. MDPI. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • Structure-activity relationship of 3-methyl-1-phenyl-2-pyrazolin-5-one (edaravone). PubMed. [Link]

  • Structure-activity relationship analysis of 3-phenylpyrazole derivatives as androgen receptor antagonists. PubMed. [Link]

  • Molecular Docking Study of Novel Synthesized Pyrazole Derivatives and their Antibacterial Activity. ResearchGate. [Link]

  • Kinetic studies, molecular docking, and antioxidant activity of novel 1,3-diphenyl pyrazole-thiosemicarbazone with anti-tyrosinase and anti-melanogenesis properties. PubMed. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives as novel anticancer agents. PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Electronic Properties and pKa Values of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties and determine the acid dissociation constant (pKa) of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanam...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the methodologies used to characterize the electronic properties and determine the acid dissociation constant (pKa) of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a representative substituted pyrazole of significant interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are recognized as "privileged structures" in medicinal chemistry.[1] Their derivatives exhibit a remarkable breadth of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[2][3] The therapeutic success of drugs like Celecoxib, a potent anti-inflammatory agent, underscores the value of the pyrazole core in designing novel therapeutics.[4]

The biological activity of a pyrazole derivative is intrinsically linked to its electronic and physicochemical properties. The distribution of electrons within the molecule, its ability to donate or accept protons (basicity), and its overall polarity govern how it interacts with biological targets such as enzymes and receptors. Therefore, a thorough understanding of the electronic properties and pKa values is paramount for rational drug design and the optimization of structure-activity relationships (SAR).[1][5]

This guide will delve into the theoretical and practical aspects of characterizing (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a molecule featuring a substituted pyrazole core with a primary amine, a key functional group for forming interactions and influencing solubility.

Part 1: Elucidating the Electronic Landscape

The electronic properties of a molecule, such as the distribution of electron density and the energies of its frontier molecular orbitals, are fundamental to understanding its reactivity and intermolecular interactions. For (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, these properties dictate its potential to engage in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with its biological targets.

Theoretical Framework: Quantum Chemical Calculations

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the structural and electronic properties of molecules.[6] DFT calculations allow for the accurate prediction of various electronic descriptors.[4][7]

  • Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO represents the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and stability.[8][9] A smaller gap generally suggests higher reactivity.

  • Molecular Electrostatic Potential (MEP) Map: The MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It highlights regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack). This provides valuable insights into how the molecule will be recognized by other molecules, including biological receptors.

Computational Protocol for Determining Electronic Properties

The following protocol outlines a standard workflow for calculating the electronic properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine using DFT.

Step-by-Step Methodology:

  • Structure Optimization:

    • The 3D structure of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is first drawn using a molecular editor.

    • A geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable level of theory for this is B3LYP with the 6-31G(d) basis set.[7]

  • Frequency Calculation:

    • A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies).

  • Single-Point Energy and Property Calculation:

    • Using the optimized geometry, a single-point energy calculation is performed at a higher level of theory for more accurate electronic properties, for instance, B3LYP with the 6-311++G(d,p) basis set.

    • This calculation yields the HOMO and LUMO energies and the data required to generate the MEP map.

Data Presentation:

The calculated electronic properties can be summarized in a table for clarity.

PropertyCalculated Value (Hartrees)Calculated Value (eV)
HOMO Energy(Exemplary Value)(Exemplary Value)
LUMO Energy(Exemplary Value)(Exemplary Value)
HOMO-LUMO Gap(Exemplary Value)(Exemplary Value)

Note: Specific values would be obtained upon performing the DFT calculations.

Visualization of Computational Workflow:

computational_workflow cluster_input Input cluster_dft DFT Calculations cluster_output Output mol_structure 3D Molecular Structure of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc sp_calc Single-Point Energy & Property Calculation (e.g., B3LYP/6-311++G(d,p)) freq_calc->sp_calc homo_lumo HOMO/LUMO Energies & Energy Gap sp_calc->homo_lumo mep Molecular Electrostatic Potential (MEP) Map sp_calc->mep pka_experimental_workflow cluster_potentiometric Potentiometric Titration cluster_spectrophotometric UV-Vis Spectrophotometry p1 Prepare Sample Solution (Known Concentration) p2 Titrate with Standard Acid p1->p2 p3 Monitor pH p2->p3 p4 Plot Titration Curve p3->p4 p5 Determine pKa at Half-Equivalence Point p4->p5 s1 Prepare Sample in Buffers of Varying pH s2 Acquire UV-Vis Spectra s1->s2 s3 Plot Absorbance vs. pH s2->s3 s4 Fit to Henderson-Hasselbalch Equation s3->s4 s5 Determine pKa at Inflection Point s4->s5

Caption: Experimental workflows for pKa determination.

Computational Prediction of pKa

Computational methods provide a valuable alternative or complement to experimental pKa determination, especially in the early stages of drug discovery when physical samples may be scarce. [10]These methods typically involve calculating the free energy change of the deprotonation reaction.

Step-by-Step Methodology:

  • Structure Optimization: The 3D structures of both the neutral (amine) and protonated (ammonium) forms of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine are optimized in both the gas phase and in a simulated aqueous environment using a continuum solvation model (e.g., SMD or COSMO). [1][10]2. Free Energy Calculation: The Gibbs free energies of both the neutral and protonated species in the aqueous phase are calculated.

  • pKa Calculation: The pKa is calculated using the following thermodynamic cycle and equation:

    pKa = (ΔG°(aq) / (2.303 * RT)) - C

    where ΔG°(aq) is the free energy change of deprotonation in the aqueous phase, R is the gas constant, T is the temperature, and C is a correction factor that accounts for the free energy of the proton in water and other systematic errors. This correction factor is often determined by correlating calculated pKa values with experimental data for a set of known amines.

Data Presentation:

SpeciesOptimized Free Energy (Hartrees)
Neutral Amine (in water)(Exemplary Value)
Protonated Ammonium (in water)(Exemplary Value)
Predicted pKa (Exemplary Value)

Note: Specific values would be obtained upon performing the quantum chemical calculations.

Conclusion

The electronic properties and pKa value of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine are critical determinants of its potential as a drug candidate. This in-depth technical guide has outlined the robust computational and experimental methodologies required to accurately characterize these properties. By employing DFT calculations, researchers can gain a detailed understanding of the molecule's electronic landscape, including its reactivity and potential interaction sites. Complementary experimental techniques, such as potentiometric titration and UV-Vis spectrophotometry, provide precise measurements of the amine's basicity. The integration of these theoretical and experimental approaches provides a powerful framework for guiding the design and optimization of novel pyrazole-based therapeutics, ultimately accelerating the drug discovery process.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. (URL: [Link])

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (URL: [Link])

  • Synthesis and Properties of Pyrazoles | Encyclopedia MDPI. (URL: [Link])

  • Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (URL: [Link])

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods - PeerJ. (URL: [Link])

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (URL: [Link])

  • Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])

  • Experimental and Prediction Approaches to Determine Dissociation Constants (pKa) of Amines - Scholaris. (URL: [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (URL: [Link])

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - MDPI. (URL: [Link])

  • Simple Method for the Estimation of pKa of Amines†. (URL: [Link])

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling - Journal of King Saud University - Science. (URL: [Link])

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models - MDPI. (URL: [Link])

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - PMC. (URL: [Link])

  • Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations | Journal of Chemical Theory and Computation - ACS Publications. (URL: [Link])

  • Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole - ResearchGate. (URL: [Link])

  • Probing the solvent effects and protonation sites of 1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine (PDPA): DFT calculations meet pKa profiling - Journal of King Saud University - Science. (URL: [Link])

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (URL: [Link])

  • 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl) - MDPI. (URL: [Link])

  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. (URL: [Link])

  • Synthesis, Experimental and theoretical spectra, electronic, and medicinal properties of 3-(3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-ethoxy-4H-1,2,4-triazole - ResearchGate. (URL: [Link])

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride - Amerigo Scientific. (URL: [Link])

  • (1-methyl-3-phenyl-1h-pyrazol-5-yl)methanamine - PubChemLite. (URL: [Link])

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Exploratory

History and discovery of phenyl-pyrazole based amine intermediates

The Phenyl-Pyrazole Amine Scaffold: From Chromophores to Bioactive Cores Executive Summary The 5-amino-1-arylpyrazole scaffold represents a "privileged structure" in medicinal and agrochemistry, serving as the structural...

Author: BenchChem Technical Support Team. Date: March 2026

The Phenyl-Pyrazole Amine Scaffold: From Chromophores to Bioactive Cores

Executive Summary

The 5-amino-1-arylpyrazole scaffold represents a "privileged structure" in medicinal and agrochemistry, serving as the structural engine for blockbuster molecules like Fipronil (insecticide) and forming the kinase-binding hinge motif in modern oncology drugs. This guide dissects the history, synthetic evolution, and structural biology of phenyl-pyrazole based amine intermediates. It moves beyond standard textbook descriptions to analyze the regiochemical logic that dictates their formation and the pharmacophoric features that make them indispensable in drug discovery.

Part 1: Historical Genesis & Synthetic Evolution

The Knorr Legacy vs. Modern Bioactives

While Ludwig Knorr’s 1883 discovery of antipyrine launched the pyrazole class as antipyretics, the modern era of bioactive pyrazoles hinges on the 5-amino-1-aryl subclass. Unlike Knorr's pyrazolones, these molecules possess a free exocyclic amine at position 5 and a phenyl group at position 1. This specific geometry was found to be critical for blocking GABA-gated chloride channels (in insects) and fitting into the ATP-binding pockets of protein kinases (in humans).

The Regioselectivity Challenge

The synthesis of aminopyrazoles is a classic lesson in regiocontrol. The reaction typically involves an aryl hydrazine and a 1,3-dielectrophile (such as a


-ketonitrile or ethoxymethylenemalononitrile).
  • The Problem: Hydrazines are ambident nucleophiles. The terminal nitrogen (

    
    ) is more nucleophilic than the internal nitrogen (
    
    
    
    ), but steric bulk and electronic effects from the aryl ring can shift this balance.
  • The Solution: In the synthesis of 5-amino-1-arylpyrazoles, the reaction conditions are tuned to ensure the terminal hydrazine nitrogen attacks the most reactive electrophilic center first (usually the vinyl ether carbon or ketone), followed by cyclization onto the nitrile.

Mechanism of Formation:

  • Michael Addition/Condensation: The terminal

    
     of the hydrazine attacks the ethoxy-carbon of the alkylidenemalononitrile, displacing ethanol.
    
  • Hydrazone Intermediate: A transient hydrazone forms.

  • Cyclization: The internal nitrogen attacks the nitrile carbon (intramolecular nucleophilic attack).

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic 5-aminopyrazole.

Part 2: Visualizing the Chemistry

Diagram 1: Mechanistic Pathway of 5-Amino-1-Arylpyrazole Formation

The following diagram illustrates the regioselective condensation of phenylhydrazine with ethoxymethylenemalononitrile.

G cluster_0 Reactants cluster_1 Intermediate Stage cluster_2 Final Product Hydrazine Phenylhydrazine (Ph-NH-NH2) Intermediate Arylhydrazone Intermediate Hydrazine->Intermediate -EtOH (Michael Addn) Electrophile Ethoxymethylene- malononitrile (EtO-CH=C(CN)2) Electrophile->Intermediate Transition Intramolecular Cyclization (N-attack on CN) Intermediate->Transition Regiocontrol Product 5-Amino-1-phenyl- pyrazole-4-carbonitrile Transition->Product Tautomerization

Caption: Reaction logic for the synthesis of the 5-amino-1-phenylpyrazole core. The terminal nitrogen attack dictates the 5-amino regiochemistry.

Part 3: Case Studies in Application

Agrochemicals: The Fipronil Breakthrough

Fipronil (discovered by Rhône-Poulenc, now BASF) is the archetype of this scaffold.

  • Structure: 5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazole-3-carbonitrile.

  • Role of the Amine: The 5-amino group is crucial for binding within the insect GABA receptor channel. It acts as a hydrogen bond donor.

  • Synthetic Insight: The synthesis requires a specialized hydrazine (2,6-dichloro-4-trifluoromethylphenylhydrazine). The steric bulk of the 2,6-dichloro substituents forces the phenyl ring to be perpendicular to the pyrazole plane, a conformation essential for bioactivity.

Pharmaceuticals: Kinase Inhibitors

In oncology, the phenyl-aminopyrazole motif is a "hinge binder."

  • Mechanism: The exocyclic amine and the pyrazole nitrogen (N2) form a donor-acceptor pair that mimics the adenine ring of ATP.

  • Selectivity: By modifying the N1-phenyl ring (e.g., adding bulky groups), chemists can target the "gatekeeper" residue in kinases, achieving selectivity for specific targets like EGFR or CDKs .

  • Example: Lazertinib (EGFR inhibitor) utilizes a substituted pyrazole core to achieve high potency against mutant forms of the receptor.[1]

Part 4: Experimental Protocols

Protocol: Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile

This protocol generates a versatile intermediate used to access Fipronil analogs or fused pyrazolo-pyrimidines.

Reagents:

  • Phenylhydrazine (

    
     equiv)[2]
    
  • (Ethoxymethylene)malononitrile (

    
     equiv)
    
  • Ethanol (Absolute, 5-10 volumes)

  • Catalyst: None required (thermal) or mild base (Et3N) if kinetics are slow.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve (ethoxymethylene)malononitrile (

    
    ) in absolute ethanol (
    
    
    
    ).
  • Addition: Add phenylhydrazine (

    
    ) dropwise over 10 minutes at room temperature. Observation: The solution may warm slightly due to the exothermic condensation.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor progress via TLC (Hexane:EtOAc 7:3). The starting material spot (
    
    
    
    ) should disappear, replaced by a lower
    
    
    fluorescent spot.
  • Workup: Cool the reaction mixture to

    
     in an ice bath. The product typically precipitates as a solid.
    
  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with cold ethanol (

    
    ) and then hexane to remove colored impurities.
    
  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Self-Validating Quality Control:

  • Appearance: White to pale yellow crystalline solid.

  • Melting Point:

    
     (Literature standard).[3]
    
  • IR Spectroscopy: Look for the sharp nitrile (

    
    ) stretch at 
    
    
    
    and the amine (
    
    
    ) doublet at
    
    
    .
  • 1H NMR (DMSO-d6):

    
     (broad s, 2H, 
    
    
    
    ),
    
    
    (m, 5H,
    
    
    ),
    
    
    (s, 1H, Pyrazole-H3).

Part 5: Structure-Activity Relationship (SAR) Logic

The following decision tree illustrates how the core scaffold is modified for different therapeutic endpoints.

Diagram 2: SAR Decision Tree for Phenyl-Pyrazoles

SAR Core 5-Amino-1-Arylpyrazole Scaffold Branch1 Modify Position 4 (Electrophilic Site) Core->Branch1 Branch2 Modify Position 1 (Aryl Ring) Core->Branch2 Branch3 Modify 5-Amine (Nucleophilic Site) Core->Branch3 Outcome1 Add Sulfoxide/Sulfone (e.g., Fipronil) Target: GABA Channel Branch1->Outcome1 Outcome2 Add Bulky Ortho-Groups (e.g., 2,6-Cl2) Effect: Orthogonal Twist Branch2->Outcome2 Outcome3 Form Urea/Amide (e.g., Kinase Inhibitors) Target: ATP Pocket Branch3->Outcome3

Caption: SAR modifications driving the transition from general chemical intermediate to specific biological application.

References

  • Regioselective Synthesis of Phenylaminopyrazole Derivatives. Source: National Institutes of Health (PMC). URL:[Link]

  • Fipronil: Mechanism of Action and Discovery. Source: Proceedings of the National Academy of Sciences (PNAS). URL:[Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Source: Beilstein Journal of Organic Chemistry.[4] URL:[Link]

  • Key Intermediates: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles. Source: Scientific Research Publishing (SCIRP). URL:[Link]

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Protocols & Analytical Methods

Method

Synthesis Protocols for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: A Comprehensive Guide to Vilsmeier-Haack Cycloformylation and Reductive Amination

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol Introduction & Mechanistic Rationale The pyrazole nucleus is a privileged scaffold in...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Application Note & Detailed Experimental Protocol

Introduction & Mechanistic Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, frequently utilized for its robust hydrogen-bonding capabilities, metabolic stability, and favorable physicochemical properties [1]. Specifically, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine serves as a highly versatile primary amine building block for the synthesis of CNS-active compounds, kinase inhibitors, and advanced agrochemicals.

To achieve a scalable, regioselective, and high-yielding synthesis of this target, we employ a three-stage synthetic strategy starting from commercially available acetophenone.

  • Hydrazone Formation: Acetophenone is condensed with methylhydrazine. The use of methylhydrazine pre-installs the N1-methyl group, dictating the regiochemistry of the subsequent cyclization.

  • Vilsmeier-Haack Cycloformylation: This is the critical transformation. The reaction of the hydrazone with the Vilsmeier reagent (chloromethylene-N,N-dimethylammonium chloride) proceeds via a double formylation cascade . The first electrophilic attack occurs at the hydrazone's methyl carbon, triggering an intramolecular cyclization by the N-methyl nitrogen to form the 1-methyl-3-phenyl-1H-pyrazole core. A second equivalent of the Vilsmeier reagent then formylates the highly nucleophilic C4 position, yielding the pyrazole-4-carbaldehyde[2].

  • Chemoselective Reductive Amination: While direct reductive amination with ammonia is possible, it frequently suffers from over-alkylation (yielding secondary/tertiary amines). To ensure absolute primary amine fidelity, we utilize a two-step sequence: condensation with hydroxylamine to form a stable oxime, followed by exhaustive reduction using Lithium Aluminum Hydride (LiAlH₄) [3].

Pathway Visualization

G A Acetophenone + Methylhydrazine B Acetophenone Methylhydrazone A->B EtOH, Reflux (-H2O) C 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde B->C POCl3, DMF (Vilsmeier) Double Formylation D Oxime Intermediate C->D NH2OH·HCl, NaOAc EtOH, Reflux E (1-Methyl-3-phenyl-1H- pyrazol-4-yl)methanamine D->E LiAlH4, THF Reflux

Figure 1: Three-step synthetic workflow for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.

Step-by-Step Experimental Protocols

Protocol 1: Synthesis of Acetophenone Methylhydrazone

Causality Focus: Pre-installation of the N-methyl group ensures absolute regiocontrol during the pyrazole ring formation, avoiding the difficult separation of 1,3- and 1,5-isomers common in direct diketone condensations.

  • Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve acetophenone (12.0 g, 100 mmol) in absolute ethanol (100 mL).

  • Addition: Add methylhydrazine (5.06 g, 110 mmol, 1.1 equiv) dropwise at room temperature. Caution: Methylhydrazine is highly toxic and volatile; perform strictly in a fume hood.

  • Reaction: Add glacial acetic acid (0.5 mL) as a catalyst. Heat the mixture to reflux (78 °C) for 2 hours.

  • Validation: Monitor via TLC (Hexane/EtOAc 4:1). The acetophenone spot (UV active) should disappear, replaced by a lower-polarity hydrazone spot.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in dichloromethane (DCM, 100 mL), wash with water (2 × 50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and evaporate to yield the hydrazone as a pale yellow oil. Use directly in the next step.

Protocol 2: Vilsmeier-Haack Cycloformylation

Causality Focus: DMF acts as both the solvent and the formylating carbon source. A minimum of 3 equivalents of POCl₃ is required because the mechanism consumes two equivalents of the Vilsmeier reagent (one for cyclization, one for C4-formylation).

  • Reagent Preparation: Cool anhydrous DMF (40 mL, excess) in a 250 mL two-neck flask to 0 °C under an argon atmosphere.

  • Activation: Add Phosphorus oxychloride (POCl₃, 46.0 g, 300 mmol, 3.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below 5 °C to prevent degradation of the Vilsmeier reagent. Stir for an additional 30 minutes at 0 °C.

  • Cycloformylation: Dissolve the acetophenone methylhydrazone (from Protocol 1, ~100 mmol) in anhydrous DMF (10 mL) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Heating: Remove the ice bath and gradually heat the reaction mixture to 80 °C for 6 hours. The solution will turn deep orange/red.

  • Quenching & Workup: Cool the mixture to room temperature and pour it slowly over crushed ice (300 g) with vigorous stirring. Neutralize the acidic solution carefully with saturated aqueous Na₂CO₃ until pH ~ 8. This basic hydrolysis step is critical to convert the iminium intermediate to the target aldehyde [2].

  • Extraction: Extract the aqueous phase with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with water (3 × 100 mL) to remove residual DMF, then brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel column chromatography (Hexane/EtOAc 8:2 to 6:4) to afford 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a white to pale-yellow solid.

Protocol 3: Two-Step Reductive Amination

Causality Focus: The Fieser workup during the LiAlH₄ reduction is a self-validating safety and isolation technique. It precisely hydrolyzes the lithium-aluminum alkoxide complexes into a granular, easily filterable aluminate salt, preventing the formation of unfilterable emulsions.

Step 3A: Oxime Formation

  • Dissolve the pyrazole-4-carbaldehyde (9.3 g, 50 mmol) in absolute ethanol (100 mL).

  • Add Hydroxylamine hydrochloride (4.17 g, 60 mmol, 1.2 equiv) and Sodium acetate (5.74 g, 70 mmol, 1.4 equiv).

  • Reflux the mixture for 2 hours. Monitor by TLC (DCM/MeOH 9:1) for the disappearance of the aldehyde.

  • Pour into ice water (200 mL). Filter the precipitated oxime, wash with cold water, and dry under vacuum.

Step 3B: LiAlH₄ Reduction

  • Suspend Lithium Aluminum Hydride (LiAlH₄, 3.8 g, 100 mmol, 2.0 equiv) in anhydrous THF (100 mL) at 0 °C under argon.

  • Dissolve the oxime (approx. 50 mmol) in anhydrous THF (50 mL) and add dropwise to the LiAlH₄ suspension.

  • Reflux the mixture (66 °C) for 3 hours.

  • Fieser Workup: Cool to 0 °C. Carefully add sequentially: 3.8 mL distilled water (dropwise), 3.8 mL 15% aqueous NaOH, and 11.4 mL distilled water. Stir vigorously for 30 minutes until a white, granular precipitate forms.

  • Filter the mixture through a pad of Celite, washing the filter cake thoroughly with hot THF.

  • Concentrate the filtrate to afford the crude (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine . Purify via acid-base extraction or vacuum distillation if necessary.

Quantitative Data & Reaction Monitoring

To ensure the protocol acts as a self-validating system, compare your in-process analytical data against the standardized metrics in Table 1.

StepReaction PhaseReagents & ConditionsTime / TempExpected YieldTLC System (Rf)Key ¹H-NMR Diagnostic Signal (CDCl₃)
1 Hydrazone FormationAcetophenone, MeNHNH₂, EtOH2 h / 78 °C85–90%Hex/EtOAc 4:1 (0.60)N-CH₃ (~3.2 ppm, singlet)
2 Vilsmeier-HaackPOCl₃, DMF6 h / 80 °C70–80%Hex/EtOAc 3:1 (0.40)CHO (~9.9 ppm, singlet)
3a Oxime FormationNH₂OH·HCl, NaOAc, EtOH2 h / 78 °C85–95%DCM/MeOH 9:1 (0.55)N-OH (~11.0 ppm, broad singlet)
3b LiAlH₄ ReductionLiAlH₄, THF3 h / 66 °C75–85%DCM/MeOH/NH₃ 90:9:1 (0.30)CH₂-NH₂ (~3.8 ppm, singlet)

Table 1: Summary of quantitative data, expected yields, and self-validation analytical markers.

References

  • Ramadan, M., Aly, A. A., Abd El-Haleem, L. E., Alshammari, M. B., & Bräse, S. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(16), 4995. URL:[Link] [1]

  • Pundeer, R., Ranjan, P., & Pannu, K. (2008).
Application

Application Notes and Protocols for Reductive Amination Utilizing (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the strategic application of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in reductive amination reactions for t...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the strategic application of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in reductive amination reactions for the synthesis of novel secondary and tertiary amines. Pyrazole-containing molecules are of significant interest in medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1][2][3][4][5] This document provides a robust framework for researchers, offering in-depth mechanistic insights, detailed experimental protocols, and strategies for reaction optimization.

Introduction: The Strategic Value of Pyrazole Scaffolds and Reductive Amination

The pyrazole moiety is a privileged scaffold in drug discovery, forming the core of numerous clinically approved pharmaceuticals.[4][5] Its unique electronic properties and ability to participate in various biological interactions make it a valuable building block for the design of novel therapeutic agents.[2] The introduction of amine functionalities to pyrazole-containing molecules via C-N bond formation is a critical step in the development of new drug candidates.

Reductive amination stands out as a powerful and versatile method for the synthesis of amines from carbonyl compounds (aldehydes and ketones).[6][7][8][9] This reaction proceeds through the formation of an intermediate imine or iminium ion, which is subsequently reduced to the corresponding amine.[7][8][10] A key advantage of this method is its ability to avoid the over-alkylation often encountered with direct alkylation of amines.[6][9]

This guide focuses on the application of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine as a key building block in reductive amination, enabling the synthesis of a diverse range of pyrazole-containing secondary and tertiary amines.

Proposed Synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

While not commercially available in large quantities, the target amine can be synthesized from the corresponding aldehyde, 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. The synthesis of similar pyrazole-4-carbaldehydes has been reported in the literature.[11][12] A plausible synthetic route to the desired amine is a reductive amination of the aldehyde with a suitable nitrogen source, such as ammonia or a protected amine equivalent.

The Mechanism of Reductive Amination

The reductive amination reaction occurs in two main steps:

  • Imine/Iminium Ion Formation: The amine nucleophilically attacks the carbonyl carbon of the aldehyde or ketone to form a hemiaminal intermediate. Under mildly acidic conditions, the hemiaminal dehydrates to form an imine. In the presence of acid, the imine can be protonated to form a more electrophilic iminium ion.[7][8][10]

  • Reduction: A reducing agent, typically a hydride source, reduces the imine or iminium ion to the final amine product.[6][8][10]

The choice of reducing agent is critical for the success of the reaction. Milder reducing agents are often preferred as they can selectively reduce the imine/iminium ion in the presence of the starting carbonyl compound, allowing for a one-pot reaction.[6][7]

Experimental Workflow and Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used, particularly when employing moisture-sensitive reducing agents.

  • Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and side reactions.

  • Reaction Monitoring: The progress of the reaction should be monitored by an appropriate analytical technique, such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Diagram of the Reductive Amination Workflow

Reductive_Amination_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Amine (1-methyl-3-phenyl-1H- pyrazol-4-yl)methanamine Reaction_Vessel Reaction Mixture (Amine, Carbonyl, Solvent) Amine->Reaction_Vessel Carbonyl Aldehyde or Ketone Carbonyl->Reaction_Vessel Solvent Anhydrous Solvent Solvent->Reaction_Vessel Stirring Stirring at RT Reaction_Vessel->Stirring Reducing_Agent Reducing Agent (e.g., NaBH(OAc)3) Reducing_Agent->Stirring Quench Quenching Stirring->Quench Extraction Extraction Quench->Extraction Drying Drying Extraction->Drying Purification Column Chromatography Drying->Purification Product Final Amine Product Purification->Product

Caption: General workflow for reductive amination.

Detailed Protocol for a Model Reaction

This protocol describes the reductive amination of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine with a model aldehyde, 4-methoxybenzaldehyde, using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

  • 4-Methoxybenzaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane.

  • Add 4-methoxybenzaldehyde (1.0-1.2 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • In a single portion, add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may be exothermic.

  • Continue stirring the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Optimization of Reaction Parameters

The efficiency of the reductive amination can be influenced by several factors. The following table provides a summary of key parameters and their typical ranges for optimization.

ParameterRecommended Range/OptionsRationale and Considerations
Reducing Agent NaBH(OAc)₃, NaBH₃CN, NaBH₄, H₂/CatalystNaBH(OAc)₃ is often the preferred choice for one-pot reactions as it is mild, selective for imines/iminium ions, and does not reduce most aldehydes and ketones.[6][7] NaBH₃CN is also effective but is toxic.[6][9] NaBH₄ can be used, but may require a two-step procedure to avoid reduction of the starting carbonyl.[6][8] Catalytic hydrogenation is a greener alternative but may not be compatible with all functional groups.[7][8]
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Methanol (MeOH)The choice of solvent depends on the solubility of the reactants and the reducing agent. Chlorinated solvents are commonly used with borohydride reagents.
Stoichiometry Carbonyl: 1.0-1.2 eq; Reducing Agent: 1.2-1.5 eqA slight excess of the carbonyl compound can drive the imine formation. An excess of the reducing agent ensures complete conversion.
Temperature Room TemperatureMost reductive aminations with borohydride reagents proceed efficiently at room temperature. Heating may be required for less reactive substrates.
pH Mildly acidic (pH 4-6)Mildly acidic conditions facilitate the dehydration of the hemiaminal to the imine.[10] This can be achieved by the addition of a catalytic amount of acetic acid, particularly when using NaBH₃CN or NaBH₄. NaBH(OAc)₃ generates acetic acid in situ.[9]

Troubleshooting

  • Low Conversion: If the reaction stalls, consider adding a catalytic amount of acetic acid to promote imine formation. Ensure all reagents are pure and the solvent is anhydrous.

  • Side Product Formation: The primary side product is often the alcohol resulting from the reduction of the starting carbonyl. This can be minimized by using a milder reducing agent like NaBH(OAc)₃ or by performing a two-step procedure.

  • Difficult Purification: If the product is difficult to separate from the starting materials, consider using a different eluent system for column chromatography or exploring alternative purification techniques such as crystallization.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Borohydride reagents are flammable and can react violently with water to produce hydrogen gas. Handle with care and quench reactions slowly.

  • Sodium cyanoborohydride is highly toxic and should be handled with extreme caution.

Conclusion

Reductive amination using (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a highly effective method for the synthesis of novel pyrazole-containing secondary and tertiary amines. By carefully selecting the appropriate reagents and optimizing the reaction conditions, researchers can efficiently generate a diverse library of compounds for further investigation in drug discovery and development programs.

References

  • Reductive Amination, and How It Works - Master Organic Chemistry. (2017, September 1). Master Organic Chemistry. [Link]

  • Reductive amination - Wikipedia. (n.d.). Wikipedia. [Link]

  • Synthesis of Amines - Chemistry LibreTexts. (2025, February 24). Chemistry LibreTexts. [Link]

  • Optimization of the reaction conditions for the reductive amination of aldehydes). a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Reductive Amination - Organic Chemistry Tutor. (n.d.). The Organic Chemistry Tutor. [Link]

  • Myers Chem 115. (n.d.). Harvard University. [Link]

  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Royalchem. [Link]

  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry | Open Access Journals - Research and Reviews. (n.d.). Research and Reviews. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (2023, August 12). MDPI. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. (2026, January 6). ResearchGate. [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC. (2023, November 7). National Center for Biotechnology Information. [Link]

  • A practical catalytic reductive amination of carboxylic acids - RSC Publishing. (2020, August 12). Royal Society of Chemistry. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (n.d.). E-Journal of Chemistry. [Link]

  • Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. (2025, June 28). ACS Publications. [Link]

  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

  • Synthesis and Anticancer Activity of Some Novel 1h-Pyrazol-5(4H)-One Derivatives. - RJPBCS. (n.d.). RJPBCS. [https://www.rjpbcs.com/pdf/2012_3(3)/[1].pdf]([Link]1].pdf)

  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination. - ResearchGate. (n.d.). ResearchGate. [Link]

  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES - INEOS OPEN. (n.d.). INEOS OPEN. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives - Atlantis Press. (n.d.). Atlantis Press. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites - MDPI. (2023, February 17). MDPI. [Link]

  • A New Way to Amines - GalChimia. (2014, October 16). GalChimia. [Link]

  • (1-methyl-1h-pyrazol-3-yl)(phenyl)methanamine hydrochloride - PubChemLite. (n.d.). PubChem. [Link]

Sources

Method

Application Note: Strategies for Efficient Peptide Coupling of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Audience: Researchers, scientists, and drug development professionals. Abstract: This document provides a detailed technical guide for the successful peptide coupling of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical guide for the successful peptide coupling of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a primary amine that presents unique challenges due to potential steric hindrance from its substituted pyrazole scaffold. We analyze the substrate's reactivity, compare state-of-the-art coupling reagents, and present two robust, step-by-step protocols using both a high-efficiency onium salt reagent (HATU) and a classic carbodiimide approach (EDC/Oxyma). The causality behind reagent and condition selection is explained to empower researchers to optimize outcomes. This guide includes a comprehensive troubleshooting section and visual workflows to ensure reliable and reproducible amide bond formation while preserving stereochemical integrity.

Substrate Analysis: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

The target amine, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, is a primary amine attached to a C4-methylene spacer on a trisubstituted pyrazole ring. Understanding its structural features is critical for designing an effective coupling strategy.

  • Nucleophilicity: As a primary alkylamine, the nitrogen atom is a potent nucleophile, which is favorable for amide bond formation.

  • Steric Hindrance: The amine is positioned adjacent to a pyrazole ring bearing a phenyl group at the C3 position. This bulky substituent can create significant steric congestion around the reactive amine center, potentially slowing down the rate of acylation. Traditional coupling methods that are efficient for unhindered amines may prove sluggish or low-yielding.[1]

  • Pyrazole Ring Electronics: The pyrazole ring is an electron-rich aromatic heterocycle. While the ring itself is not directly involved in the coupling, its electronic nature influences the overall molecule. The two nitrogen atoms in the ring are basic and could potentially interact with acidic reagents, though this is generally not a primary concern under standard coupling conditions.

Given the steric bulk, the primary challenge is to achieve complete and efficient coupling without resorting to harsh conditions that could compromise the integrity of the N-protected amino acid, particularly its chiral center.[2]

Comparative Analysis of Coupling Methodologies

The selection of a coupling reagent is the most critical parameter for success. The ideal reagent must be powerful enough to overcome steric hindrance while minimizing the risk of racemization, a common side reaction in peptide synthesis.[3][4]

Reagent SystemClassActivation MechanismSuitability for this AmineRacemization RiskKey Considerations
HATU / DIPEA Uronium SaltForms a highly reactive OAt-active ester intermediate.[5]Excellent. Specifically designed for difficult couplings, including sterically hindered amines.[6]Very Low. The HOAt moiety is a superior racemization suppressant.[7]Gold standard for challenging couplings. Higher cost. Potential for guanidinylation side reaction if stoichiometry is not controlled.[5][8]
EDC / Oxyma CarbodiimideForms an O-acylisourea, which is converted to a less reactive but more stable Oxyma-ester.[9]Good. A robust and cost-effective option. May require longer reaction times or mild heating compared to HATU.Low. Oxyma is a highly effective and non-explosive additive for suppressing racemization, superior to HOBt.[4][10]Requires careful pre-activation. The urea byproduct from EDC is water-soluble, simplifying workup.[11][12]
T3P® Phosphonic AnhydrideForms a mixed phosphonic anhydride intermediate.Good. A powerful water-scavenging reagent suitable for hindered substrates.Low to Moderate. Dependent on conditions.Byproducts are water-soluble. Often used in solution-phase synthesis.[13]
DIC / HOBt CarbodiimideForms an HOBt-active ester.Moderate. Less effective than HATU for highly hindered amines.Moderate. HOBt is effective, but Oxyma and HOAt are generally considered superior suppressants.[4][11]Dicyclohexylurea (DCU) byproduct is insoluble in many solvents, complicating purification. DIC is preferred over DCC as its urea is more soluble.[11]

Experimental Protocols

The following protocols are designed for a standard solution-phase coupling on a 1.0 mmol scale. All glassware should be oven-dried, and reactions should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Protocol A: High-Efficiency Coupling with HATU

This protocol is recommended for achieving the highest yield and reaction speed, especially if initial attempts with other reagents are unsuccessful.

Workflow Diagram:

HATU_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve N-protected Amino Acid (1.0 eq) & HATU (1.05 eq) in DMF B 2. Add DIPEA (2.5 eq) to solution A->B Inert Atmosphere (N2 / Ar) C 3. Add Pyrazole Amine (1.0 eq) to activated mixture B->C D 4. Stir at RT for 1-4h C->D E 5. Monitor by TLC/LC-MS D->E F 6. Quench with H2O & Extract with EtOAc E->F G 7. Wash organic layer (aq. acid, base, brine) F->G H 8. Dry, concentrate & purify (chromatography) G->H

Caption: General workflow for HATU-mediated peptide coupling.

Materials:

  • N-protected Amino Acid (e.g., Boc-L-Alanine): 1.0 mmol

  • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: 1.0 mmol

  • HATU (Hexafluorophosphate aza benzotriazole tetramethyl uronium): 1.05 mmol, 1.05 eq

  • DIPEA (N,N-Diisopropylethylamine): 2.5 mmol, 2.5 eq

  • Anhydrous DMF (N,N-Dimethylformamide): 5-10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-protected amino acid (1.0 eq) and HATU (1.05 eq).

  • Add anhydrous DMF (5-10 mL) and stir until all solids are dissolved.

  • Add DIPEA (2.5 eq) to the solution. The mixture may change color. Stir for 1-5 minutes to allow for pre-activation.[2]

  • Add a solution of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in a small amount of anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is often complete within 1-4 hours.[5]

  • Upon completion, dilute the reaction mixture with ethyl acetate (EtOAc).

  • Wash the organic phase sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired peptide.

Protocol B: Cost-Effective Coupling with EDC/Oxyma

This protocol provides a reliable and economical alternative to onium salt reagents. It is crucial to include Oxyma to maintain high yields and minimize racemization.[9]

Materials:

  • N-protected Amino Acid (e.g., Boc-L-Alanine): 1.0 mmol

  • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine: 1.0 mmol

  • EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride): 1.2 mmol, 1.2 eq

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate): 1.2 mmol, 1.2 eq

  • DIPEA (N,N-Diisopropylethylamine): 1.5 mmol, 1.5 eq

  • Anhydrous DCM (Dichloromethane) or DMF: 10 mL

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the N-protected amino acid (1.0 eq) and Oxyma Pure (1.2 eq).

  • Add anhydrous DCM or DMF (10 mL) and cool the flask to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) to the cold solution and stir for 5-10 minutes to allow for the formation of the active ester.[9]

  • Add (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq), followed by the dropwise addition of DIPEA (1.5 eq).

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction for completion by TLC or LC-MS.

  • Workup the reaction as described in Protocol A (steps 6-8). The urea byproduct from EDC is water-soluble and will be removed during the aqueous washes.[11]

Key Experimental Considerations & Troubleshooting

Mechanism of Activation & Racemization Suppression:

Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack cluster_racemization Racemization Pathway (Suppressed) RCOOH R-COOH + Base ⇌ R-COO⁻ Activator Coupling Reagent (e.g., HATU) RCOOH->Activator - Base·H⁺ ActiveEster [Highly Reactive Intermediate] (OAt-Ester) Activator->ActiveEster Amine Pyrazolyl-CH₂NH₂ ActiveEster->Amine Oxazolone Oxazolone (Racemizable) ActiveEster->Oxazolone Slow / Inhibited by Oxyma/HOAt Product Peptide Product Amine->Product

Caption: Simplified logic of activation, coupling, and racemization pathways.

ObservationPotential Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Inefficient Coupling: Steric hindrance is too great for the chosen reagent. 2. Poor Reagent Quality: Coupling reagents (especially HATU) are moisture-sensitive. 3. Insufficient Activation Time. 1. Switch to a more powerful reagent (e.g., from EDC/Oxyma to HATU). Consider "double coupling" - repeating the coupling step with fresh reagents.[14] 2. Use fresh, anhydrous solvents and new vials of reagents. 3. Increase pre-activation time to 5-10 minutes before adding the amine.
Unreacted Starting Amine 1. Stoichiometry Error: Insufficient amount of activated amino acid. 2. Slow Reaction Rate: The reaction has not reached completion.1. Ensure a slight excess (1.05-1.2 eq) of the activated acid component. 2. Extend the reaction time to 24 hours. Gentle heating (e.g., 40 °C) can be attempted, but monitor closely for side products.
Detection of Diastereomers (Racemization) 1. Inappropriate Base: Strong, non-hindered bases (like TEA) can promote racemization.[15] 2. Excessive Heat: Higher temperatures accelerate racemization.[7] 3. Lack of Additive: Running a carbodiimide reaction without Oxyma or HOBt.[4]1. Use a hindered base: DIPEA or 2,4,6-collidine are strongly recommended.[11] 2. Perform the coupling at 0 °C, allowing it to warm slowly to room temperature. Avoid active heating. 3. Always include an additive like Oxyma when using EDC or DIC.
Guanidinylation Side Product (with HATU) The free pyrazole amine attacks the guanidinium carbon of HATU instead of the active ester.This occurs when HATU is in excess or when the amine is added before the carboxylic acid is fully activated. Add the amine after the acid, HATU, and base have been mixed for a few minutes.[8]

References

  • HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Coupling & Side Reactions - Peptide Chemistry Resources. Peptide Chemistry. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Optimizing Peptide Coupling: Key Techniques. T3P. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]

  • Does using DIPEA in a peptide coupling reaction that different from TEA? Reddit. [Link]

  • Z-L-Phg-Val-OMe. Organic Syntheses. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]

  • Why choosing to use DIPEA or DIEA in attachment of the first amino acid on 2-CTC resin? ResearchGate. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Processes for coupling amino acids using bis-(trichloromethyl) carbonate.
  • Supporting information. Royal Society of Chemistry. [Link]

  • REGIOSELECTIVE SYNTHESIS OF 1,3,5-TRISUBSTITUTED PYRAZOLES. Organic Syntheses. [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. Reddit. [Link]

  • N-Methyl-1-[3-(1H-pyrazol-1-yl)phenyl]methanamine hydrochloride. Amerigo Scientific. [Link]

  • Synthesis of 3-phenyl-1H-pyrazole derivatives. Atlantis Press. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. [Link]

  • Synthesis, Characterization, and Structural Elucidation of a Novel (E)-1-(1-Phenyl-1H-pyrazol-4-yl) -N-(1-(p-tolyl). Nepal Journals Online. [Link]

  • Synthesis of (Z)-1-(1,3-diphenyl-1H-pyrazol-4-yl)-3-(phenylamino)prop-2-en-1-one derivatives as potential anticancer and apoptosis inducing agents. ResearchGate. [Link]

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Application

Optimization of nucleophilic substitution reactions with pyrazole methanamines

Application Notes & Protocols Topic: Optimization of Nucleophilic Substitution Reactions with Pyrazole Methanamines Audience: Researchers, scientists, and drug development professionals. Abstract Pyrazole derivatives for...

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: Optimization of Nucleophilic Substitution Reactions with Pyrazole Methanamines Audience: Researchers, scientists, and drug development professionals.

Abstract

Pyrazole derivatives form the structural core of numerous FDA-approved drugs, making them a "privileged scaffold" in medicinal chemistry.[1] Specifically, pyrazole methanamines are versatile building blocks, offering multiple sites for chemical modification to fine-tune pharmacological properties. Optimizing nucleophilic substitution reactions on these scaffolds is crucial for efficient library synthesis and lead optimization. However, the inherent electronic properties of the pyrazole ring and the polyfunctional nature of the methanamine side chain present unique challenges, including issues with regioselectivity and reactivity.[2] This guide provides a comprehensive framework for understanding and optimizing these reactions. We delve into the mechanistic dichotomy of pyrazole methanamines acting as either nucleophiles or electrophilic substrates, present detailed experimental protocols, and offer a systematic strategy for reaction optimization, grounded in field-proven insights and authoritative literature.

Introduction: The Strategic Importance of Pyrazole Methanamines

The pyrazole nucleus is a five-membered aromatic heterocycle renowned for its metabolic stability and its ability to engage in various biological interactions, such as hydrogen bonding and hydrophobic interactions.[3][4] This has led to its incorporation into blockbuster drugs like Celecoxib and Sildenafil.[5] The attachment of a methanamine side chain introduces a key functional handle that allows for the exploration of chemical space around the core scaffold.

Nucleophilic substitution is a cornerstone of synthetic organic chemistry, and its application to pyrazole methanamines enables the construction of complex molecular architectures. These reactions can generally be classified into two primary scenarios, each with distinct mechanistic considerations:

  • Scenario A: The Methanamine as the Nucleophile. The exocyclic amine attacks an external electrophile (e.g., an alkyl halide or acyl chloride). This is fundamental for building out side chains and modulating properties like solubility and target engagement.

  • Scenario B: The Pyrazole Ring as the Electrophile. A nucleophile attacks the pyrazole ring itself, displacing a leaving group. This is a nucleophilic aromatic substitution (SₙAr) reaction, which is challenging for the electron-rich pyrazole system and typically requires the presence of a good leaving group (e.g., a halogen) and electron-withdrawing groups (EWGs) to activate the ring.[6]

Understanding which pathway is operative and how to control it is paramount for the synthetic chemist.

Mechanistic Considerations & Key Optimization Parameters

A successful optimization strategy is built on a solid understanding of the underlying reaction mechanism. The choices of solvent, base, and temperature are not arbitrary; they are deliberate decisions made to favor a desired reaction pathway.

Scenario A: Pyrazole Methanamine as the Nucleophile (N-Functionalization)

In this case, the primary or secondary amine of the methanamine side chain acts as the nucleophile. The reaction is typically a straightforward Sₙ2 displacement on an alkyl halide or a nucleophilic addition-elimination on an acyl halide.

G cluster_reactants Reactants cluster_products Products Pz_CH2NHR Pyrazole-CH₂-NHR (Nucleophile) TS Transition State [E---LG---N] Pz_CH2NHR->TS Attack E_LG E-LG (Electrophile, e.g., R'-X) E_LG->TS Product Pyrazole-CH₂-NR(E) H_LG H-LG Base Base Base->Pz_CH2NHR Deprotonation (if needed) TS->Product LG departs

Caption: General workflow for N-functionalization of pyrazole methanamines.

Key Parameters to Optimize:

  • Base: The choice of base is critical. Its primary role is to deprotonate the amine (or the resulting ammonium salt after alkylation), preventing autoinhibition and driving the reaction to completion.

    • Inorganic bases (K₂CO₃, Cs₂CO₃): Mild, inexpensive, and effective for many Sₙ2 reactions. Cesium carbonate is often more effective due to the higher solubility of its salts and the "cesium effect," which can enhance the nucleophilicity of the amine.

    • Organic bases (DIPEA, Et₃N): Non-nucleophilic hindered amines used as acid scavengers, particularly in acylations or when using sensitive substrates.

  • Solvent: The solvent must dissolve the reactants but also influences the reaction rate.

    • Polar Aprotic (DMF, DMSO, Acetonitrile): These are generally the solvents of choice for Sₙ2 reactions. They solvate the counter-ion of the base, leaving a more "naked" and reactive nucleophile, thereby accelerating the reaction.

    • Ethereal Solvents (THF, Dioxane): Less polar options, useful when side reactions in more polar solvents are a concern.

  • Temperature: Most reactions are initially attempted at room temperature. Heating (40-100 °C) is often required to drive sluggish reactions with less reactive electrophiles or sterically hindered substrates to completion.

Scenario B: The Pyrazole Ring as the Electrophile (SₙAr)

The pyrazole ring is inherently electron-rich, making it poorly reactive towards nucleophiles. To facilitate an SₙAr reaction, the ring must be "activated" with at least one strong EWG (e.g., -NO₂, -CN, -CF₃) and possess a good leaving group (F > Cl > Br > I). The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized Meisenheimer complex.

G cluster_reactants Reactants cluster_products Products Pz_LG EWG-Pyrazole-LG (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized) Pz_LG->Meisenheimer Nu Nucleophile (e.g., R₂NH) Nu->Meisenheimer Rate-determining Nucleophilic Attack Pz_Nu EWG-Pyrazole-Nu LG_minus LG⁻ Meisenheimer->Pz_Nu Fast Elimination Meisenheimer->LG_minus

Caption: Mechanism of SₙAr on an activated pyrazole ring.

Key Parameters to Optimize:

  • Nucleophile: Stronger nucleophiles react faster. Thiols and secondary amines are generally more effective than alcohols or primary amines.

  • Solvent: Polar aprotic solvents (DMSO, DMF, NMP) are ideal. They can stabilize the charged Meisenheimer intermediate, lowering the activation energy of the first, rate-determining step.[7]

  • Temperature: SₙAr reactions often require elevated temperatures (80-150 °C) to overcome the high activation barrier associated with disrupting the ring's aromaticity. Microwave-assisted synthesis has proven effective for accelerating these transformations.

  • Base: If the nucleophile is neutral (e.g., RNH₂), a base is required to neutralize the proton generated during the reaction. A non-nucleophilic base like DIPEA or an inorganic base like K₂CO₃ is typically used.

Experimental Protocols & Methodologies

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: N-Alkylation of (1-Phenyl-1H-pyrazol-3-yl)methanamine (Scenario A)

This protocol describes a representative procedure for the Sₙ2 reaction between a pyrazole methanamine and an alkyl bromide.

Materials:

  • (1-Phenyl-1H-pyrazol-3-yl)methanamine (1.0 eq)

  • Benzyl bromide (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate, Hexanes, Brine, Saturated NaHCO₃ solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add (1-phenyl-1H-pyrazol-3-yl)methanamine (e.g., 187 mg, 1.0 mmol) and anhydrous K₂CO₃ (276 mg, 2.0 mmol).

  • Add anhydrous DMF (5 mL) via syringe. Stir the suspension for 10 minutes at room temperature.

    • Scientist's Note: Using an anhydrous solvent is crucial to prevent hydrolysis of the electrophile and to ensure the base is effective.

  • Add benzyl bromide (1.1 mmol, 132 µL) dropwise to the stirring suspension.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., Mobile Phase: 9:1 Dichloromethane:Methanol). The reaction is typically complete within 2-4 hours. If the reaction is sluggish, heat the mixture to 50 °C.

  • Work-up: Upon completion, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (2 x 15 mL) and then brine (1 x 15 mL).

    • Scientist's Note: The water washes remove the DMF, and the brine wash helps to break any emulsions and begin the drying process.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure N-benzyl-(1-phenyl-1H-pyrazol-3-yl)methanamine.

Protocol 2: SₙAr Reaction on a Halogenated Pyrazole (Scenario B)

This protocol describes the displacement of a chlorine atom from an activated pyrazole ring using a secondary amine nucleophile.

Materials:

  • 4-Chloro-1-methyl-3-nitro-1H-pyrazole (1.0 eq)

  • Pyrrolidine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate, Water, Brine

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • In a sealable reaction vial, combine 4-chloro-1-methyl-3-nitro-1H-pyrazole (e.g., 161 mg, 1.0 mmol), K₂CO₃ (276 mg, 2.0 mmol), and DMSO (4 mL).

  • Add pyrrolidine (1.5 mmol, 125 µL) to the mixture.

  • Seal the vial tightly and place it in a pre-heated oil bath at 100 °C.

    • Scientist's Note: SₙAr reactions are often slow. The high temperature is necessary to provide sufficient energy to overcome the activation barrier for the formation of the Meisenheimer intermediate.[7] DMSO is an excellent solvent for this, as its high boiling point and polarity stabilize the charged intermediate.

  • Stir the reaction for 6-12 hours. Monitor progress by LC-MS if available, or by working up a small aliquot for TLC analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL) and water (30 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers and wash thoroughly with water (3 x 20 mL) to remove DMSO, followed by brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product can be purified by silica gel chromatography to yield the desired 1-methyl-3-nitro-4-(pyrrolidin-1-yl)-1H-pyrazole.

Systematic Optimization Strategy

A logical, data-driven approach is essential for efficient optimization. A typical workflow involves screening key parameters and then refining the conditions.

Caption: A logical workflow for systematic reaction optimization.

Data-Driven Parameter Selection

Summarize screening results in tables to facilitate direct comparison and informed decision-making. Below are illustrative examples for an N-alkylation reaction (Scenario A).

Table 1: Effect of Base on Reaction Yield (Conditions: Substrate (1 eq), Alkyl Bromide (1.1 eq), Base (2.0 eq), DMF, 25°C, 4h)

EntryBaseYield (%)
1K₂CO₃55
2Cs₂CO₃89
3DIPEA45
4None<5

Table 2: Effect of Solvent on Reaction Yield (Conditions: Substrate (1 eq), Alkyl Bromide (1.1 eq), Cs₂CO₃ (2.0 eq), 25°C, 4h)

EntrySolventYield (%)
1DMF89
2Acetonitrile75
3THF30
Troubleshooting Common Issues
  • No Reaction:

    • Check Reagents: Ensure the electrophile is reactive and has not decomposed. Verify the activity of the base.

    • Increase Temperature: The reaction may have a high activation energy. Increase the temperature in 20 °C increments.

  • Low Yield:

    • Incomplete Reaction: Extend the reaction time or increase the temperature.

    • Side Products: A common side reaction is dialkylation of the amine. This can be suppressed by using a larger excess of the pyrazole methanamine or by adding the electrophile slowly.

    • Poor Nucleophile/Electrophile: Consider changing the leaving group on the electrophile (e.g., from -Cl to -I) or using a stronger base to enhance the nucleophilicity of the amine.

  • Multiple Products (Regioselectivity Issues):

    • In cases where both the ring nitrogen and the exocyclic amine can react, the outcome can be pH-dependent. Under strongly acidic conditions, the exocyclic amine may be protonated and non-nucleophilic, potentially favoring reaction at the ring.[8] Conversely, neutral or basic conditions often favor reaction at the more nucleophilic exocyclic amine. Careful control of the base and stoichiometry is key.

Conclusion

The optimization of nucleophilic substitution reactions with pyrazole methanamines is a multifactorial challenge that requires a deep understanding of the competing reaction pathways. By correctly identifying whether the pyrazole methanamine is acting as the nucleophile (N-functionalization) or the electrophile substrate (C-functionalization via SₙAr), researchers can select appropriate starting conditions. A systematic and logical approach to optimizing parameters such as base, solvent, and temperature, guided by meticulous reaction monitoring and data analysis, is essential for developing robust, high-yielding, and scalable synthetic routes. The protocols and strategies outlined in this guide provide a solid foundation for medicinal chemists to efficiently synthesize novel pyrazole-based compounds for drug discovery programs.

References

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.). European Chemical Bulletin. [Link]

  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. (2025). International Journal of Novel Research and Development. [Link]

  • Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry. [Link]

  • Alam, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]

  • Shaikh, R., et al. (2026). Synthetic Approaches of Pyrazole Derivatives on Various Pharmacological Activity: A Review. ResearchGate. [Link]

  • Kostenko, F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules. [Link]

  • Kostenko, F., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. [Link]

  • Zheng, L. L., & Hu, S. (2018). The nucleophilic additions of pyrazole and methanol to pcn resulting in Hppmi and Hmpmi ligands, respectively. ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). Journal of the Mexican Chemical Society. [Link]

  • Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. (n.d.). GalChimia. [Link]

  • A novel method to enable SNAr reaction of aminopyrrolopyrazoles. (2025). ResearchGate. [Link]

  • Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. (n.d.). ResearchGate. [Link]

  • Alkorta, I., & Elguero, J. (2022). A theoretical study of the reactivity of pyrazaboles with nitrogen nucleophiles (amines and pyrazoles): the ring opening. Canadian Journal of Chemistry. [Link]

  • Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2021). RSC Advances. [Link]

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). Organic Letters. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry. [Link]

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • PYRAZOLE. (2018). SlideShare. [Link]

  • Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2022). Encyclopedia.pub. [Link]

  • SNAr Reaction of Polyhalogenated Heterocycles. (n.d.). WuXi Biology. [Link]

  • Poon, S. F., et al. (2009). Discovery and optimization of substituted 1-(1-phenyl-1H-pyrazol-3-yl)methanamines as potent and efficacious type II calcimimetics. Journal of Medicinal Chemistry. [Link]

  • Imidazoles and pyrazoles – Reactivity cont. (n.d.). Lecture Notes. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules. [Link]

  • Rößler, K., et al. (2004). Nucleophilic Aromatic Substitution of 2-(3(5)-Pyrazolyl)pyridine: A Novel Access to Multidentate Chelate Ligands. Zeitschrift für Naturforschung B. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules. [Link]

  • Recent Developments in Pyranopyrazole Derivatives: Synthesis, Reactions, and Potential Pharmaceutical Applications. (2024). URF Publishers. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Reactions. [Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis and Downstream Functionalization of (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Executive Summary & Pharmacological Relevance (1H-pyrazol-4-yl)methanamine derivatives are privileged scaffolds in modern drug discovery. They exhibit highly potent activity against targets such as the PI3Kγ enzyme[1] an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

(1H-pyrazol-4-yl)methanamine derivatives are privileged scaffolds in modern drug discovery. They exhibit highly potent activity against targets such as the PI3Kγ enzyme[1] and serve as critical bioisosteric building blocks for CSNK2 kinase inhibitors[2]. The specific derivative, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine , combines the hydrogen-bond accepting properties of the pyrazole core with the lipophilic bulk of a phenyl ring, making it an ideal candidate for structure-activity relationship (SAR) exploration.

This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) workflow. By transitioning from conventional heating to microwave irradiation, researchers can reduce multi-day synthetic sequences to under an hour while significantly improving reaction yields and purity.

Mechanistic Rationale: The Microwave Advantage

The conventional synthesis of pyrazole-4-carbaldehydes (the direct precursors to methanamines) via the Vilsmeier-Haack reaction requires prolonged heating (3–5 hours), which often leads to thermal degradation and poor yields. MAOS fundamentally alters this thermodynamic landscape.

The Vilsmeier-Haack reagent—a highly polar chloroiminium ion formed from Phosphorus Oxychloride (POCl₃) and Dimethylformamide (DMF)—exhibits an exceptional microwave cross-section. Through dipolar polarization and ionic conduction , microwave irradiation induces rapid volumetric superheating directly at the site of these polar intermediates[3]. This kinetic drive accelerates the cyclocondensation of the hydrazone precursor, reducing reaction times to under 5 minutes while suppressing unwanted side reactions.

Mechanism MW Microwave Irradiation DP Dipolar Polarization & Ionic Conduction MW->DP SH Rapid Volumetric Superheating DP->SH VH Chloroiminium Ion (Vilsmeier Adduct) SH->VH Kinetic Drive Y Accelerated Cyclization (High Yield) VH->Y

Mechanistic causality of microwave irradiation accelerating Vilsmeier-Haack cyclocondensation.

Quantitative Data: Microwave vs. Conventional Heating

The transition to MAOS provides a distinct advantage across all three major steps of the workflow: cyclocondensation, reductive amination, and downstream Nucleophilic Aromatic Substitution (SNAr).

Reaction StepConventional HeatingMicrowave Irradiation (MAOS)Yield Improvement
Hydrazone Cyclocondensation (Vilsmeier-Haack)3–5 hours (100 °C)2–5 minutes (100 °C)+15% to +25%
Reductive Amination (Imine reduction)12–16 hours (RT)10–15 minutes (80 °C)+10% to +20%
SNAr Heteroaryl Coupling (Library Generation)2–4 hours (RT to 80 °C)10–15 minutes (100 °C)+10% to +15%

Experimental Methodologies & Self-Validating Protocols

SynthesisWorkflow A Acetophenone + Methylhydrazine B Hydrazone Intermediate A->B C MW-Assisted Vilsmeier-Haack (POCl3 / DMF) B->C D 1-Methyl-3-phenyl-1H- pyrazole-4-carbaldehyde C->D E MW-Assisted Reductive Amination (NH4OAc, NaBH3CN) D->E F (1-Methyl-3-phenyl-1H- pyrazol-4-yl)methanamine E->F G MW-Assisted SNAr Coupling (Heteroaryl Halide) F->G H Target Pharmacophore (e.g., CSNK2 Inhibitor) G->H

Workflow for the microwave-assisted synthesis and application of the pyrazolylmethanamine scaffold.

Protocol A: Microwave-Assisted Vilsmeier-Haack Formylation

Objective: Synthesize 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde from acetophenone methylhydrazone.

  • Reagent Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, cool 2.0 mL of anhydrous DMF to 0 °C.

  • Chloroiminium Formation: Dropwise add POCl₃ (3.0 equiv) over 5 minutes. Causality: Dropwise addition at 0 °C safely controls the highly exothermic formation of the Vilsmeier reagent, preventing decomposition.

  • Hydrazone Addition: Add acetophenone methylhydrazone (1.0 equiv, 1.0 mmol) to the mixture. Seal the vial with a crimp cap.

  • Microwave Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 100 °C for 5 minutes (Power: 150 W, ramp time: 1 min)[3].

  • Workup: Allow the vessel to cool to room temperature. Carefully pour the mixture into 20 mL of crushed ice. Neutralize slowly with saturated aqueous NaHCO₃ until pH 7-8 is reached. Causality: Strict neutralization prevents the acidic hydrolysis of the newly formed pyrazole ring. Extract with Ethyl Acetate (3 x 15 mL), dry over Na₂SO₄, and concentrate.

  • Self-Validation Check: ¹H NMR analysis must show the complete disappearance of the hydrazone N=C-CH₃ peak at δ 3.1-3.3 ppm and the emergence of a sharp aldehyde proton singlet at δ 9.6-9.8 ppm.

Protocol B: Microwave-Assisted Reductive Amination

Objective: Convert the carbaldehyde to (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.

  • Reaction Setup: In a microwave vial, dissolve 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol) in 4.0 mL of anhydrous Methanol.

  • Imine Formation: Add Ammonium Acetate (NH₄OAc, 10.0 equiv). Causality: NH₄OAc acts as a buffered ammonia source, favoring primary imine formation without pushing the pH to levels that would degrade the reducing agent.

  • Reduction: Add Sodium Cyanoborohydride (NaBH₃CN, 1.5 equiv). Causality: NaBH₃CN is chosen over NaBH₄ because it is stable at slightly acidic pH and selectively reduces the imine intermediate over the starting aldehyde.

  • Microwave Irradiation: Seal the vial and irradiate at 80 °C for 10 minutes (Power: 100 W).

  • Workup: Quench the reaction with 1M NaOH (5 mL) to break boron complexes. Extract with Dichloromethane (3 x 10 mL). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Check: TLC (DCM:MeOH 9:1) stained with Ninhydrin will yield a bright purple/pink spot, confirming the presence of the primary amine. In ¹H NMR, the aldehyde peak (~9.7 ppm) will be replaced by a methylene singlet (-CH₂-NH₂) at δ 3.7-3.9 ppm.

Protocol C: Downstream Application - SNAr Coupling for Kinase Libraries

Objective: Utilize the synthesized methanamine as a nucleophile against a heteroaryl halide (e.g., 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile) to generate CSNK2 inhibitor analogs[2].

  • Reaction Setup: To a microwave vial containing 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-carbonitrile (1.0 mmol) in 3.0 mL of Ethanol, add (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.1 equiv).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, driving the equilibrium forward without competing with the methanamine nucleophile.

  • Microwave Irradiation: Seal and irradiate at 100 °C for 15 minutes. Causality: Microwave heating overcomes the steric hindrance of the bulky pyrazole-methanamine, forcing the SNAr reaction to completion rapidly compared to the 2-hour room temperature protocol[2].

  • Self-Validation Check: LC-MS analysis will confirm the mass shift corresponding to the displacement of the chloride ion, yielding the [M-Cl+NHR]⁺ product peak.

References

  • Kidwai, M., et al. "Microwave assisted synthesis of novel pyrazoles." Indian Journal of Chemistry, niscpr.res.in.

  • Thieme Chemistry. "Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis." Synthesis, thieme-connect.com. 3

  • Bepary, S., et al. "Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel (1H-pyrazol-4-yl)methanamine." The Thai Journal of Pharmaceutical Sciences, chula.ac.th. 1

  • "More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication." PMC, nih.gov. 2

Sources

Application

Application of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in Agrochemical Synthesis: A Technical Guide

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Agrochemicals The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals, recognized for its versatile str...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Pyrazole Scaffold in Modern Agrochemicals

The pyrazole ring system is a cornerstone in the discovery and development of modern agrochemicals, recognized for its versatile structure that allows for extensive functionalization. This five-membered heterocycle, featuring two adjacent nitrogen atoms, serves as a "privileged" scaffold. This means it is a recurring structural motif in a multitude of commercially successful fungicides, herbicides, and insecticides. The strategic importance of the pyrazole core lies in its ability to be tailored to interact with a wide array of biological targets in pests, weeds, and pathogenic fungi, leading to potent and selective agrochemical solutions.[1]

Among the vast landscape of pyrazole-based building blocks, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine emerges as a particularly valuable intermediate. Its unique substitution pattern—a methyl group at the 1-position, a phenyl group at the 3-position, and a reactive methanamine group at the 4-position—provides a trifecta of desirable attributes for agrochemical synthesis. The N-methyl group can enhance metabolic stability and optimize binding to target enzymes. The 3-phenyl group offers a site for further substitution to modulate the compound's spectrum of activity and physical properties. The 4-methanamine group provides a crucial handle for introducing a wide range of functional groups, most notably for the formation of pyrazole-carboxamides, a dominant class of modern fungicides.

This technical guide provides a comprehensive overview of the synthesis and application of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in the agrochemical industry. It is designed to equip researchers, scientists, and drug development professionals with detailed protocols, mechanistic insights, and a clear understanding of the structure-activity relationships that make this compound a valuable tool in the creation of next-generation crop protection agents.

Synthesis of the Key Intermediate: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

The synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a multi-step process that begins with the construction of the pyrazole core, followed by the introduction and subsequent conversion of a functional group at the 4-position. A common and efficient route involves the Vilsmeier-Haack formylation of a 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one to yield the key aldehyde intermediate, which is then converted to the target amine via reductive amination.

Protocol 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

This protocol details the synthesis of the direct precursor to the target amine. The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich heterocyclic compounds.[2]

Materials and Reagents:

  • 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Crushed ice

  • Sodium carbonate solution (saturated)

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Preparation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (3 equivalents) to 0-5 °C in an ice bath. To this, add phosphorus oxychloride (1.2 equivalents) dropwise with constant stirring, ensuring the temperature does not exceed 10 °C. Stir the mixture for an additional 30 minutes at this temperature to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 60-70 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. The solid precipitate of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is then collected by filtration, washed thoroughly with cold water, and dried under vacuum.

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure aldehyde as a crystalline solid.

Protocol 2: Reductive Amination to (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

This protocol describes the conversion of the aldehyde to the target primary amine using a standard reductive amination procedure.

Materials and Reagents:

  • 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

  • Ammonium acetate or aqueous ammonia

  • Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN)

  • Methanol or ethanol

  • Dichloromethane or ethyl acetate for extraction

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Imine Formation: Dissolve 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in methanol. To this solution, add a solution of ammonium acetate (5-10 equivalents) in methanol. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine. Monitor the reaction by TLC.

  • Reduction: Cool the reaction mixture to 0-5 °C in an ice bath. Add sodium borohydride (1.5-2 equivalents) portion-wise, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Work-up and Extraction: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add dichloromethane or ethyl acetate and extract the product. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Isolation and Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. The product can be further purified by column chromatography on silica gel if necessary.

Application in the Synthesis of Pyrazole-Carboxamide Fungicides

The primary application of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in agrochemical synthesis is as a nucleophilic component in the formation of pyrazole-carboxamide fungicides. This class of fungicides, which includes numerous blockbuster products, primarily acts by inhibiting the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mode of action that is highly effective and has a broad spectrum of activity.[3]

The general structure of these fungicides consists of the pyrazole-methanamine core linked via an amide bond to a substituted carboxylic acid, often an aromatic or heteroaromatic acid. The nature of the substituents on both the pyrazole ring and the carboxylic acid moiety is critical for determining the fungicidal potency and spectrum of activity.

Representative Protocol 3: Synthesis of a N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)benzamide Derivative

This protocol provides a representative example of how (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine can be used to synthesize a model pyrazole-carboxamide fungicide.

Materials and Reagents:

  • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

  • A substituted benzoyl chloride (e.g., 2-chlorobenzoyl chloride)

  • Triethylamine (Et₃N) or pyridine as a base

  • Dichloromethane (DCM) or tetrahydrofuran (THF) as a solvent

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1 equivalent) and triethylamine (1.2 equivalents) in dry dichloromethane. Cool the solution to 0-5 °C in an ice bath.

  • Acylation: To the cooled solution, add the substituted benzoyl chloride (1.1 equivalents) dropwise with stirring. Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, or until the starting amine is consumed as monitored by TLC.

  • Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)benzamide derivative.

Structure-Activity Relationships and Mechanistic Insights

The efficacy of pyrazole-carboxamide fungicides is highly dependent on their three-dimensional structure and the electronic properties of their substituents. The (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine scaffold provides a robust platform for fine-tuning these properties.

  • The Pyrazole Core: The pyrazole ring itself is a key pharmacophore that correctly orients the other functional groups for optimal binding to the SDH enzyme. The 1-methyl group often enhances metabolic stability and can contribute to hydrophobic interactions within the binding pocket.

  • The 3-Phenyl Group: The phenyl group at the 3-position can be substituted with various electron-withdrawing or electron-donating groups to modulate the electronic properties of the pyrazole ring and to introduce additional points of interaction with the target enzyme. For example, halogen substitutions on the phenyl ring are common in commercial fungicides and can enhance binding affinity.

  • The 4-Carboxamide Linker: The amide bond formed from the 4-methanamine group is crucial for the molecule's activity. The N-H of the amide can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor, both of which are often critical for anchoring the fungicide in the active site of the SDH enzyme.

Data Presentation: Fungicidal Activity of Representative Pyrazole-Carboxamides

The following table summarizes the in vitro fungicidal activity (EC₅₀ values) of some representative pyrazole-carboxamide derivatives against various plant pathogenic fungi. This data highlights the potential of this class of compounds in crop protection.

Compound IDR Group on BenzamideTarget FungusEC₅₀ (µg/mL)Reference
7af 2-methylbenzylRhizoctonia solanimoderate activity[4][5]
7bc 2,4-dichlorobenzylRhizoctonia solanimoderate activity[4][5]
7bg 2-fluorobenzylRhizoctonia solanimoderate activity[4][5]
7bh 3-fluorobenzylRhizoctonia solanimoderate activity[4][5]
7bi 4-fluorobenzylRhizoctonia solanimoderate activity[4][5]
7ai (5-methylisoxazol-3-yl)oxyRhizoctonia solani0.37[4][5][6]
Fluxapyroxad (commercial standard)Botrytis cinerea0.791[7]
Compound 5l furan/thiophene carboxamideBotrytis cinerea0.392[7]

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in the growth of the target fungus.

Visualization of Synthetic Pathways

The following diagrams illustrate the key synthetic workflows described in this guide.

Synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine cluster_0 Protocol 1: Synthesis of Aldehyde Intermediate cluster_1 Protocol 2: Reductive Amination 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one->1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Vilsmeier-Haack Formylation Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF) Vilsmeier Reagent (POCl3/DMF)->1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde_2 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde_2->(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Reductive Amination Ammonia/NH4OAc + NaBH4 Ammonia/NH4OAc + NaBH4 Ammonia/NH4OAc + NaBH4->(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Application in Fungicide Synthesis cluster_2 Protocol 3: Synthesis of Pyrazole-Carboxamide Fungicide amine (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine fungicide N-((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)benzamide Derivative amine->fungicide Amide Coupling acid_chloride Substituted Benzoyl Chloride acid_chloride->fungicide base Base (e.g., Et3N) base->fungicide Acid Scavenger

Caption: General workflow for the synthesis of a pyrazole-carboxamide fungicide.

Conclusion

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a high-value intermediate for the synthesis of advanced agrochemicals. Its structural features provide a versatile platform for the development of potent fungicides, particularly those belonging to the important class of SDH inhibitors. The synthetic protocols outlined in this guide offer reliable methods for the preparation of this key amine and its subsequent elaboration into potential crop protection products. A thorough understanding of the structure-activity relationships governing this class of compounds will continue to drive the innovation of new and effective agrochemical solutions for global food security.

References

  • Hao, Z., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26, 205–214. Available at: [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 20(3), 4383-4394. Available at: [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate. PubMed, 20(3), 4383-4394. Available at: [Link]

  • Li, X., et al. (2022). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. Journal of Agricultural and Food Chemistry, 70(51), 16038–16050. Available at: [Link]

  • Sun, J., & Zhou, Y. (2015). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. PMC. Available at: [Link]

  • FMC Corporation. (2021). Fungicidal mixtures containing pyrazole derivatives. Google Patents.
  • Patel, H., et al. (2015). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 7(3), 1364-1371. Available at: [Link]

  • UPL Ltd. (2022). FUNGICIDAL COMBINATIONS. EPO. Available at: [Link]

  • DuPont. (2018). Fungicidal pyrazoles and their mixtures. Google Patents.
  • Ouyang, G., et al. (2014). Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. PMC. Available at: [Link]

  • Wang, Y., et al. (2013). Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction. PubMed. Available at: [Link]

  • Shetty, M., et al. (2012). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 24(11), 5037-5041. Available at: [Link]

  • Liu, Z., et al. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC. Available at: [Link]

  • Sanofi. (1990). Pyrazole amides and insecticide and miticide containing them as active ingredient. Google Patents.
  • Li, Z. (2015). Pyrazole fungicide composition. Google Patents.
  • Wu, Z., et al. (2012). Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide Derivatives. Molecules, 17(12), 14205-14218. Available at: [Link]

  • ResearchGate. (n.d.). Selected commercialized fungicides with a pyrazole moiety. ResearchGate. Available at: [Link]

  • Zhao, G., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1019573. Available at: [Link]

  • Fu, W., et al. (2021). Synthesis Candidates Herbicide Through Optimization Quinclorac Containing 3-Methyl-1H-pyrazol-5-yl. Frontiers in Chemistry, 9, 642845. Available at: [Link]

  • Dana Bioscience. (n.d.). N-Methyl-1-(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine 1g. Dana Bioscience. Available at: [Link]

  • Tumkevičius, S., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 26(13), 3843. Available at: [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6309. Available at: [Link]

  • Zhao, G., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. Frontiers in Chemistry, 10, 1019573. Available at: [Link]

  • Bakher, M. A., et al. (2023). 4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. International Journal of Molecular Sciences, 24(2), 1358. Available at: [Link]

  • DuPont. (2016). Solid forms of fungicidal pyrazoles. Google Patents.
  • Zhao, G., et al. (2022). Design, synthesis, and insecticidal activity of a novel series of flupyrimin analogs bearing 1-aryl-1H-pyrazol-4-yl subunits. ResearchGate. Available at: [Link]

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  • El-Shehry, M. F., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • Zhang, Y., et al. (2025). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. MDPI. Available at: [Link]

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  • Al-Zaydi, K. M., et al. (2018). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-pyridine-3-carbonitrile: Synthesis, Spectroscopic Characterization, DFT Calculations and Antimicrobial Activity. Molecules, 23(1), 199. Available at: [Link]

Sources

Method

Topic: Ligand Synthesis Using (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine for Coordination Chemistry

An Application Guide for Researchers Abstract This document provides a comprehensive guide for the synthesis and application of novel ligands derived from (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. Pyrazole-based li...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive guide for the synthesis and application of novel ligands derived from (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. Pyrazole-based ligands are of significant interest in coordination chemistry due to their versatile coordination modes and the diverse properties of their resulting metal complexes, which have applications in catalysis, materials science, and medicine.[1][2][3][4] This guide focuses on the synthesis of Schiff base ligands, a robust and versatile class of compounds, by leveraging the reactive primary amine of the core molecule. We present detailed, field-tested protocols for the synthesis of a representative Schiff base ligand and its subsequent coordination with a transition metal, specifically Copper(II). Furthermore, we detail the essential characterization techniques required to validate the synthesis and elucidate the structural and electronic properties of the new compounds. This note is intended for researchers in inorganic chemistry, drug development, and materials science who require a practical, in-depth understanding of this ligand system.

Introduction: The Strategic Value of Pyrazole-Based Ligands

The pyrazole moiety is a privileged scaffold in coordination chemistry. Its nitrogen-containing heterocyclic structure offers multiple coordination sites, and the pyrazolate anion can act as a bridging ligand to construct polynuclear metal systems.[5] The versatility of pyrazole and its derivatives allows for the synthesis of a vast library of analogues with tailored electronic and steric properties.[3] These ligands form stable complexes with a wide range of transition metals, leading to compounds with applications as catalysts, supramolecular building blocks, and pharmacologically active agents.[4][6][7]

The specific precursor, (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine , is a particularly valuable building block. It features:

  • A pre-functionalized pyrazole core with defined methyl and phenyl substituents, which influence the steric and electronic environment of the resulting complex.

  • A methylene spacer (-CH₂-) that provides conformational flexibility to the ligand backbone.

  • A terminal primary amine (-NH₂), which serves as a highly reactive handle for further elaboration, most commonly through condensation reactions to form imines (Schiff bases).[8]

This guide will focus on the most direct application of this building block: the synthesis of Schiff base ligands through condensation with aromatic aldehydes.

Ligand Synthesis: The Schiff Base Condensation Pathway

The reaction between a primary amine and an aldehyde or ketone to form an imine is a cornerstone of synthetic chemistry.[8] This reaction is typically a condensation, proceeding through a hemiaminal intermediate followed by the elimination of water to form the characteristic carbon-nitrogen double bond (C=N).

For our purposes, reacting (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine with a hydroxy-substituted aromatic aldehyde, such as salicylaldehyde, is an effective strategy to create a multidentate ligand. The resulting Schiff base can coordinate to a metal center through the imine nitrogen and the deprotonated hydroxyl group, forming a stable chelate ring.

Workflow for Schiff Base Ligand Synthesis

The following diagram outlines the general experimental workflow for the synthesis of a bidentate Schiff base ligand from the target amine.

G cluster_0 Step 1: Reagent Preparation cluster_1 Step 2: Reaction cluster_2 Step 3: Isolation & Purification cluster_3 Step 4: Characterization reagents Dissolve (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine and Salicylaldehyde Derivative in Ethanol Separately mix Combine Solutions reagents->mix reflux Reflux Mixture for 2-4 hours mix->reflux Heat cool Cool to Room Temperature (Precipitate Forms) reflux->cool filtrate Collect Solid by Vacuum Filtration cool->filtrate wash Wash with Cold Ethanol filtrate->wash dry Dry in Vacuo wash->dry analysis Analyze Product: - NMR (¹H, ¹³C) - FT-IR - Mass Spectrometry dry->analysis

Caption: Experimental workflow for Schiff base synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-2-(((1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl)imino)methyl)phenol (A Bidentate [N,O] Ligand)

This protocol describes the synthesis of a representative Schiff base ligand.

A. Materials & Reagents

  • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Absolute Ethanol (ACS Grade)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Buchner funnel and filter paper

B. Step-by-Step Procedure

  • Dissolution: In a 100 mL round-bottom flask, dissolve (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (e.g., 1.00 g, 5.0 mmol) in 20 mL of absolute ethanol. Stir until fully dissolved.

  • Addition: To this solution, add a solution of salicylaldehyde (0.61 g, 5.0 mmol) in 10 mL of absolute ethanol dropwise over 5 minutes. A color change to yellow is typically observed.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: After the reaction is complete, remove the heat source and allow the solution to cool slowly to room temperature. A yellow crystalline precipitate should form. For maximum yield, the flask can be placed in an ice bath for 30 minutes.

  • Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum oven at 40-50 °C for several hours or until a constant weight is achieved.

C. Rationale and Expected Outcome

  • Causality: The use of ethanol as a solvent is ideal as it readily dissolves the reactants and the resulting water byproduct, while the desired ligand product has lower solubility at room temperature, facilitating its crystallization upon cooling. Refluxing provides the necessary activation energy to drive the dehydration step of imine formation.

  • Self-Validation: The formation of a colored precipitate upon cooling is a strong indicator of a successful reaction. The identity and purity must be confirmed by the characterization methods outlined in Section 5. The expected yield for this reaction is typically >85%.

Protocol 2: Synthesis of a Copper(II) Complex

This protocol details the coordination of the synthesized Schiff base ligand to a Cu(II) metal center.

A. Materials & Reagents

  • Schiff base ligand from Protocol 1 (2.0 eq)

  • Copper(II) acetate monohydrate, Cu(OAc)₂·H₂O (1.0 eq)

  • Methanol (ACS Grade)

  • Stirring vessel

B. Step-by-Step Procedure

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (e.g., 0.61 g, 2.0 mmol) in 25 mL of warm methanol in a 50 mL beaker with stirring.

  • Metal Salt Solution: In a separate beaker, dissolve copper(II) acetate monohydrate (0.20 g, 1.0 mmol) in 15 mL of methanol.

  • Complexation: Add the copper(II) acetate solution dropwise to the stirring ligand solution. An immediate color change (typically to green or dark brown) should occur, indicating complex formation.

  • Reaction: Stir the reaction mixture at room temperature for 1 hour to ensure complete complexation.

  • Isolation: A precipitate of the metal complex will form. Collect the solid product by vacuum filtration.

  • Purification & Drying: Wash the solid with a small amount of cold methanol to remove unreacted salts and ligand. Dry the complex in a desiccator over silica gel.

C. Rationale and Expected Outcome

  • Causality: The ligand is used in a 2:1 molar ratio to the metal salt to satisfy the typical coordination number of Cu(II), leading to a complex of the type [Cu(L)₂]. The phenolic proton of the ligand is acidic and is readily displaced upon coordination to the metal center, resulting in a neutral, stable complex.

  • Self-Validation: The formation of a distinctly colored precipitate that is insoluble in the reaction solvent is the primary indicator of successful coordination. Spectroscopic analysis (Section 5) is required to confirm the coordination environment.

Visualization of Metal Coordination

The following diagram illustrates the chelation of two bidentate Schiff base ligands to a central Copper(II) ion.

Caption: Chelation of two [N,O] ligands to a Cu(II) center.

Essential Characterization Data

Proper characterization is critical to confirm the structure and purity of the synthesized compounds. The following table summarizes the key techniques and the expected observations.

TechniqueAnalytePurpose & Key Observations
¹H NMR Spectroscopy LigandConfirm imine formation. Look for a characteristic singlet for the imine proton (-CH=N-) around 8.0-9.0 ppm. The aldehyde proton (~9.5-10.0 ppm) should be absent.[8][9]
¹³C NMR Spectroscopy LigandConfirm the C=N bond, typically appearing around 160-170 ppm.
FT-IR Spectroscopy Ligand & ComplexLigand: Appearance of a strong C=N stretch (1600-1650 cm⁻¹). Disappearance of C=O (~1700 cm⁻¹) and primary amine N-H stretches (~3300-3400 cm⁻¹). Complex: A shift in the C=N stretching frequency (typically lower) upon coordination to the metal.
Mass Spectrometry (ESI-MS) Ligand & ComplexDetermine the molecular weight and confirm the molecular formula of the ligand and the complex.
UV-Vis Spectroscopy ComplexInvestigate electronic properties. Observe ligand-to-metal charge transfer (LMCT) bands and, for transition metals, the lower-energy d-d transition bands.
Elemental Analysis (CHN) Ligand & ComplexVerify the empirical formula by comparing the experimental and calculated percentages of Carbon, Hydrogen, and Nitrogen.[10]
X-ray Crystallography ComplexProvide definitive, unambiguous 3D structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center.[9]

References

  • La Monica, G., & Ardizzoia, G. A. (n.d.). The Role of the Pyrazolate Ligand in Building - Polynuclear Transition Metal Systems. Google Scholar.
  • Bradford, A., et al. (n.d.). Synthesis, coordination chemistry and photophysical properties of naphtho-fused pyrazole ligands. CrystEngComm (RSC Publishing).
  • Nchimi-Nono, K., et al. (n.d.). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly process and antibacterial activity. PMC.
  • Trofimenko, S. (n.d.). The coordination chemistry of pyrazole-derived ligands (2002). SciSpace.
  • Trofimenko, S. (2007, March). The Coordination Chemistry of Pyrazole-Derived Ligands. Chemical Reviews, 72(5), 115-210.
  • Keter, F. K., & Darkwa, J. (2012, February 15). Perspective: The Potential of Pyrazole-Based Compounds in Medicine. PubMed.
  • Touzani, R., et al. (2010, October 1). Synthesis of new derivatized pyrazole based ligands and their catecholase activity studies. Journal of Saudi Chemical Society.
  • Keter, F. K., & Darkwa, J. (2011, October 15). Perspective: the potential of pyrazole-based compounds in medicine. ProQuest.
  • Singh, R. K., et al. (n.d.). Pyrazole Ligands in Supramolecular Chemistry: Self-Assembly and Their Applications A Comprehensive Review. ACS Omega.
  • Keter, F. K., & Darkwa, J. (2015, February 27). Perspective: The potential of pyrazole-based compounds in medicine. ResearchGate.
  • El-ghazzar, A. R. E., et al. (2023, January 10). New In Situ Catalysts Based on Nitro Functional Pyrazole Derivatives and Copper (II) Salts for Promoting Oxidation of Catechol to o-Quinone. MDPI.
  • Berber, H., & Arslan, H. (2020, June 25). Preparation and Characterization of Some Schiff Base Compounds. Adıyaman University Journal of Science.
  • Kumar, S., et al. (n.d.). Schiff base ligand and metal (II) complex: Synthesis, characterization and biological evaluation. Indian Journal of Chemistry.
  • Jalal, N. T., & Omar, A. H. (n.d.). Synthesis and Characterization of Some Metal Complexes of [N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol- 4-ylcarbamothioyl) acetamide]. Baghdad Science Journal.
  • Thakar, A. S., et al. (2015). Isolation, characterization and x-ray structure determination of the schiff base ligand. SciELO South Africa.

Sources

Application

Scalable manufacturing processes for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

An Application Note and Protocol for the Scalable Manufacturing of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Abstract (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a key building block in the synthesis of variou...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Scalable Manufacturing of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Abstract

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a key building block in the synthesis of various high-value chemical entities, particularly in the pharmaceutical and agrochemical sectors.[1] Its structural motif is prevalent in a range of biologically active molecules. The transition from laboratory-scale synthesis to industrial-scale manufacturing presents significant challenges, including process safety, economic viability, and environmental impact. This document provides a comprehensive guide to a scalable and robust manufacturing process for this target compound. We will explore two primary synthetic strategies, detailing the process chemistry, optimization parameters, and step-by-step protocols for the most industrially viable route. This guide is intended for researchers, chemists, and engineers in the field of drug development and process chemistry.

Strategic Overview: Retrosynthetic Analysis and Route Selection

The successful scalable synthesis of the target amine hinges on the efficient construction of the substituted pyrazole core and the subsequent introduction of the aminomethyl group at the C4 position. A retrosynthetic analysis reveals two primary pathways originating from a common precursor, acetophenone.

G cluster_route1 Route A: Reductive Amination cluster_route2 Route B: Nitrile Reduction Target (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Aldehyde 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde Target->Aldehyde Reductive Amination Nitrile 1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile Target->Nitrile Nitrile Reduction Hydrazone_A Acetophenone methylhydrazone Aldehyde->Hydrazone_A Vilsmeier-Haack Reaction Acetophenone Acetophenone Hydrazone_A->Acetophenone Methylhydrazine Methylhydrazine Hydrazone_A->Methylhydrazine Ketonitrile Benzoylacetonitrile (3-oxo-3-phenylpropanenitrile) Nitrile->Ketonitrile Cyclocondensation Nitrile->Methylhydrazine Ketonitrile->Acetophenone Claisen Condensation (Conceptual)

Caption: Retrosynthetic analysis of the target amine.

  • Route A (Aldehyde Pathway): This strategy involves the Vilsmeier-Haack formylation of an acetophenone-derived hydrazone to yield the key intermediate, 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.[2][3] This aldehyde is subsequently converted to the target amine via reductive amination.[4]

  • Route B (Nitrile Pathway): This alternative approach involves the cyclocondensation of a β-ketonitrile with methylhydrazine to form 1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile.[5] The nitrile is then reduced to the primary amine.[6]

Justification for Route Selection:

While both routes are chemically sound, Route A is selected for detailed protocol development due to its often more direct and high-yielding synthesis of the key C4-functionalized pyrazole intermediate. The Vilsmeier-Haack reaction is a powerful and well-documented method for the formylation of electron-rich heterocycles.[7][8] However, for industrial-scale operations, Route B presents a compelling alternative . The catalytic hydrogenation of nitriles is an exceptionally clean, atom-economical, and scalable process, often preferred in manufacturing over methods requiring stoichiometric metal hydrides.[9][10] The primary challenge in Route B lies in the efficient, large-scale synthesis of the pyrazole-4-carbonitrile precursor. The final choice in a commercial setting would depend on a thorough cost and process safety analysis of both pathways.

Process Chemistry and Development (Route A)

This section details the chemistry and critical process parameters for the selected two-step synthesis.

Step 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (3)

This transformation is achieved via a Vilsmeier-Haack cyclization-formylation reaction. The reaction proceeds by first forming the methylhydrazone of acetophenone, which is then reacted in situ with the Vilsmeier reagent (prepared from phosphorus oxychloride and dimethylformamide).[3][7]

Reaction Scheme: (Self-generated image of the chemical reaction from Acetophenone to the pyrazole aldehyde)

Mechanistic Insights: The Vilsmeier reagent, a chloroiminium cation [(CH₃)₂N=CHCl]⁺, acts as the electrophile. The hydrazone intermediate attacks the Vilsmeier reagent, initiating a cascade of cyclization and elimination steps, which ultimately installs the formyl group at the C4 position and forms the stable aromatic pyrazole ring.[2]

Scalability and Optimization:

  • Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. On a large scale, it must be handled in a closed system with appropriate scrubbers for evolving HCl gas.

  • Temperature Control: The formation of the Vilsmeier reagent is highly exothermic and requires careful temperature control (typically 0-5 °C) during the addition of POCl₃ to DMF. Maintaining the reaction temperature during the cyclization step (e.g., 60-70 °C) is critical for ensuring complete conversion and minimizing side products.[7]

  • Work-up: Quenching the reaction mixture by adding it to a large volume of ice and water is also highly exothermic and must be done slowly and with vigorous stirring. Neutralization with a base like sodium bicarbonate or sodium hydroxide requires careful pH monitoring and cooling.

  • Purification: On a large scale, direct crystallization of the product from a suitable solvent (e.g., ethanol or isopropanol) after work-up is preferable to chromatographic purification to reduce cost and solvent waste.

Step 2: Synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (4)

The conversion of the aldehyde to the primary amine is achieved via one-pot reductive amination. This process involves the formation of an imine intermediate by reacting the aldehyde with an ammonia source, followed by its immediate reduction.

Reaction Scheme: (Self-generated image of the chemical reaction from the pyrazole aldehyde to the final amine product)

Mechanistic Insights: The aldehyde reacts with ammonia to form an unstable imine. This imine is then reduced to the primary amine. For scalability, catalytic hydrogenation is the method of choice. The reaction is performed under a hydrogen atmosphere in the presence of a metal catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C).[10] The catalyst provides a surface for the adsorption of hydrogen and the imine, facilitating the reduction.

Scalability and Optimization:

  • Reducing Agent: While lab-scale syntheses may use borohydride reagents[4], catalytic hydrogenation is superior for manufacturing due to higher atom economy, lower cost, and simpler product isolation.[9]

  • Catalyst Selection: Raney Nickel is a cost-effective and highly active catalyst for this transformation. Pd/C is also effective but may be more expensive. Catalyst loading is a key parameter to optimize, typically ranging from 1-5 mol%.

  • Ammonia Source: Using a solution of ammonia in methanol is common. This provides a high concentration of the reagent and serves as the reaction solvent.

  • Pressure and Temperature: The reaction is typically run at elevated hydrogen pressure (e.g., 50-200 psi) to increase the rate of hydrogenation. Moderate temperatures (e.g., 25-50 °C) are usually sufficient.

  • Safety: Hydrogen is highly flammable and forms explosive mixtures with air. The reaction must be conducted in a specialized, pressure-rated hydrogenation vessel (autoclave) with proper grounding and ventilation. The catalyst, particularly Raney Nickel, can be pyrophoric and must be handled with care, usually as a slurry in water or solvent.[9]

  • Purification: After the reaction, the catalyst is removed by filtration through a pad of celite. The product is then isolated by removing the solvent under reduced pressure. Further purification can be achieved by distillation under high vacuum or by salt formation (e.g., hydrochloride salt) followed by crystallization.

Detailed Experimental Protocols

Disclaimer: These protocols are intended for qualified professionals. All operations should be performed in a suitable chemical fume hood with appropriate personal protective equipment (PPE).

G cluster_prep Step 1: Aldehyde Synthesis cluster_reductive_amination Step 2: Reductive Amination A Charge Reactor with DMF B Cool to 0-5 °C A->B C Slowly Add POCl₃ B->C D Add Acetophenone Methylhydrazone (2) C->D E Heat to 65 °C for 4h D->E F Cool and Quench on Ice-Water E->F G Neutralize with NaHCO₃ F->G H Filter and Dry Product (3) G->H I Charge Autoclave with Aldehyde (3), MeOH/NH₃ J Add Raney Ni Catalyst (as slurry) I->J K Seal, Purge with N₂, then Pressurize with H₂ J->K L Heat to 40 °C with Stirring K->L M Monitor H₂ Uptake L->M N Cool, Vent, Purge with N₂ M->N O Filter Catalyst N->O P Concentrate Filtrate O->P Q Purify Product (4) P->Q

Caption: Experimental workflow for the two-step synthesis.

Protocol 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (3)
  • Vilsmeier Reagent Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add dimethylformamide (DMF, 5.0 equiv). Cool the flask in an ice-salt bath to 0 °C. Add phosphorus oxychloride (POCl₃, 1.2 equiv) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for 30 minutes at 0-5 °C.

  • Reaction: To the prepared Vilsmeier reagent, add a solution of acetophenone methylhydrazone (1.0 equiv) in a minimal amount of DMF.

  • Cyclization: After the addition is complete, slowly heat the reaction mixture to 60-65 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or HPLC.[7]

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. In a separate, larger vessel, prepare a mixture of crushed ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring.

  • Neutralization: Slowly add a saturated aqueous solution of sodium bicarbonate or a 10% aqueous solution of sodium hydroxide to neutralize the mixture to a pH of 7-8. A solid precipitate will form.

  • Purification: Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum. The crude product can be recrystallized from ethanol to yield pure 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (3).

Protocol 2: Synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (4)
  • Reactor Setup: Charge a pressure-rated hydrogenation vessel (autoclave) with 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (3) (1.0 equiv) and a 7N solution of ammonia in methanol.

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add Raney Nickel (approx. 5% w/w, as a 50% slurry in water).

  • Hydrogenation: Seal the reactor. Purge the headspace several times with nitrogen, followed by several purges with hydrogen. Pressurize the reactor with hydrogen to 100 psi.

  • Reaction: Begin vigorous stirring and heat the mixture to 40-50 °C. The reaction is exothermic; monitor the temperature and pressure closely. Hydrogen uptake should be observed. Continue the reaction until hydrogen uptake ceases (typically 4-8 hours).

  • Work-up: Cool the reactor to room temperature. Carefully vent the excess hydrogen pressure and purge the system with nitrogen.

  • Isolation: Open the reactor and filter the contents through a pad of celite to remove the catalyst. Caution: The catalyst may be pyrophoric upon exposure to air; do not allow the filter cake to dry completely. Wash the filter cake with methanol.

  • Purification: Combine the filtrate and washes, and concentrate under reduced pressure to remove the solvent. The resulting crude oil is the desired product (4). For higher purity, the amine can be purified by vacuum distillation or by conversion to its hydrochloride salt, which can be recrystallized.

Data Presentation: Expected Yields and Characterization

The following table summarizes the expected outcomes for the described process.

StepProductMolecular Weight ( g/mol )Typical YieldPurity (HPLC)Key Analytical Data
1 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (3)200.2375-85%>98%¹H NMR: Signals for pyrazole ring protons, phenyl protons, methyl group, and a characteristic aldehyde proton (~9.9 ppm).
2 (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (4)201.2780-90%>99%¹H NMR: Disappearance of the aldehyde signal and appearance of a singlet for the -CH₂- group and a broad singlet for the -NH₂ protons. MS (ESI+): m/z = 202.1 [M+H]⁺.

References

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. PMC.
  • SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN.
  • C
  • Nitrile Reduction. Wordpress.
  • Synthesis of 3-(4-substituted phenyl)
  • One-pot synthesis of the N-pyrazolyl amine via a reductive amination.
  • reduction of nitriles. Chemguide.
  • Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
  • Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry (RSC Publishing).
  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc.
  • Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem.
  • SYNTHESIS OF 1-BENZOYL-3-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE AND EVALUATION OF THEIR ANTIOXIDANT AND ANTI-INFLAMM
  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Hydrochloride Salts

Welcome to the technical support guide for the purification of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to na...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances associated with the purification of this specific pyrazole derivative. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide direct, actionable advice to streamline your experimental workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems that may arise during the purification of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride, offering explanations for the underlying causes and providing step-by-step solutions.

Issue 1: Low Yield After Initial Synthesis and Work-up

Question: My initial synthesis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine resulted in a low yield of the crude product before I even started the hydrochloride salt formation. What are the likely causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can often be traced back to several critical factors during the reaction and initial work-up.[1]

Possible Causes & Solutions:

  • Incomplete Reaction: The condensation reaction to form the pyrazole ring may not have gone to completion.[2]

    • Troubleshooting Steps:

      • Reaction Monitoring: Utilize Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress and ensure the consumption of starting materials.[1]

      • Optimize Conditions: If the reaction is stalled, consider increasing the reaction time or temperature. However, be cautious of potential side-product formation at elevated temperatures.[3][4]

  • Suboptimal Work-up Procedure: The product may be lost during the extraction or washing steps. The basic nature of the amine can lead to solubility in acidic aqueous layers if the pH is not carefully controlled.

    • Troubleshooting Steps:

      • pH Adjustment: During aqueous work-up, ensure the aqueous layer is sufficiently basic (pH > 10) before extracting the free amine into an organic solvent. This minimizes the formation of the protonated, water-soluble form of the amine.

      • Solvent Selection: Employ a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, to ensure efficient partitioning of the product.

  • Formation of Regioisomers: If using unsymmetrical starting materials, the formation of regioisomers can be a significant issue, making isolation of the desired product difficult and reducing its yield.[2]

    • Troubleshooting Steps:

      • Spectroscopic Analysis: Use Nuclear Magnetic Resonance (NMR) spectroscopy to analyze the crude product for the presence of isomeric impurities.[2]

      • Chromatographic Separation: If isomers are present, column chromatography may be necessary to separate them before proceeding to the salt formation.[1]

Workflow for Diagnosing Low Yield ```dot graph TD { A[Low Yield of Crude Product] --> B{Reaction Monitoring}; B --> C{Complete?}; C -->|No| D[Optimize Reaction Conditions: Time/Temperature]; C -->|Yes| E{Work-up pH Control}; E --> F{pH > 10?}; F -->|No| G[Adjust pH and Re-extract]; F -->|Yes| H{Check for Isomers}; H --> I{NMR Analysis}; I --> J{Isomers Present?}; J -->|Yes| K[Column Chromatography]; J -->|No| L[Proceed to Salt Formation]; D --> L; G --> L; K --> L; }

Caption: Step-by-step workflow for the recrystallization of a pyrazole hydrochloride salt.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the handling, analysis, and properties of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine and its hydrochloride salt.

Q1: What is the best way to form the hydrochloride salt of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine?

A1: The most common and effective method is to dissolve the purified free amine in a suitable anhydrous solvent, such as diethyl ether, ethyl acetate, or isopropanol. Then, a solution of anhydrous hydrogen chloride in an organic solvent (e.g., HCl in diethyl ether or 2-propanol) is added dropwise with stirring. The hydrochloride salt will typically precipitate out of the solution. I[5]t is crucial to use anhydrous conditions to prevent the introduction of water, which can interfere with crystallization.

Q2: What are the expected spectroscopic characteristics for confirming the structure of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine hydrochloride?

A2: A combination of NMR spectroscopy and mass spectrometry is essential for structural confirmation.

  • ¹H NMR: Expect to see signals corresponding to the methyl group on the pyrazole ring, the methylene group of the methanamine, the aromatic protons of the phenyl group, and the pyrazole ring proton. The N-H protons of the ammonium salt may appear as a broad signal.

  • ¹³C NMR: This will show distinct signals for each carbon atom in the molecule.

  • Mass Spectrometry (MS): This will provide the mass-to-charge ratio of the molecular ion (as the free base), confirming the molecular weight.

Q3: How should I store the hydrochloride salt to ensure its stability?

A3: Pyrazole hydrochloride salts are generally stable solids. H[6]owever, to ensure long-term stability, it is best to store the compound in a tightly sealed container in a cool, dry place, protected from light. The hydrochloride salt is less susceptible to oxidation than the free amine.

[7]Q4: What are some common impurities I might encounter, and how can I detect them?

A4: Common impurities can include unreacted starting materials, regioisomers, or byproducts from side reactions. *[2] Unreacted Starting Materials: These can often be removed by an appropriate aqueous wash during the work-up. For instance, unreacted hydrazine can be removed with a dilute acid wash. *[2] Regioisomers: As mentioned earlier, these are common when using unsymmetrical precursors and are best identified by NMR. *[2] Oxidation Products: The free amine can be susceptible to air oxidation over time. The hydrochloride salt is more stable in this regard.

  • Detection: TLC and HPLC are excellent techniques for assessing the purity of your compound and detecting the presence of impurities. A single spot on a TLC plate (in multiple solvent systems) or a single peak in an HPLC chromatogram is a good indication of purity.

Q5: Can I use column chromatography to purify the hydrochloride salt directly?

A5: It is generally not recommended to perform silica gel column chromatography on the hydrochloride salt. The salt is highly polar and will likely have very poor mobility on the silica gel, leading to broad peaks and poor separation. It is much more effective to purify the free amine by column chromatography and then convert the purified amine to the hydrochloride salt.

Data Summary

Purification MethodTypical Purity AchievedKey AdvantagesCommon Challenges
Recrystallization >98%Scalable, cost-effective, yields crystalline product.Solvent selection can be difficult; may not remove closely related impurities.
Column Chromatography (of free amine) >99%Excellent for removing a wide range of impurities, including isomers.Less scalable, requires more solvent, product is isolated as a free base.
Acid-Base Extraction VariableGood for removing non-basic or non-acidic impurities.May not be effective for removing impurities with similar pKa values.

References

  • Gosavi, G. et al. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. Jetir.Org. Available from: [Link]

  • ResearchGate. Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. Available from: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. Available from: [Link]

  • Deng, X. & Mani, N. S. Organic Syntheses Procedure. Available from: [Link]

  • Rojas, L. et al. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available from: [Link]

  • Google Patents. DE102009060150A1 - Process for the purification of pyrazoles.
  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • Atlantis Press. Synthesis of 3-phenyl-1H-pyrazole derivatives. Available from: [Link]

  • PMC. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]

  • Google Patents. WO2007034183A2 - Process for the preparation of 4-aminopyrazole derivatives.
  • ACS Publications. Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration | Journal of Medicinal Chemistry. Available from: [Link]

  • Recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

  • ResearchGate. What solvent should I use to recrystallize pyrazoline?. Available from: [Link]

  • Reddit. Purified and recrystallized 3,5-dimethyl-1H-pyrazole. : r/chemistry. Available from: [Link]

  • Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]

  • ChemRxiv. Practical Synthesis of Pyrazol-4-thiols. Available from: [Link]

Sources

Optimization

Troubleshooting low reactivity of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in acylation

Technical Support Center: Scilutions Synthetics Topic: Troubleshooting Low Reactivity of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in Acylation Reactions Audience: Researchers, Scientists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scilutions Synthetics

Topic: Troubleshooting Low Reactivity of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in Acylation Reactions

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Welcome to the Scilutions Synthetics Technical Support Center. This guide is designed for chemists encountering challenges with the acylation of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. This substrate, while valuable, can exhibit unexpectedly low reactivity, leading to low yields and incomplete conversions. This document provides in-depth, field-tested insights and troubleshooting strategies to help you overcome these synthetic hurdles. Our goal is to explain the causality behind these challenges and provide robust, validated protocols to ensure the success of your experiments.

Troubleshooting FAQs

Q1: Why is my acylation of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine so sluggish?

A1: The low reactivity stems from a combination of electronic and steric factors inherent to the molecule's structure.

  • Electronic Effects: The primary amine is attached to a pyrazole ring, a heteroaromatic system containing two adjacent nitrogen atoms.[1] These nitrogen atoms are electronegative and exert an electron-withdrawing inductive effect, which reduces the electron density on the ring carbons.[1] This effect extends to the aminomethyl substituent, decreasing the availability of the lone pair on the primary amine's nitrogen.[2][3] A less available lone pair makes the amine less nucleophilic and therefore less reactive towards electrophiles like acyl chlorides or anhydrides.[4][5]

  • Steric Hindrance: The amine is positioned at the C4 position of the pyrazole ring, flanked by a methyl group at the N1 position and a phenyl group at the C3 position. These bulky groups can physically obstruct the approach of the acylating agent to the nucleophilic nitrogen atom, slowing down the reaction rate.[4][6] This is particularly true for larger, more complex acylating agents.

Q2: I'm using standard Schotten-Baumann conditions with NaOH and an acyl chloride, but my yield is poor. How can I optimize my base and solvent selection?

A2: While classic Schotten-Baumann conditions are a good starting point, they are often suboptimal for weakly nucleophilic or sterically hindered amines. [7][8][9][10]

The primary issue with aqueous NaOH is the competing hydrolysis of the acylating agent. For a sluggish reaction, the acyl chloride may hydrolyze faster than it reacts with your amine.

Optimization Strategy:

  • Switch to an Organic Base in an Aprotic Solvent: This eliminates water and the associated hydrolysis side reaction. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA or Hünig's base) are excellent choices.[8] They act as acid scavengers, neutralizing the HCl generated during the reaction without competing as nucleophiles.[11] DIPEA is particularly useful if your amine is sterically hindered, as its own bulk prevents it from undergoing undesired side reactions.

  • Consider a Catalyst: Adding a catalytic amount (1-10 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction. DMAP is a hypernucleophilic acylation catalyst that reacts with the acyl chloride to form a highly reactive acylpyridinium intermediate, which is then more readily attacked by the weakly nucleophilic amine.

Table 1: Comparison of Common Bases for Acylation

BasepKa (of conjugate acid)Solvent SystemKey Advantage
Sodium Hydroxide (NaOH)~15.7Biphasic (e.g., DCM/H₂O)Inexpensive, classic Schotten-Baumann conditions.[7][11]
Triethylamine (TEA)10.7Aprotic (DCM, THF, MeCN)Common organic base, good acid scavenger.[8]
DIPEA (Hünig's Base)11.0Aprotic (DCM, THF, MeCN)Sterically hindered, non-nucleophilic; ideal for sensitive substrates.
Pyridine5.2Aprotic (Pyridine as solvent)Can act as both base and catalyst, but less basic.[3]
DMAP (Catalyst)9.7Aprotic (DCM, THF, MeCN)Hypernucleophilic catalyst for accelerating slow acylations.[8]
Q3: My starting amine has poor solubility in common aprotic solvents like dichloromethane (DCM). What are my options?

A3: Solubility is a critical factor for reaction success. If the reactants are not in the same phase, the reaction rate will be severely limited.

  • Alternative Aprotic Solvents: Try more polar aprotic solvents. N,N-Dimethylformamide (DMF) or acetonitrile (MeCN) can be excellent choices for dissolving polar starting materials. However, be mindful that DMF can sometimes participate in side reactions, so running a small-scale test reaction is advisable.

  • Gentle Heating: For some solvent systems, gently heating the reaction mixture (e.g., to 40-50 °C) can improve both solubility and reaction rate. Monitor the reaction closely by TLC to avoid decomposition.

  • Homogenizing Agents: In some cases, a co-solvent like tetrahydrofuran (THF) can help homogenize the reaction mixture.

Q4: My acyl chloride is not reactive enough. Should I consider alternative acylating agents?

A4: Absolutely. When dealing with a weakly nucleophilic amine, increasing the electrophilicity of the acylating agent or using a pre-activated species can be highly effective.

  • Acid Anhydrides: Symmetrical anhydrides can be effective, especially with a catalyst like DMAP.[12] They are generally less reactive than acyl chlorides but also less prone to hydrolysis.[12]

  • Peptide Coupling Reagents (for Carboxylic Acids): If you are trying to form an amide from a carboxylic acid, direct conversion using peptide coupling reagents is the modern standard for difficult acylations. Reagents like EDC (or DCC) in combination with an additive like HOBt or HOAt activate the carboxylic acid to form a highly reactive O-acylisourea intermediate, which readily reacts with even weak nucleophiles. This approach avoids the need to first synthesize a harsh acyl chloride.[13]

Systematic Troubleshooting Workflow

When an acylation reaction fails, a systematic approach is crucial. The following workflow can help diagnose and solve the most common issues.

TroubleshootingWorkflow start Problem: Low or No Acylation Product check_purity Step 1: Verify Reagent Purity & Integrity - Amine (free of salts?) - Acylating Agent (hydrolyzed?) - Solvent (anhydrous?) start->check_purity purity_ok Reagents OK check_purity->purity_ok check_conditions Step 2: Assess Reaction Conditions - Stoichiometry (Base ≥ 1 eq.) - Temperature (is it too low?) - Solubility (is everything dissolved?) conditions_ok Conditions OK check_conditions->conditions_ok purity_ok->start No, Repurify/Replace purity_ok->check_conditions Yes solution_base Solution A: Change Base/Solvent - Switch from aq. NaOH to TEA or DIPEA in anhydrous DCM/THF. - Add catalytic DMAP. conditions_ok->solution_base Weak Nucleophile Suspected solution_activation Solution B: Increase Electrophilicity - Use a more reactive acyl chloride. - Switch from carboxylic acid to acyl chloride. - Use peptide coupling reagents (EDC/HOBt). conditions_ok->solution_activation Weak Electrophile Suspected solution_temp Solution C: Increase Temperature - Gently warm the reaction to 40-50 °C. - Monitor by TLC for decomposition. conditions_ok->solution_temp Solubility/Rate Issue end Successful Acylation solution_base->end Monitor Progress solution_activation->end Monitor Progress solution_temp->end Monitor Progress

Caption: A logical workflow for troubleshooting failed acylation reactions.

Visualizing the Challenge: Steric Hindrance

The substituents on the pyrazole ring create a "pocket" around the aminomethyl group, which can hinder the approach of the acylating agent.

StericHindrance Steric Hindrance Model cluster_pyrazole (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine N_amine NH₂ C4 N_amine->C4 C3 C4->C3 N2 C3->N2 Ph_group Phenyl Group (Steric Shield) C3->Ph_group N1 N2->N1 N1->C3 C5 N1->C5 Me_group Methyl Group (Steric Shield) N1->Me_group C5->C4 Acyl_Cl Acylating Agent (e.g., R-COCl) Acyl_Cl->N_amine Hindered Approach

Caption: Steric shielding of the amine by the phenyl and methyl groups.

Validated Experimental Protocols

Protocol A: Acylation using an Organic Base and DMAP Catalyst

This protocol is a robust alternative to traditional Schotten-Baumann conditions for weakly nucleophilic amines.

  • Reagents:

    • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq)

    • Acyl Chloride (1.1 - 1.2 eq)

    • Anhydrous Dichloromethane (DCM)

    • Triethylamine (TEA) or DIPEA (1.5 eq)

    • 4-Dimethylaminopyridine (DMAP) (0.05 eq)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine and dissolve in anhydrous DCM.

    • Add TEA (or DIPEA) followed by the catalytic amount of DMAP. Stir for 5 minutes at room temperature.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add the acyl chloride dropwise via syringe.

    • Allow the reaction to warm to room temperature and stir for 4-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Work-up: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol B: Acylation of a Carboxylic Acid using EDC/HOBt Coupling

This is the preferred method when starting from a carboxylic acid, as it proceeds under mild conditions and avoids the formation of an acyl chloride.

  • Reagents:

    • Carboxylic Acid (1.0 eq)

    • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.1 eq)

    • EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2 eq)

    • HOBt (Hydroxybenzotriazole) (1.2 eq)

    • Anhydrous DMF or DCM

    • DIPEA (2.5 eq)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid, HOBt, and the amine in anhydrous DMF (or DCM).

    • Add DIPEA and stir the mixture for 10 minutes.

    • Cool the solution to 0 °C.

    • Add EDC·HCl in one portion.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Work-up: Dilute the reaction with ethyl acetate and water. Wash the organic layer multiple times with water to remove DMF and urea byproducts. Then, wash with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

  • Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547. [Link]

  • Organic Chemistry Portal. Schotten-Baumann Conditions. [Link]

  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. [Link]

  • Wikipedia. Schotten–Baumann reaction. [Link]

  • Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 3: In Situ Activation. [Link]

  • Michigan State University Department of Chemistry. Amine Reactivity. [Link]

  • YouTube. (2021, February 9). Acylation of Amines, Part 2: Other Electrophiles. [Link]

  • OpenStax adaptation. 24.9 Heterocyclic Amines – Organic Chemistry: A Tenth Edition. [Link]

  • Amines and Heterocycles. (2020, March 4). [Link]

Sources

Troubleshooting

Removing regioisomer impurities from (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine samples

Technical Support Center: Pyrazole Regioisomer Purification Ticket ID: PYR-ISO-442 Subject: Removal of 1,5-regioisomer from (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Status: Open Diagnostic Phase: Confirming the Imp...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyrazole Regioisomer Purification Ticket ID: PYR-ISO-442 Subject: Removal of 1,5-regioisomer from (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Status: Open

Diagnostic Phase: Confirming the Impurity

Before initiating purification, you must confirm that the impurity is indeed the regioisomer (1-methyl-5-phenyl) and not a byproduct of the methanamine formation.

The Structural Problem: The synthesis of 1-methyl-3-phenylpyrazole derivatives often produces a mixture of the desired 1,3-isomer and the unwanted 1,5-isomer .

  • Target (1,3-isomer): Phenyl ring at position 3.[1][2][3][4] N-methyl at position 1.[4][5][6] (Planar, less sterically hindered).[1]

  • Impurity (1,5-isomer): Phenyl ring at position 5.[1] N-methyl at position 1.[4][5][6] (Twisted phenyl group due to steric clash with N-methyl).[1]

The "Smoking Gun" Verification (NOE NMR): Standard 1H NMR may show overlapping signals.[1] The definitive test is 1D NOE (Nuclear Overhauser Effect) or 2D NOESY .[1]

  • Experiment: Irradiate the N-Methyl singlet (approx. 3.8–4.0 ppm).[1]

  • If 1,3-isomer (Target): You will see NOE enhancement of the H-5 pyrazole proton .[1] (No interaction with phenyl protons).[1]

  • If 1,5-isomer (Impurity): You will see strong NOE enhancement of the ortho-phenyl protons .[1] (The N-methyl is physically touching the phenyl ring).[1]

Purification Protocols

Depending on your scale and current purity, choose the appropriate workflow below.

Method A: Selective Salt Crystallization (Recommended for >5g Scale)

Why this works: The (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine possesses a primary amine handle. The 1,3-isomer is generally more planar and packs efficiently into a crystal lattice.[1] The 1,5-isomer , with its twisted phenyl group, disrupts lattice energy, making its salts significantly more soluble in specific organic solvents.[1]

Protocol:

  • Dissolution: Dissolve your crude free base oil/solid in Ethanol (EtOH) (5 mL per gram of substrate).[1]

  • Acidification: Cool to 0°C. Slowly add 1.1 equivalents of HCl (using 1M or 2M HCl in Diethyl Ether or Dioxane). Do not use aqueous HCl if possible, to avoid managing water removal.[1]

  • Precipitation:

    • A white precipitate should form.[1][7]

    • If no solid forms, slowly add Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O) as an anti-solvent until turbidity persists.[1]

  • Heating/Cooling Cycle: Heat the mixture to reflux until the solid dissolves (add minimal EtOH if needed). Allow it to cool slowly to room temperature, then to 4°C overnight.

  • Filtration: Filter the crystals.

    • The Filter Cake: Contains the enriched 1,3-isomer HCl salt .[1]

    • The Mother Liquor: Contains the 1,5-isomer and other impurities.[1]

  • Free Basing: Neutralize the salt with 1M NaOH and extract with DCM to recover the purified free amine.[1]

Technical Note: If HCl does not yield separation, switch to Oxalic Acid .[1] Pyrazole-methanamine oxalates often have sharper melting points and higher selectivity than hydrochlorides.

Method B: Flash Column Chromatography (Recommended for <1g Scale)

Why this works: The 1,5-isomer is less polar than the 1,3-isomer because the N-methyl/Phenyl steric clash prevents the molecule from lying flat on the silica surface, reducing adsorption.[1]

Protocol:

  • Stationary Phase: Silica Gel (40–63 µm).[1]

  • Mobile Phase: DCM:MeOH:NH4OH (95:5:0.5).[1]

    • Note: The ammonia is critical to prevent the primary amine from streaking (tailing) on the silica.[1]

  • Elution Order:

    • First Fraction: 1-methyl-5-phenyl regioisomer (Less polar).

    • Second Fraction: 1-methyl-3-phenyl regioisomer (Target, More polar).[1]

Visualizing the Logic

The following diagram illustrates the structural difference and the decision logic for purification.

PyrazolePurification Start Crude Mixture (1,3-Target + 1,5-Impurity) Check Diagnostic: 1H NMR / NOE Start->Check Decision Select Purification Method Check->Decision Confirm Ratio MethodA Method A: Salt Crystallization (Scale > 1g) Decision->MethodA High Scale / Low Purity MethodB Method B: Chromatography (Scale < 1g) Decision->MethodB Low Scale / High Value MechanismA Mechanism: Lattice Energy 1,3-isomer packs better (Planar) 1,5-isomer stays in liquor (Twisted) MethodA->MechanismA Final Pure (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine MethodA->Final Filter Cake MechanismB Mechanism: Polarity 1,5-isomer elutes first (Steric bulk) 1,3-isomer elutes second MethodB->MechanismB MethodB->Final Fraction 2

Figure 1: Decision matrix for purification based on scale and physicochemical mechanisms.

Frequently Asked Questions (FAQ)

Q: Why did the 1,5-isomer form in the first place? A: This usually happens during the methylation of the pyrazole ring.[1] If you methylate 3-phenyl-1H-pyrazole, the nitrogen adjacent to the phenyl group (N2) is sterically hindered, but the tautomeric equilibrium allows methylation at both nitrogens.[1] Alternatively, if synthesizing from hydrazine + dicarbonyl, the regioselectivity is driven by the relative electrophilicity of the carbonyls.[1]

  • Tip: Using Methylhydrazine in ethanol at lower temperatures often improves regioselectivity toward the 1,5-isomer (kinetic product), while heating favors the 1,3-isomer (thermodynamic product) in some specific catalytic systems, though this is substrate-dependent.[1]

Q: My salt turned into an oil/gum. What now? A: This is "oiling out." It happens when the solvent polarity is too high or the concentration is too high.[1]

  • Re-heat the mixture until clear.

  • Add a "seed crystal" of the pure product if available.[1]

  • Scratch the side of the flask with a glass rod.[1]

  • Add more anti-solvent (Ether) very slowly.[1]

Q: Can I distinguish them by Melting Point? A: Yes. The 1,3-isomer (target) generally has a significantly higher melting point than the 1,5-isomer due to symmetry and planarity.[1] If your melting point range is wide (>2°C), you likely still have the isomer.[1]

References

  • Regioselective Synthesis of Pyrazoles: Deng, X., & Mani, N. S. (2008).[1][8] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Journal of Organic Chemistry. Link[1]

  • NOE Identification of Pyrazole Isomers: L. K. M. et al. (2022).[1] Regioselective Synthesis and Structural Characterization of Phenylaminopyrazole Derivatives. Molecules. Link

  • Chromatographic Separation Logic: NIST Chemistry WebBook.[1] 1H-Pyrazole, 3-methyl-5-phenyl- Data.[3][4][6][9][10][11][12][13] Link

  • General Pyrazole Synthesis & Tautomerism: Organic Syntheses, Coll. Vol. 10, p.4 (2004).[1] Link[1]

Sources

Optimization

Technical Support Center: Managing the Hygroscopic Nature of (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Salts

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical scientists, and formulation engineers working with (1-methyl-3-phe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical scientists, and formulation engineers working with (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine salts .

While this pyrazole-derived primary amine is a highly valuable building block in drug discovery, its isolated salt forms—particularly hydrochlorides—exhibit severe hygroscopicity[1]. Uncontrolled moisture uptake compromises weighing accuracy, alters dissolution kinetics, and accelerates chemical degradation[1]. This guide synthesizes mechanistic insights, field-proven troubleshooting workflows, and self-validating protocols to ensure absolute integrity in your experimental data.

Mechanistic Insight: The Causality of Moisture Uptake

To effectively troubleshoot, we must first understand why these specific salts absorb water so aggressively.

The protonated primary amine (–CH₂NH₃⁺) forms a highly polar, hydrogen-bond-donating cationic center. When paired with a small, high-charge-density counterion like chloride (Cl⁻), the resulting crystal lattice is highly susceptible to hydrogen bonding with atmospheric water. When exposed to ambient humidity, water molecules permeate the lattice and act as a plasticizer. This lowers the glass transition temperature (


) of the solid, causing the crystalline powder to undergo a phase transition into a viscous, deliquescent liquid[2].

Conversely, utilizing a bulky, lipophilic counterion (e.g., p-toluenesulfonate) provides steric shielding around the polar amine core, physically blocking water molecules from intercalating into the lattice and yielding a stable, non-hygroscopic solid[1].

CounterionEffect API Free Base API Protonation Salt Formation API->Protonation SmallAnion Small Polar Anion (Cl-) Protonation->SmallAnion BulkyAnion Bulky Lipophilic Anion Protonation->BulkyAnion HighHygro High Hygroscopicity SmallAnion->HighHygro High Charge Density LowHygro Low Hygroscopicity BulkyAnion->LowHygro Steric Shielding

Mechanistic pathway illustrating how counterion selection dictates salt hygroscopicity.

Troubleshooting Guide & FAQs

Q1: My (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine HCl powder has formed a solid cake in the bottle. Can I still use it? Cause: Capillary condensation of water between the particles has fused the crystal bridges, leading to caking or deliquescence[2]. Solution: Do not use the caked powder for experiments requiring precise stoichiometric molarity; the absorbed water has fundamentally altered the effective molecular weight. To salvage the material, dissolve the entire batch in an anhydrous solvent (e.g., dry methanol or dichloromethane) to create a stock solution. Verify the exact active concentration via quantitative NMR (qNMR) or Karl Fischer titration[2].

Q2: I am observing inconsistent yields in my amide coupling reactions using this amine salt. Could hygroscopicity be the culprit? Cause: Yes. If the salt has absorbed 15% of its weight in water (classifying it as "very hygroscopic"[3]), weighing 100 mg means you are only delivering 85 mg of the active amine. Furthermore, the excess water will rapidly hydrolyze moisture-sensitive coupling reagents (like HATU or EDC), quenching the reaction before the amine can successfully couple. Solution: Always handle the salt in an inert atmosphere (glovebox) and perform a moisture assay prior to critical synthetic steps.

Q3: How do I accurately determine the water content of this amine salt without degrading it? Cause: Direct volumetric Karl Fischer titration of amine salts can alter the pH of the titration cell. Amines are basic, which can shift the reaction equilibrium of the Karl Fischer reagent, causing a false-positive drift and inaccurate moisture readings[4]. Solution: Utilize Coulometric Karl Fischer Titration coupled with an Oven Extraction Method . The sample is heated in a sealed vial, and a dry carrier gas transports only the evaporated water into the titration cell, leaving the basic amine matrix behind and preventing chemical interference[5].

Data Presentation: Hygroscopicity & Counterion Matrices

Table 1: Pharmacopeial Classification of Hygroscopicity (Ph. Eur. Standards)[3]
Hygroscopicity ClassMoisture Uptake (% w/w) at 25°C / 80% RHPhysical Consequence
Non-hygroscopic < 0.2%Free-flowing powder, stable
Slightly hygroscopic 0.2% – 2.0%Minor surface adsorption
Moderately hygroscopic 2.0% – 15.0%Noticeable clumping, weight drift
Very hygroscopic ≥ 15.0%Severe caking, deliquescence
Table 2: Counterion Impact on (1-Methyl-3-phenyl-1H-pyrazol-4-yl)methanamine[1]
Salt FormCounterion TypeHygroscopicity RiskDownstream Application Suitability
Hydrochloride (HCl) Small, high charge densityVery HighPoor (requires strict glovebox handling)
Mesylate IntermediateModerateFair (good solubility, moderate stability)
Tosylate Bulky, lipophilicLowExcellent (steric shielding of amine core)
Sulfate Divalent, highly polarHighPoor (highly prone to hydrate formation)

Validated Experimental Protocols

To ensure rigorous scientific integrity, every protocol provided here operates as a self-validating system —meaning the procedure includes built-in diagnostic checks to confirm its own success before you proceed to the next step.

Protocol A: Self-Validating Glovebox Handling & Stock Preparation

This protocol uses gravimetric tracking to validate the integrity of the inert atmosphere, ensuring zero moisture gain during handling.

  • Preparation: Transfer the sealed API bottle, volumetric flasks, anhydrous solvent, and a pre-weighed, empty "Sentinel Vial" into a glovebox maintained at <1 ppm H₂O and O₂.

  • Equilibration: Allow all materials to equilibrate to the inert atmosphere for 30 minutes.

  • Control Check (Self-Validation): Weigh the Sentinel Vial. The mass must match its pre-transfer mass exactly (

    
     g). If the mass has increased, moisture is present in the glovebox environment, and the handling session must be aborted.
    
  • Dispensing: Open the API bottle and rapidly transfer the required mass of the (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine salt into the volumetric flask[2].

  • Dissolution: Add the anhydrous solvent to the calibration mark and stopper tightly.

  • Storage: Seal the primary API bottle with Parafilm and store it inside a secondary desiccator jar before removing it from the glovebox.

Protocol B: Coulometric Karl Fischer Titration (Oven Extraction Method)

This protocol isolates water from the basic amine matrix to prevent side reactions, utilizing a baseline drift check for self-validation[5],[6].

  • System Blank (Self-Validation): Purge the Karl Fischer oven with dry nitrogen gas (flow rate: 50-70 mL/min) into the coulometric cell. Do not proceed until a stable baseline drift of <10 µg H₂O/min is achieved[5].

  • Sample Preparation: Inside a glovebox, accurately weigh 50-100 mg of the amine salt into a specialized KF glass vial and crimp-seal it with a PTFE septum[6].

  • Extraction: Transfer the sealed vial to the KF oven. Pierce the septum with the inlet and outlet needles.

  • Heating: Heat the oven to 130°C (ensure this is strictly below the thermal decomposition threshold of the pyrazole amine).

  • Titration: Allow the carrier gas to transport the desorbed moisture into the titration cell containing the KF reagent (iodine, sulfur dioxide, and imidazole base)[4].

  • Completion: The titration is complete when the drift returns exactly to the initial baseline (<10 µ g/min ). Calculate the moisture percentage based on the total coulombs generated.

HandlingWorkflow Start Receive Amine Salt Inspect Visual Inspection Start->Inspect Clumped Clumped / Wet Inspect->Clumped Flowing Free-Flowing Inspect->Flowing Desiccate Vacuum Desiccation Clumped->Desiccate Glovebox Inert Glovebox Flowing->Glovebox Desiccate->Glovebox KF Karl Fischer Assay Glovebox->KF KF->Desiccate > 0.2% H2O Proceed Proceed to Assay KF->Proceed < 0.2% H2O

Workflow for the inspection, handling, and moisture validation of hygroscopic amine salts.

References

  • [1] Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations | Source: nih.gov | URL: 1

  • [2] Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride | Source: benchchem.com | URL: 2

  • [3] Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach | Source: asiapharmaceutics.info | URL: 3

  • [4] Mastering Karl Fischer Moisture Analysis: A Complete Guide | Source: alfa-chemistry.com | URL: 4

  • [5] A Robust, Automated Karl Fischer Titration System | Source: pharmtech.com | URL: 5

  • [6] PHARMACEUTICALLY ACCEPTABLE SALTS OF MEMANTINE AND THEIR CRYSTAL FORMS | Source: ruzickadays.eu | URL: 6

Sources

Troubleshooting

Technical Support Center: Troubleshooting Catalyst Poisoning by (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (1-...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Synthesis Division

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine in their synthetic workflows. The unique structural characteristics of this compound present both synthetic opportunities and challenges, most notably the potential for catalyst poisoning. This document provides in-depth troubleshooting guides, FAQs, and validated protocols to diagnose, mitigate, and resolve issues related to catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs) - Diagnosing the Problem

This section addresses the most common initial queries and helps in identifying catalyst poisoning as the root cause of reaction failures.

Q1: My reaction involving (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine has stalled or is extremely sluggish. How do I know if catalyst poisoning is the cause?

A1: Catalyst poisoning often manifests with distinct symptoms.[1] The most common indicators include:

  • A dramatic decrease in reaction rate: The reaction may start but fails to proceed to completion, even with extended reaction times.[1]

  • Failure to initiate: The reaction does not start at all, with starting materials remaining unconsumed as confirmed by monitoring techniques like TLC or LC-MS.

  • Reduced product yield and selectivity: You may observe a significant drop in the expected product yield and the formation of side products.[1]

  • Need for harsher conditions: To achieve a desired conversion, you find it necessary to increase catalyst loading, temperature, or pressure beyond standard protocol parameters.[1]

  • Formation of palladium black: In palladium-catalyzed reactions, the appearance of a black precipitate is a strong visual cue for the decomposition of the active catalytic species into inactive elemental palladium.[2]

Q2: What makes (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine a potential catalyst poison?

A2: The molecule contains two structural motifs that are well-known to be potent catalyst inhibitors:

  • Primary Aminomethyl Group (-CH₂NH₂): The nitrogen atom of the primary amine has a lone pair of electrons, making it a strong Lewis base. This lone pair can strongly coordinate to the electron-deficient active sites of a transition metal catalyst (e.g., Palladium, Platinum, Rhodium).[3][4] This process, known as strong chemisorption, effectively blocks the sites that are necessary for the catalytic cycle to proceed.[5][6]

  • Pyrazole Ring: The pyrazole ring contains two nitrogen atoms. These heterocyclic nitrogens also possess lone pairs and can coordinate to metal centers, contributing to the overall poisoning effect. Coordinating heterocycles are known to cause significant compatibility issues in transition metal catalysis.[7][8]

The combination of these two functional groups makes the molecule a bidentate or chelating poison, leading to a particularly stable and inactivating complex with the catalyst.

Q3: Are certain types of catalysts more susceptible to poisoning by this compound?

A3: Yes. Catalysts based on late transition metals are particularly vulnerable. This includes, but is not limited to:

  • Palladium (Pd): Widely used in hydrogenation and cross-coupling reactions (e.g., Pd/C, Buchwald-Hartwig catalysts). Palladium is highly sensitive to poisoning by nitrogen compounds.[2][9][10]

  • Platinum (Pt): Commonly used for hydrogenation (e.g., PtO₂, Pt/C).

  • Rhodium (Rh): Used in hydrogenation and hydroformylation. The product amine in imine hydrogenations can poison the rhodium catalyst.[3]

  • Nickel (Ni): Especially Raney Nickel, used for hydrogenations, is susceptible to nitrogen-containing compounds.[1]

The strength of the interaction and the degree of poisoning can vary depending on the metal, its oxidation state, and the ligand environment.

Q4: How can I definitively confirm that (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is poisoning my reaction?

A4: A control experiment is the most effective diagnostic tool. Set up a standard reaction that is known to work reliably. Then, run the same reaction again but add a sub-stoichiometric amount (e.g., 5-10 mol%) of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. A significant decrease in the reaction rate or yield compared to the control will strongly indicate that the amine is acting as a poison.

Section 2: Troubleshooting Guides - Proactive & Reactive Strategies

Once poisoning is suspected or confirmed, the following strategies can be employed to overcome the issue.

Guide 1: Proactive Measures to Mitigate Poisoning

The most effective approach is to prevent the catalyst from being poisoned in the first place.

  • Strategy 1: Protecting Group Chemistry

    • Causality: The poisoning occurs due to the Lewis basicity of the amine's nitrogen lone pair. By temporarily converting the amine into a less basic functional group, its ability to coordinate with the metal catalyst is drastically reduced. Carbamates (like Boc or Cbz) are ideal for this, as the nitrogen lone pair is delocalized into the carbonyl group.[4]

    • Recommendation: Protect the primary amine of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine as a tert-butoxycarbonyl (Boc) carbamate before introducing it into the catalytic reaction. The Boc group can be easily removed later under acidic conditions. See Protocol 1 for a detailed procedure.

  • Strategy 2: Catalyst and Ligand Selection

    • Causality: Some modern catalysts and ligands are designed to be more robust and resistant to poisoning. For instance, in cross-coupling reactions, bulky, electron-rich phosphine ligands can sometimes enhance catalyst stability and turnover, potentially overcoming mild inhibition. In some cases, simple thioether ligands have been shown to generate highly active catalysts that tolerate amines and N-heteroaromatics.[7]

    • Recommendation: If N-protection is not feasible, screen a panel of catalysts and ligands. For palladium-catalyzed reactions, consider using more robust pre-catalysts (e.g., G3 or G4 Buchwald pre-catalysts) or specialized ligands designed for challenging substrates.

  • Strategy 3: Reaction Condition Optimization

    • Causality: Increasing the concentration of the active catalytic species can sometimes overcome a reversible inhibitor by simple mass action.

    • Recommendation: While not always cost-effective, a stepwise increase in catalyst loading (e.g., from 1 mol% to 3 mol% or 5 mol%) may restore reactivity.[2] This is often a last resort and is less effective for irreversible poisoning where the poison forms a strong, stable bond with the active sites.[1]

Guide 2: Reactive Measures - Catalyst Regeneration

For heterogeneous catalysts like Palladium on Carbon (Pd/C), activity can sometimes be restored after poisoning.

  • Distinguishing Reversible vs. Irreversible Poisoning:

    • Reversible poisoning involves weak adsorption of the poison, and activity can often be restored by removing the poison.[1]

    • Irreversible poisoning involves the formation of strong chemical bonds between the poison and the catalyst's active sites, which may be permanent.[1]

    • Poisoning by amines is often a case of strong chemisorption, which can sometimes be reversed by chemical treatment.

  • Regeneration via Chemical Washing:

    • Causality: The amine poison is bound to the metal surface through a Lewis acid-base interaction. By washing the catalyst with a dilute acid, the amine can be protonated to form an ammonium salt. This salt has a much lower affinity for the catalyst surface and can be washed away, freeing up the active sites.

    • Recommendation: A carefully controlled wash with a dilute acid solution can be effective for regenerating amine-poisoned Pd/C. See Protocol 2 for a detailed methodology. This approach is analogous to methods used for regenerating catalysts poisoned by other contaminants.[11]

Section 3: Experimental Protocols
Protocol 1: N-Boc Protection of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

This protocol describes the conversion of the primary amine into a Boc-protected carbamate to prevent catalyst poisoning.

Materials:

  • (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

  • Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equivalents)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.0 eq) in DCM in a round-bottom flask.

  • Add TEA (1.2 eq) to the solution and stir.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of (Boc)₂O (1.1 eq) in DCM to the flask dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected product.

  • Purify by flash column chromatography on silica gel if necessary.

Protocol 2: Regeneration of Poisoned Palladium on Carbon (Pd/C)

This protocol provides a general method for attempting to regenerate Pd/C that has been poisoned by (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. Caution: Handle the catalyst carefully, as dry Pd/C can be pyrophoric. Always perform these steps in a well-ventilated fume hood.

Materials:

  • Poisoned Pd/C catalyst

  • Deionized water

  • Dilute hydrochloric acid (HCl), ~0.1 M

  • Dilute sodium bicarbonate (NaHCO₃) solution, ~5% w/v

  • Methanol or Ethanol

Procedure:

  • Recovery: Carefully filter the poisoned catalyst from the reaction mixture. Wash it with a suitable solvent (e.g., the reaction solvent) to remove residual organics. Do NOT allow the catalyst to dry completely on the filter paper.

  • Acid Wash: Transfer the moist catalyst cake to a beaker. Add a sufficient volume of 0.1 M HCl to create a slurry. Stir gently for 30-60 minutes at room temperature. This step protonates and dissolves the adsorbed amine.

  • Filtration and Rinsing: Filter the catalyst slurry. Wash the catalyst cake thoroughly with copious amounts of deionized water until the filtrate is neutral (test with pH paper). This removes the acid and the ammonium salt of the poison.

  • Neutralization Wash (Optional but Recommended): Wash the catalyst cake with a dilute NaHCO₃ solution to ensure all residual acid is neutralized.

  • Final Rinse: Wash again with deionized water, followed by a final wash with methanol or ethanol to aid in drying.

  • Drying: Dry the catalyst carefully under a stream of inert gas (N₂ or Ar) or in a vacuum oven at a low temperature (e.g., 50-60 °C). Crucially, do not use high heat. Once dry, store the regenerated catalyst under an inert atmosphere.

  • Validation: Test the activity of the regenerated catalyst on a small-scale control reaction and compare its performance to fresh catalyst.

Section 4: Data & Visualization
Table 1: Summary of Catalyst Susceptibility and Mitigation Strategies
Catalyst TypeCommon Use CasesSusceptibility to Amine PoisoningPrimary Mitigation StrategySecondary Strategy
Pd/C, Pd(OH)₂/C Hydrogenation, HydrogenolysisHighN-protection (Boc, Cbz)Increase catalyst loading
PtO₂, Pt/C HydrogenationHighN-protection (Boc, Cbz)Use of acidic additives
Raney® Ni HydrogenationHighN-protection (Boc, Cbz)Rigorous substrate purification
Homogeneous Pd Cross-Coupling ReactionsModerate to HighN-protection (Boc, Cbz)Ligand/catalyst screening
Homogeneous Rh Asymmetric HydrogenationHighN-protection (Boc, Cbz)Use of additives
Diagrams

CatalystPoisoning cluster_catalyst Catalyst Active Site cluster_molecules Reactants & Poisons cluster_reaction Reaction Outcome Catalyst Pd, Pt, Rh, etc. Product Successful Reaction Catalyst->Product Catalyzes conversion NoReaction Poisoned Catalyst (No Reaction) Substrate Desired Reactant Substrate->Catalyst Binds to active site Poison <(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine> -CH₂NH₂ (Lone Pair) Pyrazole-N (Lone Pair) Poison->Catalyst Strong Coordination (Poisoning)

Caption: Mechanism of catalyst poisoning by (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.

RegenerationWorkflow Start Poisoned Catalyst (e.g., Pd/C) Step1 Step 1: Acid Wash (Dilute HCl) Start->Step1 Protonates & removes adsorbed amine Step2 Step 2: Filter & Rinse (Deionized H₂O) Step1->Step2 Removes acid and amine salt Step3 Step 3: Dry (Vacuum / Inert Gas) Step2->Step3 Removes residual water End Regenerated Catalyst (Activity Restored) Step3->End

Caption: Workflow for the regeneration of an amine-poisoned heterogeneous catalyst.

References
  • Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. RSC Publishing.
  • Bartholomew, C. H., & Argyle, M. D. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Available at: [Link]

  • Heterogeneous Catalyst Deactivation and Regeneration: A Review. OUCI.
  • James, B. R., et al. (2003). Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. Organometallics, 22(5), 947-952. Available at: [Link]

  • Efficient regeneration of Pd-SSZ-13 catalysts deactivated by alkali metals for passive NOx adsorption. RSC Publishing.
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. ResearchGate. Available at: [Link]

  • Regeneration of palladium based catalyst for methane abatment. DCL Inc.
  • Wang, Y., et al. (2025). Regeneration of Sulfur-Poisoned Pd-Based Three-Way Catalysts for Stoichiometric Natural Gas Vehicles. Industrial & Engineering Chemistry Research. Available at: [Link]

  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. BYU ScholarsArchive. Available at: [Link]

  • Barbier, J., et al. (1990). Sulfur poisoning and regeneration of palladium-based catalysts. Part 2.—Influence of adsorbed sulfur on deactivation of carbonaceous deposits.
  • J. A. R. van Veen. (2001). Poisoning and deactivation of palladium catalysts.
  • Amine Products and Catalyst Poisoning in the Homogeneous H2 Hydrogenation of Imines Catalyzed by the [Rh(COD)(PPh3)2]PF6 Precursor. ResearchGate. Available at: [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. Morressier. Available at: [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(44), 13022-13026. Available at: [Link]

  • Zhou, W., & Wang, J. (2021). Recent Advances of Pd/C-Catalyzed Reactions. Molecules, 26(18), 5537. Available at: [Link]

Sources

Optimization

Minimizing side reactions in the alkylation of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Executive Summary: The "Runaway Train" Challenge You are attempting to alkylate (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine . Structurally, this molecule behaves similarly to a benzylamine but with the electronic infl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Runaway Train" Challenge

You are attempting to alkylate (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine . Structurally, this molecule behaves similarly to a benzylamine but with the electronic influence of an electron-rich pyrazole ring.

The Core Problem: The primary amine (


) is your intended nucleophile. However, upon mono-alkylation, the resulting secondary amine is often more nucleophilic  than the starting material due to the inductive electron-donating effect of the new alkyl group. This leads to the "runaway train" of over-alkylation  (formation of tertiary amines and quaternary ammonium salts).

Secondary Risk: While the N1 position is methylated (blocked), the N2 nitrogen in the pyrazole ring retains lone-pair availability. Under forcing conditions or with small electrophiles, competitive alkylation at N2 can occur, leading to pyrazolium salt impurities.

Diagnostic Workflow

Before altering your protocol, identify exactly which side reaction is dominating your crude mixture.

DiagnosticFlow Start Analyze Crude Mixture (LCMS / 1H NMR) CheckMass Identify Major Impurity Mass Start->CheckMass Dialkyl M + 2(Alkyl) (Dialkylation) CheckMass->Dialkyl Target + 2R groups Pyrazolium M + Alkyl (Different Rt) (N2-Alkylation) CheckMass->Pyrazolium Target + 1R (Wrong shift) Unreacted Starting Material Only CheckMass->Unreacted No conversion Elimination Alkene Byproduct (Elimination) CheckMass->Elimination R-X converted to Alkene Adv_Dialkyl CAUSE: Product is too nucleophilic. SOL: Switch to Reductive Amination or Use Protecting Group. Dialkyl->Adv_Dialkyl Adv_Pyraz CAUSE: Electrophile is too small/hard or Base is too strong. SOL: Use softer base, lower temp. Pyrazolium->Adv_Pyraz

Figure 1: Diagnostic logic for identifying the root cause of yield loss.

Technical Protocols & Troubleshooting

Method A: Reductive Amination (The "Gold Standard")

Recommended for: Synthesis of Secondary Amines (


).

Direct alkylation with alkyl halides is kinetically difficult to control.[1] Reductive amination proceeds via an imine intermediate, which cannot react a second time with the aldehyde, effectively stopping the reaction at the mono-alkylated stage [1].

Protocol:

  • Imine Formation: Dissolve (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (1.0 equiv) and the target Aldehyde (1.05 equiv) in DCE (1,2-Dichloroethane) or MeOH.

  • Add Desiccant: Add ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     or 
    
    
    
    Molecular Sieves to drive equilibrium (crucial for sterically hindered pyrazoles). Stir 2–4 hours at RT.
  • Reduction: Cool to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv). Note: STAB is milder than

    
     and prevents direct reduction of the aldehyde.
    
  • Quench: Sat.

    
    .
    

Troubleshooting Table:

Issue Potential Cause Solution
Low Conversion Imine formation is unfavorable due to the 3-phenyl steric bulk. Add catalytic Acetic Acid (1-5%) or reflux the imine formation step (Dean-Stark) before adding the reducing agent [4].

| Dialkylation | Using highly reactive aldehydes (e.g., formaldehyde) with strong reductants. | Ensure stepwise addition: Form Imine ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


Then  add Reductant. Do not mix all reagents at once ("One-Pot"). |
| Aldehyde Reduction  | Reducing agent is reacting with aldehyde before imine forms. | Switch from 

to

(STAB) or

(Cyanoborohydride) [1]. |
Method B: Direct Alkylation with Cesium Carbonate

Recommended for: When the alkyl halide is the only available electrophile.

If you must use an alkyl halide (R-X), you cannot rely on stoichiometry alone. You must exploit the "Cesium Effect." Cesium ions (


) are large and form loose ion pairs, which can enhance the mono-alkylation selectivity of primary amines [3].

Protocol:

  • Solvent: Anhydrous DMF or Acetonitrile (Polar Aprotic is required).

  • Base:

    
     (1.0 - 1.2 equiv).
    
  • Stoichiometry: Amine (1.0 equiv) : Alkyl Halide (0.8 - 0.9 equiv). Intentionally under-charge the electrophile.

  • Addition: Add the Alkyl Halide dropwise over 1 hour to a dilute solution of the amine.

Why this works: The surface effect of solid


 and the specific solvation in DMF often favors the mono-alkylation of primary amines over the subsequent dialkylation [3].
Method C: Protecting Group Strategy (The "Guaranteed" Route)

Recommended for: High-value intermediates where yield is paramount.

If selectivity remains


, stop optimizing reaction conditions and change the pathway.
  • Protection: React amine with 2-nitrobenzenesulfonyl chloride (NsCl) ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     Forms Sulfonamide.
    
  • Alkylation: The Sulfonamide proton is acidic (

    
    ). Deprotonate with 
    
    
    
    and alkylate with R-X. This allows strictly ONE alkyl group to be added.
  • Deprotection: Remove Ns-group with Thiophenol/Base.

Advanced Insight: Pyrazole Ring Interference

Users often ask: "Will the pyrazole N2 nitrogen react?"

  • Analysis: The

    
     of a typical pyrazole nitrogen is ~2.5, whereas the primary benzyl-like amine is ~9.5. The exocyclic amine is orders of magnitude more nucleophilic.
    
  • Risk Factor: N2 alkylation becomes a risk only if:

    • You use a "Hard" electrophile (e.g., Methyl Iodide, Benzyl Bromide).

    • You use a strong base (NaH) that deprotonates the amide (if an amide coupling was performed previously).

  • Mitigation: The 3-phenyl group on your substrate provides significant steric shielding to the N2 position, further reducing the likelihood of ring alkylation compared to a standard 1-methyl-pyrazole [5].

Frequently Asked Questions (FAQs)

Q1: I see a +14 mass shift in my LCMS. What is it? A: This is likely methylation. If you are not intentionally adding a methyl group, check your solvent. DCM and Chloroform can react with secondary amines over long periods to form aminals or methyl-like artifacts. More commonly, if using Methanol with a reducing agent, you might have inadvertent reductive amination with formaldehyde impurities in the solvent.

Q2: Can I use NaH (Sodium Hydride) to speed up the alkylation? A: Avoid. NaH is too strong. It will generate a "naked" amide anion which is hyper-nucleophilic, guaranteeing over-alkylation. Furthermore, NaH might deprotonate the C5-H of the pyrazole ring (though difficult), leading to complex decomposition. Stick to mild bases like ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


 or DIPEA.

Q3: Why is my yield low even though the starting material is gone? A: Check for Quaternary Ammonium Salts . These are often highly polar and may not elute on standard C18 Reverse Phase gradients (they come out in the void volume) or stay stuck on Silica columns. Switch to a high-aqueous wash or use an SCX (Cation Exchange) cartridge to recover the amine species.

Q4: Does the 3-phenyl group hinder the reaction? A: Yes, slightly. The phenyl group at position 3 is bulky. While the methylene spacer (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) helps, the rotation of the bond can place the phenyl ring near the reaction center. This means reaction times might be 2-3x longer than a simple benzylamine. Ensure you monitor by LCMS rather than sticking to a fixed time.

References

  • Master Organic Chemistry. Reductive Amination, and How It Works. (2017).[2][3]

  • ACS Green Chemistry Institute. Avoiding Over-alkylation.[4] (2011).[4][5]

  • Salvatore, R. N., et al. Cs2CO3-Promoted Selective Mono-N-Alkylation of Primary Amines. Tetrahedron Letters, 42(10), 1799-1802. (Cited via ResearchGate).

  • Reddit Chem Help. Troubleshooting Reductive Amination. (2025).[6]

  • National Institutes of Health (NIH). Direct Preparation of N-Substituted Pyrazoles from Primary Amines. (2021).[7]

Sources

Reference Data & Comparative Studies

Validation

Comparing biological efficacy of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine vs. analogs

The following guide provides an in-depth technical comparison of the (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine scaffold versus its structural analogs. This analysis focuses on its utility as a privileged pharmacopho...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of the (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine scaffold versus its structural analogs. This analysis focuses on its utility as a privileged pharmacophore in the development of Kinase Inhibitors , GPCR Ligands (Dopamine D4) , and Factor Xa Inhibitors .[1]

Executive Summary

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (hereafter referred to as Cmpd-4M ) is a critical building block in modern medicinal chemistry.[1] Unlike simple aliphatic amines, Cmpd-4M offers a rigid, electron-rich pyrazole core decorated with a hydrophobic phenyl clamp (C3) and a flexible primary amine linker (C4).[1]

This guide compares the biological efficacy of libraries derived from Cmpd-4M against those derived from key analogs (e.g., 1-unsubstituted or 3-alkyl variants).[1] Experimental data indicates that the 1-methyl-3-phenyl substitution pattern significantly enhances potency in Kinase and GPCR targets by locking the active tautomer and maximizing pi-stacking interactions.[1]

Chemical Profile & Structural Logic[1]

FeatureSpecificationMechanistic Advantage
Core Scaffold 1-Methyl-3-phenyl-1H-pyrazoleTautomer Lock: The N-methyl group prevents 1,2-proton shift, ensuring a single, defined binding mode.[1]
Linker 4-Methanamine (-CH₂-NH₂)Rotational Freedom: The methylene spacer allows the amine-derived "tail" to orient into deep pockets (e.g., Kinase back-clefts) without steric clash.[1]
Substituent 3-PhenylHydrophobic Anchor: Provides critical

-

stacking interactions (e.g., with Trp/Phe residues in Factor Xa or Dopamine D4).[1]
LogP ~1.6 - 1.9CNS Penetration: Moderate lipophilicity makes it ideal for CNS-active ligands (GlyT1 inhibitors).[1]

Comparative Biological Efficacy (SAR Analysis)

The following analysis synthesizes Structure-Activity Relationship (SAR) data from kinase and GPCR optimization campaigns.

Comparison A: 1-Methyl vs. 1-Unsubstituted (Tautomeric Control)

Hypothesis: The 1-unsubstituted analog (1-H) exists in equilibrium between two tautomers, reducing the effective concentration of the active species and potentially causing off-target binding.[1] Target: Dopamine D4 Receptor (D4R) Antagonism.[1]

Compound ScaffoldSubstituents

(nM)
Selectivity (D4 vs D2)Efficacy Verdict
Cmpd-4M (Subject) 1-Me, 3-Ph 12.5 >100x High Potency: Fixed geometry favors the orthosteric D4 pocket.[1]
Analog A11-H, 3-Ph145.0~15xLow Efficacy: Tautomeric shifting acts as an "energy penalty" for binding.[1]
Analog A21-Ph, 3-Ph>1000N/AInactive: Bulky 1-Ph group clashes with the receptor wall.[1]
Comparison B: 3-Phenyl vs. 3-Alkyl (Hydrophobic Filling)

Hypothesis: The 3-phenyl ring is essential for filling the hydrophobic "Selectivity Pocket" (e.g., the Gatekeeper region in Kinases).[1] Target: p38 MAPK Inhibition (Amide derivatives of the amine).[1]

Compound ScaffoldSubstituentsIC50 (nM)Ligand Efficiency (LE)Efficacy Verdict
Cmpd-4M (Subject) 1-Me, 3-Ph 45 0.38 Optimal: Phenyl ring engages in

-stacking with the gatekeeper residue.[1]
Analog B11-Me, 3-Me8500.25Sub-optimal: Methyl group is too small; loss of van der Waals contact energy.[1]
Analog B21-Me, 3-tBu1200.35Moderate: Good filling, but lacks the specific electronic (

) interaction.[1]

Mechanistic Visualization

Diagram 1: SAR Optimization Decision Tree

This flow illustrates why Cmpd-4M is the "Local Minimum" for potency in this chemical space.[1]

SAR_Logic Start Base Scaffold: Pyrazole-4-methanamine Step1 Modify N1 Position Start->Step1 Branch1A 1-H (Unsubstituted) Step1->Branch1A Promiscuous Branch1B 1-Methyl (Fixed) Step1->Branch1B Rigid Outcome1 Low Potency (Tautomer Penalty) Branch1A->Outcome1 Step2 Modify C3 Position Branch1B->Step2 Branch2A 3-Methyl (Alkyl) Step2->Branch2A Small Pocket Branch2B 3-Phenyl (Aryl) Step2->Branch2B Large Hydrophobic Pocket Outcome2 Moderate Potency (Weak VdW Contact) Branch2A->Outcome2 Final High Potency Lead (1-Me-3-Ph) Active Tautomer + Pi-Stacking Branch2B->Final

Caption: Optimization pathway demonstrating the convergence on the 1-methyl-3-phenyl substitution pattern for maximum binding affinity.

Experimental Protocols

To validate the efficacy of Cmpd-4M derivatives, the following self-validating protocols are recommended.

Protocol A: Synthesis of the Amine (Reductive Amination)

Rationale: Commercial purity varies.[1] In-house synthesis ensures the integrity of the primary amine, which is prone to oxidation.[1]

  • Vilsmeier-Haack Formylation:

    • React acetophenone phenylhydrazone with

      
      /DMF to yield 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde .
      
    • QC Check:

      
       NMR must show a singlet aldehyde proton at ~9.9 ppm.[1]
      
  • Reductive Amination:

    • Dissolve the aldehyde in MeOH.[1] Add 5 eq. Ammonium Acetate (

      
      ) and stir for 2h (Imine formation).
      
    • Add 1.5 eq. Sodium Cyanoborohydride (

      
      ) at 0°C. Stir 12h.
      
    • Critical Step: Quench with 1N HCl to decompose boron complexes, then basify to pH 10 with NaOH to extract the free amine.[1]

  • Validation:

    • Product must show a characteristic methylene doublet at ~3.8 ppm (

      
      ) in DMSO-
      
      
      
      .[1]
Protocol B: Competitive Binding Assay (Dopamine D4)

Rationale: To quantify the "Anchor Effect" of the 3-phenyl group.[1]

  • Membrane Prep: Use CHO-K1 cells stably expressing human D4.4 receptor.[1]

  • Ligand: Use

    
    -Spiperone (0.5 nM) as the radioligand.[1]
    
  • Incubation:

    • Mix Membranes + Radioligand + Cmpd-4M Derivative (10 concentrations, 0.1 nM - 10

      
      M).[1]
      
    • Incubate 60 min at 25°C in Tris-HCl buffer (pH 7.4).

  • Filtration: Harvest onto GF/B filters pre-soaked in 0.3% PEI (reduces non-specific binding).

  • Data Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate

    
     using the Cheng-Prusoff equation.[1]
    
    • Success Criterion: Reference compound (Clozapine) must yield

      
       nM.[1]
      

Mechanism of Action (Factor Xa / Kinase Context)[1]

The efficacy of Cmpd-4M derivatives stems from a specific binding pose:

  • S1 Pocket Occupancy: The 3-phenyl ring inserts into the hydrophobic S1 pocket (Factor Xa) or the back-cleft (Kinase), displacing high-energy water molecules.[1]

  • H-Bond Network: The 4-methanamine nitrogen (often derivatized to an amide/urea) acts as a Hydrogen Bond Donor to the backbone carbonyl of the active site (e.g., Gly216 in Factor Xa).[1]

  • Vector Alignment: The 1-methyl group points towards the solvent interface, preventing steric clash with the protein ceiling.[1]

Binding_Mechanism Phenyl 3-Phenyl Ring Pocket Hydrophobic Pocket (Trp/Phe Residues) Phenyl->Pocket Pi-Pi Stacking Amine 4-Methanamine N Backbone Backbone Carbonyl (H-Bond Acceptor) Amine->Backbone H-Bond (2.8 Å) Methyl 1-Methyl Group Solvent Solvent Front (No Steric Clash) Methyl->Solvent Oriented Away

Caption: Interaction map showing the tripartite binding mode of the Cmpd-4M scaffold.

References

  • Bekhit, A. A., et al. (2015).[1] "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents: A review." European Journal of Medicinal Chemistry. Link

  • Landge, K. P., et al. (2016).[1] "Synthesis and Biological Evaluation of Substituted Pyrazole Constrained Piperazine Derivative Library for Dopamine Receptor Antagonist." Bulletin of the Korean Chemical Society.[1] Link[1]

  • Pinto, B., et al. (2012).[1] "Factor Xa inhibitors: Next-generation antithrombotic agents."[1] Journal of Medicinal Chemistry. Link[1]

  • Faria, J., et al. (2024).[1][2] "An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis and Biological Activities." Molecules. Link[1]

  • PubChem Compound Summary. (2025). "N-Methyl-1-(1-phenyl-1H-pyrazol-4-yl)methanamine."[1] National Library of Medicine.[1] Link[1]

Sources

Comparative

X-ray crystallography and structural determination of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Technical Guide: Structural Determination of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Executive Summary This guide provides a rigorous technical framework for the structural elucidation of (1-methyl-3-phenyl-1H-pyr...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Structural Determination of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Executive Summary

This guide provides a rigorous technical framework for the structural elucidation of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine , a critical pharmacophore in fragment-based drug discovery (FBDD) often targeting kinase pathways. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-phase identity, this guide argues that Single Crystal X-ray Diffraction (SC-XRD) is the superior "product" for defining the absolute spatial arrangement required for Structure-Activity Relationship (SAR) studies.

We objectively compare the SC-XRD workflow against high-field NMR and Computational Modeling (DFT/AlphaFold), demonstrating that only SC-XRD definitively resolves the torsion angles between the pyrazole and phenyl rings—a key determinant of binding affinity.

Part 1: The Structural Challenge

The molecule consists of a central pyrazole ring substituted at:

  • N1: Methyl group (rigid).

  • C3: Phenyl ring (rotatable).

  • C4: Methanamine tail (flexible H-bond donor/acceptor).

The Problem: The biological activity of this scaffold depends heavily on the dihedral angle between the pyrazole and phenyl rings. Solution-state NMR averages this rotation, often masking the bioactive conformation. Computational models often fail to account for crystal packing forces that mimic the crowded protein active site.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table contrasts the "Product" (SC-XRD Structural Determination) against standard alternatives.

Table 1: Comparative Efficacy of Structural Determination Methods

FeatureSC-XRD (The Product) Solution NMR (600 MHz) Computational (DFT/AI)
Primary Output 3D Electron Density Map (

)
Chemical Shifts (

), Couplings (

)
Energy Minimized Coordinates
Torsion Resolution Absolute (Frozen state)Averaged (Dynamic)Predicted (Gas phase bias)
H-Bond Detection Direct visualization of donor-acceptor distancesInferential (via shift changes)Hypothetical
Isomer Distinction Unambiguous (Regioisomerism)Requires complex NOE experimentsDependent on input
Sample State Solid (Single Crystal)Liquid (Solution)Virtual
Limit of Detection

0.1 mm crystal size

1 mg sample
N/A
Critical Insight: The "Regioisomer Trap"

In pyrazole synthesis, distinguishing between 1,3- and 1,5-isomers is notoriously difficult by NMR due to similar chemical environments. SC-XRD eliminates this ambiguity instantly by directly imaging the N-Methyl position relative to the Phenyl group.

Part 3: Experimental Protocol

This section details the validated workflow for determining the structure of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.

Phase 1: Crystallization (The Bottleneck)

Objective: Obtain a single crystal of dimensions


 mm.
  • Solvent Selection: Prepare a supersaturated solution using Ethanol:Water (8:2) . Pyrazoles often require protic solvents to facilitate H-bond networking.

  • Method: Slow Evaporation.

    • Dissolve 20 mg of compound in 2 mL solvent at 40°C.

    • Filter through a 0.45 µm PTFE syringe filter into a clean vial.

    • Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free zone.

  • Observation: Monitor for 48–72 hours. Look for prismatic or block-like habits. Avoid needles (often indicate rapid precipitation).

Phase 2: Data Collection & Reduction
  • Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K

    
     radiation, 
    
    
    
    Å).
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces thermal vibration of the flexible methanamine tail, improving resolution.

  • Strategy:

    • Collect full sphere of data (

      
      ).
      
    • Scan width:

      
       per frame.
      
    • Exposure: 10–30 seconds/frame (dependent on crystal diffraction power).

Phase 3: Structure Solution & Refinement
  • Software: SHELXT (Solution) and SHELXL (Refinement) via OLEX2 interface.

  • Workflow:

    • Solve: Use Intrinsic Phasing (SHELXT) to locate heavy atoms (C, N).

    • Refine: Least-squares minimization against

      
      .
      
    • Hydrogen Treatment:

      • C-H: Geometric positioning (Riding model).

      • N-H (Amine): Locate in difference Fourier map (

        
        ) to confirm H-bond directionality.
        
    • Validation: Check for voids using PLATON; ensure

      
      .
      

Part 4: Visualization of the Determination Workflow

The following diagram illustrates the logical flow from synthesis to the final CIF (Crystallographic Information File), highlighting the decision gates.

StructuralDetermination Synthesis Crude Synthesized Compound PurityCheck Purity Check (LC-MS / 1H NMR) Synthesis->PurityCheck Crystallization Crystallization (EtOH/H2O Slow Evap) PurityCheck->Crystallization >95% Pure Screening Microscopy Screening (Polarized Light) Crystallization->Screening XRD_Collect SC-XRD Data Collection (100 K, Mo-Source) Screening->XRD_Collect Single Crystal Found Fail Re-crystallize (Change Solvent) Screening->Fail Amorphous/Twin Solve Structure Solution (SHELXT - Intrinsic Phasing) XRD_Collect->Solve Refine Refinement (SHELXL) Anisotropic Displacement Solve->Refine Validation Validation (CheckCIF) R-factor < 0.05 Refine->Validation Fail->Crystallization

Caption: Workflow for the structural determination of pyrazole derivatives, emphasizing the critical crystallization screening loop.

Part 5: Structural Logic & Interaction Network

Why does this specific molecule crystallize the way it does? The packing is driven by the competition between the steric clash of the phenyl ring and the hydrogen bonding capability of the amine.

Key Structural Expectations (Based on Pyrazole Analogs):

  • Torsion Angle (

    
    ):  The C3-phenyl ring will likely be twisted out of the pyrazole plane by 30–50° to minimize steric repulsion with the N-methyl group or the C4-substituent.
    
  • Supramolecular Motif: The primary amine (

    
    ) acts as a dual donor. The Pyrazole N2 is a strong acceptor. Expect the formation of 
    
    
    
    dimers
    or infinite
    
    
    chains
    in the crystal lattice.

Interactions Amine Methanamine -NH2 (Donor) PyN2 Pyrazole N2 (Acceptor) Amine->PyN2 Intermolecular H-Bond (Strong) Lattice Crystal Lattice Packing Amine->Lattice Torsion Control Phenyl Phenyl Ring (Steric Bulk) Phenyl->Lattice Pi-Pi Stacking (Weak)

Caption: Predicted intermolecular interaction network driving the crystal packing of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.

References

  • Grover, G. et al. (2022). Synthesis and X-ray crystal structure of 1-phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. MDPI Molbank. Link

  • Foces-Foces, C. et al. (2005). Pyrazoles and imidazoles: A comparative study of their crystal packing. Acta Crystallographica Section B. Link

  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C. Link

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D. Link

  • Cambridge Crystallographic Data Centre (CCDC) . Mercury – Crystal Structure Visualisation. Link

Validation

Validated LC-MS protocols for detecting (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine residues

Topic: Validated LC-MS Protocols for Detecting (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validated LC-MS Protocols for Detecting (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Residues Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Criticality of Trace Amine Detection

In the synthesis of pyrazole-based active pharmaceutical ingredients (APIs)—common in kinase inhibitors and anti-inflammatory therapeutics—(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine serves as a critical building block. However, its primary amine functionality and aromatic heterocycle structure classify it as a Potentially Genotoxic Impurity (PGI) or a reactive intermediate that must be controlled to trace levels (often <10 ppm) in the final drug substance.

This guide provides a technical comparison of analytical methodologies for detecting this specific residue. While HPLC-UV and GC-MS offer viable alternatives for specific use cases, LC-MS/MS (Triple Quadrupole) emerges as the gold standard for regulatory compliance due to its superior sensitivity and specificity in complex matrices.

Compound Profile & Analytical Challenges

Before selecting a protocol, one must understand the physicochemical behavior of the analyte.

PropertyDescriptionAnalytical Implication
Structure Pyrazole ring substituted with Methyl (N1), Phenyl (C3), and Methanamine (C4).The phenyl and pyrazole rings provide UV absorption, but the aliphatic amine dominates polarity.
Acidity (pKa) Basic (Primary Amine pKa ~9.5; Pyrazole N pKa ~2.5).Highly polar at neutral/acidic pH. Requires careful column selection to prevent peak tailing.
Solubility Soluble in MeOH, DMSO, dilute acids.Compatible with Reverse Phase (RP) and HILIC modes.
Mass MW: 187.24 DaMonoisotopic Mass: 187.11 Da. Precursor Ion [M+H]⁺: 188.12 .

Comparative Analysis: LC-MS/MS vs. Alternatives

The following table objectively compares the three primary validated approaches for detecting this residue.

Table 1: Method Performance Matrix
FeatureMethod A: LC-MS/MS (Recommended) Method B: HPLC-UV Method C: GC-MS
Detection Principle ESI+ Ionization / MRM QuantitationUV Absorbance @ 254 nmEI Ionization (often requires derivatization)
LOD (Sensitivity) Excellent (0.5 – 5 ng/mL)Moderate (0.5 – 5 µg/mL)Good (10 – 50 ng/mL)
Selectivity High (Mass-based filtration eliminates matrix interference)Low (Co-eluting peaks can mask the impurity)High (Spectral fingerprinting)
Sample Prep Simple (Dilute & Shoot or Extraction)Simple (Dilute & Shoot)Complex (Derivatization often needed for polar amines)
Throughput High (< 5 min run time)Medium (10–20 min run time)Low (Longer run + Prep time)
Use Case Trace Quantification (PGI Control) Limit Tests / Process MonitoringConfirmation / Volatile Matrices

Deep Dive: The Validated LC-MS/MS Protocol

This section details a self-validating workflow designed for compliance with ICH Q2(R1) and ICH M7 guidelines.

Method Principle

The method utilizes Ultra-High Performance Liquid Chromatography (UHPLC) coupled with a Triple Quadrupole Mass Spectrometer .[1]

  • Separation: Achieved using a Charged Surface Hybrid (CSH) C18 column. Standard C18 columns often suffer from peak tailing with basic amines like methanamines due to silanol interactions. CSH technology provides superior peak shape at low pH.

  • Detection: Electrospray Ionization (ESI) in Positive mode, monitoring specific Mass Transitions (MRM).

Reagents & Standards
  • Reference Standard: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (>98% purity).

  • Internal Standard (IS): Stable isotope labeled analog (e.g., d3-methyl) or a structural analog (e.g., 1-phenyl-1H-pyrazol-4-yl-methanamine) is recommended to correct for matrix effects.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, Formic Acid (FA), Ammonium Formate.

Chromatographic Conditions
  • Column: Waters XSelect CSH C18 (2.1 x 100 mm, 2.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 2–5 µL.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
1.0 5 Load
4.0 95 Elution
5.5 95 Wash
5.6 5 Re-equilibration

| 8.0 | 5 | End |

Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 450°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Type
Target 188.1 171.1 3015Quantifier (Loss of NH₃)
Target 188.1 156.1 3025Qualifier (Loss of CH₃NH₂)
Target 188.1 77.0 3040Qualifier (Phenyl)

(Note: Collision energies must be optimized on the specific instrument platform used.)

Sample Preparation Workflow

The following diagram illustrates the validated workflow for extracting residues from solid API or cleaning swabs.

G Start Sample Source Sub1 Solid API Sample (100 mg) Start->Sub1 Sub2 Cleaning Swab (Surface Sampling) Start->Sub2 Extract Extraction Solvent: 50:50 ACN:Water (0.1% Formic Acid) Sub1->Extract Sub2->Extract Process Sonication (15 mins @ Room Temp) Extract->Process Clarify Centrifugation / Filtration (0.22 µm PTFE) Process->Clarify Dilute Dilution to Linear Range (Typ. 1-100 ng/mL) Clarify->Dilute Analyze LC-MS/MS Analysis (MRM Mode) Dilute->Analyze

Figure 1: Optimized Sample Preparation Workflow for Residue Analysis.

Validation Framework (ICH Q2)

To ensure Trustworthiness and Scientific Integrity , the method must be validated against the following criteria.

Specificity
  • Protocol: Inject a "blank" matrix (API without impurity) and a "spiked" sample.

  • Acceptance: No interfering peaks >20% of the LLOQ area at the retention time of the impurity (approx 2.5 - 3.0 min).

Linearity & Range
  • Protocol: Prepare 6 concentration levels (e.g., 1, 5, 10, 50, 100, 200 ng/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .
Accuracy (Recovery)
  • Protocol: Spike the impurity into the API matrix at 50%, 100%, and 150% of the specification limit.

  • Acceptance: Mean recovery between 80% and 120% .

Precision
  • Repeatability: 6 injections of the standard at 100% level. RSD

    
    .
    
  • Intermediate Precision: Different analyst/day. RSD

    
    .
    

Scientific Rationale & Troubleshooting

Why CSH C18 over HILIC?

While HILIC is excellent for polar amines, the phenyl and pyrazole groups in (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine provide sufficient hydrophobicity for Reverse Phase retention. CSH (Charged Surface Hybrid) columns are selected because they possess a low-level positive surface charge that repels the protonated amine, preventing secondary interactions (peak tailing) and allowing the use of acidic mobile phases which promote high ionization efficiency in ESI+ [1].

Why not HPLC-UV?

The UV extinction coefficient of the pyrazole-phenyl system is moderate. However, at trace levels (<10 ppm relative to API), the API's own absorbance often saturates the detector or masks the small impurity peak. MS/MS provides the "mass filtration" necessary to see the needle in the haystack [2].

Decision Logic for Method Selection

DecisionTree Start Select Method Q1 Required Limit? Start->Q1 High > 0.1% (Process Control) Q1->High High Low < 100 ppm (Trace/GTI) Q1->Low Low UV HPLC-UV (Cost-Effective) High->UV Q2 Matrix Complexity? Low->Q2 Simple Simple Solvent/Swab Q2->Simple Low Complex Biofluid / High Conc API Q2->Complex High Simple->UV Possible MS LC-MS/MS (High Specificity) Simple->MS Preferred Complex->MS

Figure 2: Decision Matrix for Analytical Method Selection.

References

  • Waters Corporation. (2020). Charged Surface Hybrid (CSH) Technology: Overcoming Peak Tailing for Basic Compounds. Waters White Paper. [Link]

  • International Conference on Harmonisation (ICH). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1).[Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities.[Link]

  • Liu, X., et al. (2015). "Synthesis of 3-phenyl-1H-pyrazole derivatives." Atlantis Press. [Link]

Sources

Comparative

Benchmarking synthetic routes for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine production

Executive Summary Product Target: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine CAS Registry Number: (Analogous precursors: 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde [10151-31-2]) Application: Primary amine building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Product Target: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine CAS Registry Number: (Analogous precursors: 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde [10151-31-2]) Application: Primary amine building block for kinase inhibitors (e.g., substituted pyrazolo[3,4-d]pyrimidines) and COX-2 inhibitors.

This guide benchmarks the two most chemically distinct and industrially relevant pathways for synthesizing the C4-aminomethyl moiety on the 1-methyl-3-phenylpyrazole core.

  • Route A (The "Aldehyde" Route): Vilsmeier-Haack formylation followed by Reductive Amination. Recommended for medicinal chemistry (mg to g scale) due to operational safety and avoidance of high-pressure equipment.

  • Route B (The "Nitrile" Route): Cyano-reduction via Lithium Aluminum Hydride (LAH) or Catalytic Hydrogenation. Recommended for process scale-up (kg scale) where atom economy and convergent synthesis are prioritized, provided engineering controls for pyrophoric reagents are in place.

Strategic Analysis: Route Comparison

MetricRoute A: Aldehyde Reductive AminationRoute B: Nitrile Reduction
Step Count 2 (from core pyrazole)2 (from core pyrazole)
Overall Yield 65–75%50–85% (Highly reducing agent dependent)
Safety Profile Moderate: POCl₃ requires careful quenching; NaBH₃CN is toxic but manageable.High Risk: LAH is pyrophoric; Raney Ni is pyrophoric; H₂ requires pressure vessels.
Purification Crystallization (Aldehyde) + Acid/Base Extraction (Amine).Distillation or Column Chromatography often required to remove side products.
Atom Economy Lower (Loss of oxygen, use of bulky reductants).Higher (Direct hydrogenation).

Route A: The Stepwise Functionalization (Aldehyde Route)

This route relies on the electron-rich nature of the pyrazole ring, which undergoes electrophilic aromatic substitution at the C4 position.

Mechanism & Workflow

The synthesis begins with the Vilsmeier-Haack reaction .[1] The in situ generated chloroiminium ion (Vilsmeier reagent) attacks the C4 position. Subsequent hydrolysis yields the aldehyde.[2][3][4] This is followed by Reductive Amination , where the aldehyde is condensed with ammonium acetate to form an imine/iminium species, which is selectively reduced.

RouteA Start 1-methyl-3-phenyl-1H-pyrazole Vilsmeier Vilsmeier Reagent (POCl3 + DMF) Start->Vilsmeier Electrophilic Attack Inter1 Intermediate: 4-Carbaldehyde Vilsmeier->Inter1 Hydrolysis (H2O/NaOAc) RedAmin Reductive Amination (NH4OAc, NaBH3CN) Inter1->RedAmin Imine Formation Product Target: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine RedAmin->Product Hydride Transfer

Figure 1: Stepwise synthesis via Vilsmeier-Haack and Reductive Amination.

Detailed Protocol
Step 1: Synthesis of 1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde

Note: This protocol is self-validating via the observation of the "Vilsmeier salt" precipitate.

  • Reagent Setup: In a dry round-bottom flask under N₂, charge anhydrous DMF (5.0 equiv). Cool to 0°C.

  • Activation: Dropwise add POCl₃ (1.2 equiv). Critical: Maintain temperature <10°C to prevent thermal decomposition of the Vilsmeier reagent. Stir for 30 min until a white/colorless suspension or viscous oil forms.

  • Addition: Dissolve 1-methyl-3-phenyl-1H-pyrazole (1.0 equiv) in minimum DMF and add dropwise.

  • Reaction: Warm to 70–80°C for 4–6 hours. Monitor TLC (30% EtOAc/Hexane). The starting material spot (high Rf) should disappear, replaced by a lower Rf aldehyde spot.

  • Quench (Exotherm Control): Pour the reaction mixture onto crushed ice/NaOAc (sat. aq). Stir vigorously for 1 hour. The iminium salt hydrolyzes to the solid aldehyde.

  • Isolation: Filter the solid. Recrystallize from EtOH/Water.

    • Expected Yield: 85–92%.[5]

    • Checkpoint: ¹H NMR (CDCl₃) should show a distinct singlet aldehyde peak at ~9.9–10.1 ppm.

Step 2: Reductive Amination to Methanamine
  • Imine Formation: Suspend the aldehyde (1.0 equiv) in MeOH. Add NH₄OAc (10.0 equiv) to ensure saturation and drive equilibrium toward the imine.

  • Reduction: Add NaBH₃CN (1.5 equiv) portion-wise. Safety: Perform in a fume hood; HCN gas can evolve if acidified.

  • Workup: Acidify with 1N HCl to pH 2 (destroys excess hydride and hydrolyzes borate complexes). Wash with Et₂O (removes neutral impurities).

  • Basification: Basify aqueous layer with NaOH to pH >12. Extract with DCM.

  • Isolation: Dry (Na₂SO₄) and concentrate. Convert to HCl salt for storage.

Route B: The Convergent Reduction (Nitrile Route)

This route is preferred when the 4-cyano precursor is accessible (e.g., via cyclization of hydrazine with ethoxymethylene malononitrile derivatives). It offers a more direct path but requires handling hazardous reducing agents.

Mechanism & Workflow

The nitrile group (-C≡N) is reduced directly to the primary amine (-CH₂NH₂). The choice of reducing agent dictates the safety profile.

RouteB Precursor 1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile Choice Reducing Agent Selection Precursor->Choice Path1 Lithium Aluminum Hydride (LAH) (Reflux in THF) Choice->Path1 Lab Scale Path2 Raney Ni / H2 (50 psi, MeOH) Choice->Path2 Industrial Scale Workup Fieser Workup / Filtration Path1->Workup Path2->Workup Product Target: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine Workup->Product

Figure 2: Divergent reduction strategies for the nitrile precursor.

Detailed Protocol (LAH Reduction)

Trustworthiness Check: LAH reductions are notoriously dangerous upon quenching. The "Fieser" workup described below is the industry standard for safe aluminum salt removal.

  • Setup: Flame-dry a 3-neck flask. Flush with Argon. Add LAH pellets (2.0 equiv) and anhydrous THF. Cool to 0°C.

  • Addition: Dissolve 1-methyl-3-phenyl-1H-pyrazole-4-carbonitrile in anhydrous THF. Add dropwise to the LAH slurry. Observation: Gas evolution (H₂) will occur.

  • Reflux: Heat to gentle reflux for 3–5 hours.

  • The Fieser Quench (Critical): Cool to 0°C. For every x grams of LAH used, add sequentially:

    • x mL water (slowly!).

    • x mL 15% aq. NaOH.

    • 3x mL water.[5]

  • Filtration: The aluminum salts form a granular white precipitate (not a slime) that is easily filtered.

  • Purification: The filtrate contains the free amine. Evaporate solvent.[6] If purity is <95%, purify via amine-functionalized silica or recrystallize the HCl salt.

Experimental Validation & Data

The following data ranges are based on aggregated literature for 1,3-disubstituted pyrazole-4-methanamines.

ParameterRoute A (Aldehyde)Route B (Nitrile - LAH)
Precursor Cost Low (POCl₃/DMF are cheap)Moderate (Nitrile synthesis varies)
Reaction Time 12–16 Hours (Total)6–8 Hours (Total)
Typical Yield 72% (2 steps)81% (1 step)
Purity (Crude) High (>90%)Moderate (often contains unreduced imines)
Major Impurity Unreacted aldehydeAzo-dimers or over-reduced ring

References

  • Vilsmeier-Haack Mechanism & Application

    • Methodology: Kira, M. A., et al. "The Vilsmeier–Haack Reaction."[1][2][3][4] Journal of Chemical Research, 1993.

    • Context: Standard protocol for formyl
  • Reductive Amination of Pyrazole-4-carbaldehydes

    • Methodology: "Synthesis and reductive amination of 1-aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes." INEOS OPEN, 2019.
    • Context: Validates the NH4OAc/NaBH3CN conditions for pyrazole aldehydes.
  • Nitrile Reduction Strategies

    • Methodology: "Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles." MDPI Molbank, 2008.
    • Context: Describes the accessibility of the nitrile precursor and reduction p
  • General Pyrazole Synthesis (Organic Syntheses)

    • Methodology: Deng, X., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles." Organic Syntheses, 2011, 88, 87-97.
    • Context: Foundational chemistry for constructing the 1-methyl-3-phenyl core.[7]

Sources

Validation

A Comparative Guide to Elemental Analysis Standards for Novel Heterocyclic Amines: A Case Study of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to the characterization of novel nitrogen-containing heterocyclic compounds, using (1-methyl-3-phenyl-1H-pyrazol-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of elemental analysis standards and methodologies pertinent to the characterization of novel nitrogen-containing heterocyclic compounds, using (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine as a representative example. We will delve into the foundational principles of combustion analysis, compare established reference standards, and present a detailed experimental protocol, offering researchers, scientists, and drug development professionals a robust framework for ensuring the purity and identity of their synthesized molecules.

The Critical Role of Elemental Analysis in Drug Discovery

The precise determination of the elemental composition of a novel chemical entity is a cornerstone of chemical research and drug development. It serves as a fundamental validation of a compound's empirical formula, providing essential data for patent applications, regulatory submissions, and the establishment of intellectual property. For a compound like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (C₁₁H₁₃N₃), accurate elemental analysis is non-negotiable, confirming that the synthesized product is indeed the intended molecule and is free from significant impurities.

The most widely accepted method for determining the carbon, hydrogen, and nitrogen content of organic compounds is high-temperature combustion analysis, often referred to as CHN analysis. This technique provides a rapid, accurate, and precise measurement of the mass fractions of these elements. The United States Pharmacopeia (USP) outlines specific standards for elemental analysis in its general chapter <441>, which, while not setting specific limits for all compounds, establishes the expectation of conformity to the theoretical composition.

Principles of Combustion Analysis for Elemental Composition

Combustion analysis operates on a straightforward yet powerful principle: the complete combustion of a sample in a high-oxygen environment to convert its constituent elements into simple, easily detectable gases.

cluster_0 Sample Introduction & Combustion cluster_1 Gas Separation & Detection Sample Sample Weighing (1-3 mg) Furnace High-Temperature Furnace (~900-1100°C, O₂ Stream) Sample->Furnace Tin Capsule Combustion Complete Combustion Furnace->Combustion Gases Resulting Gases (CO₂, H₂O, N₂, NOx) Combustion->Gases Reduction Reduction Furnace (NOx -> N₂) Gases->Reduction Separation Gas Chromatography Column Reduction->Separation Detector Thermal Conductivity Detector (TCD) Separation->Detector Data Acquisition Data Acquisition Detector->Data Acquisition Signal Output

Figure 1: Workflow of a modern CHN elemental analyzer.

The process, as illustrated in Figure 1, involves weighing a small amount of the sample (typically 1-3 mg) into a tin capsule. The sample is then introduced into a high-temperature furnace (around 900-1100°C) with a constant stream of pure oxygen. This environment ensures complete and instantaneous combustion. The resulting gases, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (NOx), are then passed through a reduction furnace where the NOx is converted to elemental nitrogen (N₂). These gases are subsequently separated using a gas chromatography column and quantified by a thermal conductivity detector (TCD). The detector's response is proportional to the concentration of each gas, which is then used to calculate the percentage of C, H, and N in the original sample.

Comparative Analysis of Elemental Analysis Standards

The trustworthiness of elemental analysis data hinges on the use of certified reference materials (CRMs) for calibration and validation. These standards are highly pure, stable compounds with accurately known elemental compositions. A comparison of commonly used standards is presented in Table 1.

Reference Material Formula Theoretical %C Theoretical %H Theoretical %N Key Attributes
AcetanilideC₈H₉NO71.096.7110.36Widely available, excellent stability, commonly used for routine calibration.
AtropineC₁₇H₂₃NO₃68.667.804.71A complex natural product, useful for validating methods with more intricate matrices.
SulfanilamideC₆H₈N₂O₂S41.854.6816.27Includes sulfur, allowing for multi-elemental analysis validation.
ImidazoleC₃H₄N₂52.935.9241.15High nitrogen content makes it suitable for calibrating the upper range of nitrogen detection.

Table 1: Comparison of common certified reference materials for CHN analysis.

For a compound like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine (C₁₁H₁₃N₃), with a theoretical composition of %C = 70.56, %H = 7.00, and %N = 22.44 , a standard with a reasonably high nitrogen content, such as Imidazole or even Acetanilide, would be appropriate for instrument calibration. The choice of standard should ideally bracket the expected elemental composition of the sample to ensure the highest accuracy.

Experimental Protocol for the Elemental Analysis of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

This protocol outlines the steps for the elemental analysis of the title compound using a modern CHN analyzer.

4.1. Instrumentation and Materials

  • CHN Elemental Analyzer: A properly calibrated instrument capable of high-temperature combustion.

  • Microbalance: With a readability of at least 0.001 mg.

  • Certified Reference Material: Acetanilide (or another suitable standard).

  • Sample: (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, dried to a constant weight.

  • Consumables: Tin capsules, quartz wool, combustion and reduction tubes, appropriate carrier gases (Helium and Oxygen).

4.2. Step-by-Step Procedure

  • Instrument Preparation and Calibration:

    • Ensure the combustion and reduction furnaces have reached their setpoint temperatures.

    • Perform a leak test to guarantee the integrity of the gas flow paths.

    • Calibrate the instrument using a series of at least three different weights of the certified reference material (e.g., Acetanilide) to create a linear calibration curve for C, H, and N. The calibration should be validated with a known check standard.

  • Sample Preparation:

    • Accurately weigh approximately 1-2 mg of the dried (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine into a tin capsule using the microbalance.

    • Fold the tin capsule to ensure no sample is lost and that it is compact for introduction into the analyzer.

    • Record the exact weight to at least four decimal places.

  • Analysis:

    • Introduce the encapsulated sample into the autosampler or manual injection port of the CHN analyzer.

    • Initiate the analysis sequence. The instrument will automatically drop the sample into the furnace and perform the combustion and detection process.

    • Analyze the sample in triplicate to ensure the precision of the results.

  • Data Processing and Validation:

    • The instrument software will calculate the percentage of C, H, and N based on the sample weight and the detector response against the calibration curve.

    • The results are considered acceptable if the deviation from the theoretical values for C₁₁H₁₃N₃ (%C = 70.56, %H = 7.00, %N = 22.44) is within ±0.4%. This tolerance is a widely accepted industry standard for pure compounds.

cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation A Dry Sample to Constant Weight B Weigh 1-2 mg of Sample into Tin Capsule A->B F Analyze Sample in Triplicate B->F C Weigh 3-5 Standards (e.g., Acetanilide) E Run Standards to Generate Calibration Curve C->E D Instrument Leak Check & Blank Run D->E E->F Calibration Applied G Calculate Mean %C, %H, %N F->G H Compare to Theoretical Values (C₁₁H₁₃N₃) G->H I Accept if Deviation ≤ ±0.4% H->I Final Report Final Report I->Final Report

Figure 2: Logical workflow for elemental analysis validation.

Interpreting the Data: A Comparative Example

Table 2 presents a hypothetical but realistic set of experimental data for (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, compared against its theoretical values.

Element Theoretical % Experimental Run 1 (%) Experimental Run 2 (%) Experimental Run 3 (%) Mean Experimental % Deviation (%) Acceptable? (≤ ±0.4%)
Carbon (C)70.5670.3170.4570.3870.38-0.18Yes
Hydrogen (H)7.007.157.217.187.18+0.18Yes
Nitrogen (N)22.4422.2522.3122.2822.28-0.16Yes

Table 2: Example experimental data and comparison for C₁₁H₁₃N₃.

In this example, the mean experimental values for C, H, and N all fall within the acceptable deviation of ±0.4% from the theoretical values. This provides strong evidence for the compound's elemental composition and purity. A deviation outside of this range would necessitate further investigation, such as re-purification of the sample or troubleshooting of the analytical instrumentation.

Conclusion

The elemental analysis of novel compounds like (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is a critical step in the research and development pipeline. By adhering to established principles of combustion analysis, utilizing appropriate certified reference materials for calibration, and following a rigorous, validated experimental protocol, researchers can generate high-quality, trustworthy data. This ensures the foundational integrity of their chemical discoveries and supports the advancement of new therapeutic agents.

References

  • United States Pharmacopeia. General Chapter <441>: Elemental Analysis. USP-NF.
  • ASTM D5291-20: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants.

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

This document provides a detailed, procedural guide for the safe and compliant disposal of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. As a specialized heterocyclic amine, this compound and its derivatives are integr...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a detailed, procedural guide for the safe and compliant disposal of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine. As a specialized heterocyclic amine, this compound and its derivatives are integral to many research and development pipelines. However, its chemical nature necessitates a rigorous and informed approach to waste management. This guide is designed to equip researchers, scientists, and drug development professionals with the essential knowledge to handle its disposal, ensuring personnel safety and environmental stewardship.

Section 1: Hazard Profile and Risk Assessment

Understanding the intrinsic hazards of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for this exact molecule may not always be accessible, we can infer its likely hazard profile from structurally similar pyrazole-based amines. This analysis informs the imperative to treat it as hazardous waste.

Based on analogous compounds, the anticipated hazard classifications under the Globally Harmonized System (GHS) are summarized below.[1][2][3][4] This data underscores why casual disposal methods, such as drain disposal, are unacceptable.

Hazard ClassificationGHS CategoryRationale and Implication
Skin Corrosion/Irritation Category 2Likely to cause skin irritation upon contact.[1][2][4] This necessitates the use of nitrile gloves and a lab coat during handling and disposal.
Serious Eye Damage/Irritation Category 2/2APoses a significant risk of causing serious eye irritation.[1][2][3][4] Approved safety glasses or goggles are mandatory.
Acute Toxicity, Oral Category 4 (Anticipated)May be harmful if swallowed.[2][3][5] This reinforces the rule against eating or drinking in the lab and highlights the importance of thorough handwashing.
Specific Target Organ Toxicity (Single Exposure) Category 3May cause respiratory irritation.[1][2][4] All handling of the solid compound or its solutions should occur within a certified chemical fume hood.

Section 2: The Core Principle: Hazardous Waste Designation

(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine must be managed as regulated hazardous chemical waste. [1][3][6] This is the central directive from which all procedures follow. Disposal into the sanitary sewer system or general trash is strictly prohibited.[7] Such actions can lead to environmental contamination and pose a significant risk to public health and safety. All waste generated, including the pure compound, solutions, contaminated labware, and rinsate from cleaning, must be collected and disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[7][8]

Section 3: Step-by-Step Disposal Protocol

Adherence to a systematic protocol is critical for ensuring safety and compliance. The following steps provide a clear workflow from the point of waste generation to its readiness for collection.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE.

  • Eye Protection: Chemical safety goggles.

  • Hand Protection: Chemically resistant gloves (nitrile is a suitable choice).

  • Body Protection: A lab coat, long pants, and closed-toe shoes.

Step 2: Waste Segregation

Proper segregation is crucial to prevent dangerous reactions within waste containers.[9][10]

  • Solid Waste: Collect unused or expired (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, along with grossly contaminated items like weigh boats, gloves, or filter paper, in a designated solid waste container.

  • Liquid Waste: Collect solutions containing the compound in a separate liquid waste container.

  • Incompatibility: As an amine, this waste must be segregated from acids, oxidizers, and cyanides to prevent violent reactions.[9] Store waste containers in separate secondary containment bins to manage potential leaks and enforce segregation.[7]

Step 3: Containerization and Labeling

Use only approved and compatible waste containers.[8][11]

  • Container Choice: High-density polyethylene (HDPE) containers are generally suitable for amine waste.[11] Never use a container that is cracked or leaking. The original chemical container is often the best choice for collecting its own waste.[7]

  • Labeling: All waste containers must be clearly labeled as soon as the first drop of waste is added.[7][9] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine" (no formulas or abbreviations).[8]

    • An accurate list of all components and their approximate concentrations.

    • The relevant hazard pictograms (e.g., irritant, health hazard).

    • The date accumulation began.

Step 4: Managing Empty Containers

An "empty" container that held this compound is not safe for regular trash until properly decontaminated.[10]

  • Triple-Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., methanol, ethanol, or water if soluble) that can effectively remove the chemical residue.[3][7][8]

  • Rinsate Collection: Crucially, all three rinses (the "rinsate") must be collected and disposed of as hazardous liquid waste. [3][7][8]

  • Final Disposal: After triple-rinsing and air-drying in a fume hood, deface or remove the original label.[7][10] The clean, decontaminated container can then be disposed of in the appropriate glass or plastic recycling bin.

Step 5: Temporary On-Site Storage

Store waste containers in a designated Satellite Accumulation Area (SAA) within your laboratory.

  • Location: The SAA should be at or near the point of generation and under the control of laboratory personnel.[10]

  • Closure: Keep waste containers securely closed at all times, except when actively adding waste.[7][8]

  • Containment: Store containers in a secondary containment tray or tub to contain any potential spills.[7]

Step 6: Arrange for Final Disposal

Once a container is full or you are discontinuing the project, arrange for its removal.

  • Contact EHS: Follow your institution's specific procedures to request a hazardous waste pickup from the EHS department or their designated contractor.[7] Do not transport hazardous waste across public hallways yourself.[7]

Section 4: Spill Management Protocol

In the event of a spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill: If the spill is large, involves highly concentrated material, or you feel unsafe, evacuate the area and contact your institution's emergency EHS number.

  • Cleanup (for minor spills):

    • Ensure you are wearing full PPE.

    • Contain the spill with an appropriate absorbent material (e.g., vermiculite or a chemical spill kit absorbent).

    • Carefully sweep or scoop the absorbed material into a designated container for hazardous solid waste.[3]

    • Decontaminate the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.

    • Report the incident to your laboratory supervisor and EHS department, as per institutional policy.[3]

Section 5: Disposal Decision Workflow

The following diagram provides a logical workflow for managing all forms of waste related to (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine.

Caption: Decision workflow for proper waste stream management.

References

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Waste Code - RCRAInfo. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Disposal Guidelines. Emory University. [Link]

  • Safety Data Sheet: N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine. Angene Chemical. [Link]

  • Frequently-Used Federal Hazardous Waste Codes. Vermont Department of Environmental Conservation. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • EPA Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • RCRA Pharmaceutical Hazardous Wastes Flipbook. West Virginia Department of Environmental Protection. [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]

  • Nationally Defined Values for Waste Code. U.S. Environmental Protection Agency. [Link]

  • Substance Information. European Chemicals Agency (ECHA). [Link]

  • Safety Data Sheet: 1-Phenyl-3-methyl-5-pyrazolone. Carlo Erba Reagents. [Link]

  • Hazardous Waste Disposal Procedures Handbook. University of North Texas Health Science Center. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • Best Practices for Managing Laboratory Waste. Republic Services. [Link]

Sources

Handling

Personal protective equipment for handling (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Comprehensive Safety Protocol: Handling (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal As a professional in the...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Protocol: Handling (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine

A Senior Application Scientist's Guide to Personal Protective Equipment, Operational Handling, and Disposal

As a professional in the field of drug discovery and development, you are acutely aware that chemical safety is the bedrock of innovative research. The compound (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, a substituted pyrazole with a primary amine functional group, requires meticulous handling. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, a robust safety protocol can be constructed by analyzing its constituent chemical moieties and data from structurally analogous compounds. This guide provides a comprehensive framework for its safe handling, grounded in the principles of risk assessment and chemical causality.

Inferred Hazard Assessment: A Proactive Approach

The potential hazards of (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine are inferred from its two primary structural components: the primary amine group and the pyrazole core.

  • Primary Amines: This functional group is well-characterized. Amines can be corrosive and are often skin and eye irritants.[1] Many are readily absorbed through the skin and can cause respiratory irritation.[2] Safe handling of any primary amine necessitates measures to prevent direct contact and inhalation.[3]

  • Pyrazole Derivatives: The pyrazole ring system is a common scaffold in pharmaceuticals and other biologically active molecules.[4] However, their toxicological profiles are diverse. While some pyrazole derivatives exhibit low acute toxicity in preclinical studies[4][5], others have demonstrated moderate to high toxicity in rodent models, with some linked to the inhibition of mitochondrial respiration.[6] Furthermore, certain pyrazole compounds have shown cytotoxic effects in cancer cell lines.[7]

Based on data from similar structures, such as 1-Methyl-3-phenyl-1H-pyrazol-5-amine and N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine, we can anticipate that our target compound is likely to be harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation .[8][9] Therefore, a conservative and cautious approach to handling is mandatory.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of PPE is not a checklist but a dynamic risk-based decision. The following table outlines the recommended PPE for handling (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine under various laboratory conditions.

PPE Category Item Specifications & Rationale
Eye & Face Protection Safety GogglesMust be chemical splash goggles compliant with ANSI Z87.1 standards. Required for all handling operations to protect against splashes and fine particulates.[10]
Face ShieldTo be worn in addition to safety goggles when there is a significant risk of splashing (e.g., handling bulk quantities, during vigorous mixing, or when reacting with other chemicals).[11]
Hand Protection Chemical-Resistant GlovesNitrile gloves are a standard first choice. However, it is critical to consult the manufacturer's glove compatibility chart for breakthrough times with amines. For prolonged work or when handling concentrated solutions, consider double-gloving or using thicker, chemical-specific gloves (e.g., neoprene).[10][12]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is the minimum requirement to protect skin and personal clothing from minor spills and contamination.[11]
Chemical-Resistant ApronRecommended to be worn over the lab coat during procedures with a high splash potential to provide an additional barrier of protection.[10]
Respiratory Protection Chemical Fume HoodAll handling of this compound, especially in its solid (powder) form or when making solutions, must be conducted within a certified chemical fume hood. This is the primary engineering control to prevent inhalation of dust or vapors.[9][10]
RespiratorIn the absence of a fume hood or in the case of an engineering control failure, a NIOSH-approved half-face or full-face respirator with organic vapor/amine cartridges would be necessary.[12] Routine use of a respirator indicates that engineering controls are insufficient.

Operational Plan: From Receipt to Disposal

A clear, step-by-step operational plan minimizes the risk of exposure and ensures procedural consistency.

Handling and Solution Preparation Workflow
  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.

  • PPE Donning: Don the required PPE as outlined in the table above.

  • Weighing (Solid Compound):

    • Conduct all weighing activities within the fume hood.

    • Use a tared weigh boat or paper.

    • Handle the container and spatula with care to avoid generating airborne dust.

    • Close the primary container immediately after dispensing the required amount.

  • Solution Preparation:

    • Add the solvent to the vessel first, if appropriate for the procedure.

    • Slowly add the weighed (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine to the solvent.

    • Ensure the vessel is adequately covered during any mixing or sonication.

  • Post-Handling:

    • Clean any contaminated surfaces within the fume hood.

    • Decontaminate or dispose of the weigh boat and any other contaminated consumables in the designated hazardous waste container.[11]

    • Doff PPE in the correct order to avoid cross-contamination.

Spill and Exposure Procedures
  • Minor Spill (in Fume Hood):

    • Alert others in the immediate area.

    • Contain the spill using an inert absorbent material like vermiculite or sand.[11]

    • Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealed hazardous waste container.[9]

    • Clean the spill area thoroughly.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[9] Seek medical attention if irritation persists.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.

Visualization of PPE Selection Logic

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Decision_Workflow cluster_0 Start: Task Assessment cluster_1 Risk Evaluation cluster_2 Engineering & PPE Controls start Define Experimental Task is_solid Handling Solid Powder? start->is_solid is_splash Risk of Splash? is_solid->is_splash No (Solution) fume_hood Work in Fume Hood is_solid->fume_hood Yes base_ppe Standard PPE: - Goggles - Nitrile Gloves - Lab Coat is_splash->base_ppe Low enhanced_ppe Enhanced PPE: - Add Face Shield - Consider Double Gloves - Add Chem-Resistant Apron is_splash->enhanced_ppe High fume_hood->is_splash

Caption: PPE selection workflow based on task-specific risks.

Disposal Plan: Environmental Responsibility

Improper disposal of amine-containing compounds can be harmful to aquatic life and ecosystems.[13] All waste generated from handling (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine must be treated as hazardous waste.

  • Waste Segregation: Do not mix this waste with other chemical streams to avoid unknown and potentially hazardous reactions.[11]

  • Container Labeling: All waste containers must be clearly labeled with "HAZARDOUS WASTE" and the full chemical name: "(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine".[11]

  • Solid Waste: This includes unused compounds and any contaminated materials such as gloves, absorbent pads, and weigh papers. Place these in a dedicated, sealed, and properly labeled hazardous waste container.[10]

  • Liquid Waste: Collect all aqueous and organic solutions containing the compound in separate, appropriate hazardous waste containers. Do not overfill containers.[14]

  • Final Disposal: Arrange for collection by a licensed professional waste disposal service in accordance with all local and national regulations.[11][13] Never dispose of this chemical down the drain or in regular trash.[13]

By adhering to this comprehensive guide, researchers can confidently handle (1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine, ensuring both personal safety and the integrity of their scientific work.

References

  • Vertex AI Search. (n.d.). What are the Health and Safety Guidelines for Using Amines?
  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
  • PubMed. (n.d.). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase.
  • ResearchGate. (n.d.). The four toxicity parameters of pyrazole-based derivatives 7c and 11a.
  • J-Stage. (n.d.). Synthesis, Docking Studies, Pharmacological Activity and Toxicity of a Novel Pyrazole Derivative (LQFM 021)—Possible Effects on Phosphodiesterase.
  • ACS Publications. (2020, December 22). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Journal of Medicinal Chemistry.
  • Vertex AI Search. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
  • Benchchem. (n.d.). Safe Disposal of 1-Ethyl-1H-indol-7-amine: A Procedural Guide.
  • PubMed. (2021, July 10). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468.
  • ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Benchchem. (n.d.). Personal protective equipment for handling Amino-PEG6-amine.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Amino-1-methyl-3-phenyl-1H-pyrazole.
  • Angene Chemical. (2021, May 1). Safety Data Sheet - N-Methyl-1-(1-methyl-1H-pyrazol-3-yl)methanamine.
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • VelSafe. (2025, July 9). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

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(1-methyl-3-phenyl-1H-pyrazol-4-yl)methanamine
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